3-Chloro-6-ethoxypyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-ethoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEBQGWXQGASGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294083 | |
| Record name | 3-chloro-6-ethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-20-9 | |
| Record name | 17321-20-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-6-ethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-6-ethoxypyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Chloro-6-ethoxypyridazine: Principles, Protocol, and Mechanistic Insights
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-chloro-6-ethoxypyridazine, a valuable heterocyclic intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step synthetic protocol but also a deep dive into the underlying chemical principles and mechanistic rationale that govern the transformation. Our focus is on providing a self-validating system of protocols, grounded in established chemical literature, to ensure reproducibility and a thorough understanding of the synthetic pathway.
Strategic Overview: A Two-Step Approach to the Target Molecule
The most prevalent and efficient pathway to this compound involves a two-step synthetic sequence. This strategy begins with the conversion of a readily available starting material, maleic hydrazide (pyridazine-3,6-diol), into the key intermediate, 3,6-dichloropyridazine. This is followed by a selective nucleophilic aromatic substitution (SNAr) reaction to introduce the desired ethoxy group.
This approach is favored due to the commercial availability and relatively low cost of maleic hydrazide, as well as the generally high yields and operational simplicity of the subsequent reactions. Understanding the nuances of each step is critical to achieving a high purity final product.
Caption: Overall synthetic strategy for this compound.
Synthesis of the Key Intermediate: 3,6-Dichloropyridazine
The initial and crucial step in this synthetic sequence is the conversion of maleic hydrazide to 3,6-dichloropyridazine. This transformation can be achieved through various chlorinating agents, with phosphorus oxychloride (POCl₃) being a common and effective choice.[1][2]
Mechanistic Considerations
The reaction of maleic hydrazide with phosphorus oxychloride is a complex process. Maleic hydrazide exists in tautomeric forms, and the diol form is susceptible to reaction with POCl₃. The hydroxyl groups are converted into good leaving groups, which are subsequently displaced by chloride ions. The driving force for this reaction is the formation of stable phosphorus-oxygen bonds.
Experimental Protocol: Chlorination of Maleic Hydrazide
This protocol is based on established procedures for the synthesis of 3,6-dichloropyridazine.[1][2][3]
Materials:
-
Maleic hydrazide (pyridazine-3,6-diol)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask (2L)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 2L round-bottom flask, under a nitrogen atmosphere, charge maleic hydrazide (125g, 1115 mmol).
-
Carefully add phosphorus oxychloride (520 ml, 5576 mmol) at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight).
-
After cooling, concentrate the reaction mixture under high vacuum at 55-60°C to remove excess POCl₃, resulting in a thick mass.
-
Dilute the residue with ethyl acetate (1L).
-
Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8. Caution: This quenching process is highly exothermic and releases gases. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with water (1L) and then brine (1L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Dry the resulting solid under vacuum at 50°C to yield 3,6-dichloropyridazine.
Typical Yield: 85%[2]
| Parameter | Value | Reference |
| Maleic Hydrazide | 125 g (1115 mmol) | [2] |
| Phosphorus Oxychloride | 520 ml (5576 mmol) | [2] |
| Reaction Temperature | 80 °C | [2] |
| Reaction Time | Overnight | [2] |
| Expected Yield | 151 g (85%) | [2] |
The Core Transformation: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 3,6-dichloropyridazine to this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[4] This class of reactions is fundamental in the synthesis of substituted aromatic and heteroaromatic compounds.
The SNAr Mechanism: A Stepwise Pathway
The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: The nucleophile (ethoxide ion) attacks one of the carbon atoms bearing a chlorine atom. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this step.[1][5]
-
Leaving Group Departure: The negative charge in the Meisenheimer complex is delocalized over the ring and, in the case of pyridazine, onto the nitrogen atoms. The departure of the chloride ion as a leaving group restores the aromaticity of the pyridazine ring, yielding the final product.
Caption: The two-step mechanism of the SNAr reaction.
The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring makes the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. This is a key reason why SNAr reactions proceed readily on such heterocyclic systems.
Regioselectivity: Why the Ethoxy Group Adds at the 6-Position
In the case of 3,6-dichloropyridazine, the two chlorine atoms are electronically equivalent. Therefore, the substitution of the first chlorine atom can occur at either the 3- or 6-position, leading to the same product. However, if the starting material were unsymmetrically substituted, the regioselectivity would be a critical consideration, governed by the electronic and steric environment around each potential reaction site.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from procedures for similar nucleophilic aromatic substitutions on chloropyridazines.[4]
Materials:
-
3,6-Dichloropyridazine
-
Sodium ethoxide (can be prepared in situ from sodium and ethanol)
-
Anhydrous ethanol
-
Chloroform
-
Anhydrous sodium sulfate
-
Benzene
-
Alumina for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
To a solution of 3,6-dichloropyridazine in anhydrous ethanol, add one equivalent of the sodium ethoxide solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Take up the residue in a small amount of water and extract with chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness.
-
Dissolve the residue in benzene and purify by column chromatography on alumina, eluting with benzene.
-
Collect the fractions containing the product and evaporate the solvent to obtain this compound.
| Parameter | Value | Reference |
| Reactants | 3,6-Dichloropyridazine, Sodium Ethoxide | [4] |
| Solvent | Anhydrous Ethanol | [4] |
| Temperature | Room Temperature | [4] |
| Purification | Column Chromatography (Alumina) | [4] |
Safety Considerations: A Commitment to Laboratory Safety
The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is paramount.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water, releasing toxic fumes.[6][7][8][9] Always handle phosphorus oxychloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Have a suitable quenching agent, such as sodium bicarbonate solution, readily available.
-
3,6-Dichloropyridazine: This compound is a halogenated heterocycle and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Sodium Metal: Sodium reacts violently with water and can ignite in air. Handle under an inert atmosphere or in a dry solvent.
-
Solvents: The solvents used in this synthesis (ethanol, chloroform, benzene) are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion and Future Perspectives
The synthesis of this compound via the chlorination of maleic hydrazide followed by a nucleophilic aromatic substitution is a robust and well-established pathway. A thorough understanding of the reaction mechanisms, particularly the SNAr process, allows for the rational optimization of reaction conditions to achieve high yields and purity. As a versatile building block, this compound will likely continue to play a significant role in the discovery and development of new chemical entities with potential therapeutic applications. Further research may focus on developing greener and more sustainable synthetic routes to this important intermediate.
References
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P
- SAFETY DATA SHEET - Spectrum Chemical. (2015). (URL not available)
- SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
- 3-chloro-6-(1-ethoxyethenyl)Pyridazine synthesis - ChemicalBook. (URL not available)
-
Itai, T., & Sako, S. (1962). Syntheses of Pyridazine Derivatives. I. The Reactivity of Chlorine Atoms in 3- and 6-Positions of 3,6-Dichloropyridazine 1-Oxide. Chemical and Pharmaceutical Bulletin, 10(10), 933-937. [Link]
- Phosphorus Oxychloride | Air Liquide Malaysia. (URL not available)
- ICSC 0190 - PHOSPHORUS OXYCHLORIDE. (URL not available)
- phosphorus oxychloride - Report | CAMEO Chemicals | NOAA. (URL not available)
- Nucleophilic aromatic substitution - Wikipedia. (URL not available)
- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
- Organic Syntheses Procedure. (URL not available)
- US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google P
- US3004027A - Process for purification of 3,6-dichloropyridazine - Google P
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (URL not available)
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). (URL not available)
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physicochemical properties of 3-Chloro-6-ethoxypyridazine
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-ethoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and handling protocols for this compound (CAS No: 17321-20-9). As a substituted pyridazine, this heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. Understanding its fundamental characteristics is paramount for its effective application in research and development.
Section 1: Molecular and Physicochemical Profile
This compound is a pyridazine ring substituted with a chloro group at the 3-position and an ethoxy group at the 6-position. This substitution pattern dictates its electronic properties and reactivity, making it a versatile intermediate. The electron-withdrawing nature of the chlorine atom and the pyridazine nitrogens influences the molecule's reactivity, particularly towards nucleophilic substitution.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 17321-20-9[1]
-
Molecular Formula: C₆H₇ClN₂O[1]
-
Molecular Weight: 158.59 g/mol [1]
Core Physicochemical Properties
The physicochemical properties of a compound are critical predictors of its behavior in both chemical reactions and biological systems. For instance, the XLogP3 value suggests moderate lipophilicity, a key factor in predicting cell membrane permeability.
| Property | Value | Source |
| Melting Point | 60-62 °C | [1] |
| Boiling Point | 293.1 ± 20.0 °C (Predicted) | [1] |
| Density | 1.235 g/cm³ | [1] |
| Flash Point | 131.1 °C | [1] |
| Vapor Pressure | 0.00308 mmHg at 25°C | [1] |
| Refractive Index | 1.514 | [1] |
| XLogP3 | 1.3 | [1][2] |
| Topological Polar Surface Area (TPSA) | 35 Ų | [1] |
| Monoisotopic Mass | 158.02469 Da | [2] |
Section 2: Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound before its use in any application. The following workflow outlines standard methodologies.
Caption: Figure 1: Analytical Workflow for this compound.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the related compound, 3-Chloro-6-methoxypyridazine, and is suitable for assessing the purity of this compound.[3] The choice of a C18 column is based on the compound's moderate polarity, allowing for effective separation via reverse-phase chromatography.
Objective: To determine the purity of a sample by calculating the area percentage of the main peak.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[3]
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: 70% A to 20% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
Methodology:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (Acetonitrile) to establish a baseline.
-
Inject the prepared sample.
-
Run the gradient program and record the chromatogram.
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak corresponding to this compound. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Expected Spectral Characteristics
-
¹H NMR: Protons on the pyridazine ring are expected in the aromatic region (δ 7.0-8.0 ppm). The ethoxy group will show a characteristic quartet (CH₂) and triplet (CH₃), likely in the δ 4.0-4.5 ppm and δ 1.2-1.5 ppm regions, respectively.
-
¹³C NMR: Aromatic carbons of the pyridazine ring would appear in the δ 120-160 ppm range. The carbons of the ethoxy group would be more upfield.
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 158. A characteristic isotopic pattern for one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) would confirm the presence of chlorine.
-
Infrared (IR) Spectroscopy: Expect C-H stretching from the aromatic ring and aliphatic ethoxy group, C=N and C=C stretching from the pyridazine ring (around 1400-1600 cm⁻¹), and a C-O-C stretch from the ether linkage.
Section 3: Reactivity and Synthetic Insights
The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, making this compound a key intermediate for introducing various functional groups onto the pyridazine core. This reactivity is central to its utility in building more complex molecules for drug discovery.
Caption: Figure 2: Representative Synthesis of a Pyridazine Derivative.
A common synthetic route to 3-chloro-pyridazines involves the chlorination of the corresponding pyridazinone precursor. For example, 6-(4-chlorophenyl)-3(2H)pyridazinone can be converted to 3-chloro-6-(4-chlorophenyl)pyridazine using reagents like phosphorus oxychloride (POCl₃).[4] A similar strategy would apply to the synthesis of this compound from 6-ethoxypyridazin-3(2H)-one.
Section 4: Safety, Handling, and Storage Protocols
Adherence to safety protocols is non-negotiable when working with chemical reagents. The following guidelines are based on standard safety data for halogenated heterocyclic compounds.[5][6][7][8]
Caption: Figure 3: Safety and Handling Workflow.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[5][8]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[7] Wash hands and any exposed skin thoroughly after handling.[5] Avoid the formation of dust and aerosols.[1][5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents.
Section 5: Applications in Research and Development
This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the pyridazine core, a privileged scaffold in medicinal chemistry, and the reactive chlorine atom that serves as a handle for molecular elaboration.
-
Medicinal Chemistry: Pyridazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and kinase inhibitory effects.[9] This compound serves as a starting point for synthesizing libraries of novel pyridazine-containing molecules to be screened for therapeutic potential.
-
Organic Synthesis: It is a building block for creating more complex heterocyclic systems. The ethoxy group can also be modified or cleaved if necessary, adding another layer of synthetic versatility.
Conclusion
This compound is a valuable heterocyclic intermediate with well-defined physicochemical properties that make it suitable for applications in drug discovery and organic synthesis. Its moderate lipophilicity, defined melting point, and, most importantly, the reactive chloro-substituent, provide a solid foundation for its use as a molecular scaffold. A thorough understanding of its properties, coupled with rigorous analytical characterization and strict adherence to safety protocols, is essential for leveraging its full potential in scientific research.
References
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Chemcd. (n.d.). 99366-83-3 Spectrum | 3-CHLORO-6-(2,2,2-TRIFLUORO-ETHOXY)-PYRIDAZINE. [Link]
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NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Link]
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SIELC Technologies. (2018, May 16). 3-Chloro-6-methoxypyridazine. [Link]
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NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Link]
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PubChemLite. (n.d.). This compound (C6H7ClN2O). [Link]
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The Synthetic Cornerstone: A Technical Guide to 3-Chloro-6-ethoxypyridazine
CAS Number: 17321-20-9 | Molecular Formula: C₆H₇ClN₂O | Molecular Weight: 158.59 g/mol
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists on 3-Chloro-6-ethoxypyridazine. A versatile heterocyclic building block, this compound is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. Its unique electronic properties and strategically positioned reactive sites make it an invaluable scaffold in the design of novel therapeutics and agrochemicals. This document provides a comprehensive overview of its synthesis, reactivity, and applications, supported by detailed experimental protocols and mechanistic insights.
Physicochemical and Spectroscopic Profile
This compound is a stable, solid organic compound under standard conditions. Its key physical and computed properties are summarized below, providing essential data for reaction planning and analytical characterization.
| Property | Value | Source |
| CAS Number | 17321-20-9 | - |
| Molecular Formula | C₆H₇ClN₂O | |
| Molecular Weight | 158.59 g/mol | |
| Melting Point | 60-62 °C | |
| Boiling Point | 293.1±20.0 °C (Predicted) | |
| XLogP3 | 1.3 | |
| SMILES | CCOC1=NN=C(C=C1)Cl | |
| InChIKey | FFEBQGWXQGASGB-UHFFFAOYSA-N |
Synthesis and Manufacturing
The most common and industrially viable route to this compound begins with the readily available precursor, 3,6-dichloropyridazine. The synthesis is a two-step process involving the initial formation of the dichloropyridazine ring followed by a selective mono-ethoxylation.
Step 1: Synthesis of 3,6-Dichloropyridazine
The synthesis of 3,6-dichloropyridazine is a well-established process, typically achieved through the chlorination of pyridazine-3,6-diol (maleic hydrazide) using a strong chlorinating agent like phosphorus oxychloride (POCl₃)[1].
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridazine-3,6-diol (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) portion-wise. The reaction is exothermic.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution to a pH of ~8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,6-dichloropyridazine. The product can be further purified by column chromatography or recrystallization.
Step 2: Selective Mono-ethoxylation to this compound
The key to synthesizing this compound is the selective nucleophilic substitution of one chlorine atom on the 3,6-dichloropyridazine ring with an ethoxy group. This is typically achieved by reacting 3,6-dichloropyridazine with sodium ethoxide in ethanol. The reaction conditions can be tuned to favor the mono-substituted product.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve sodium metal (1.0 eq) in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reagent Addition: To the sodium ethoxide solution, add 3,6-dichloropyridazine (1.0 eq) in one portion.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: After cooling to room temperature, carefully add water to quench the reaction.
-
Extraction and Purification: Extract the mixture with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the reactivity of the C-Cl bond, which readily participates in various cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position of the pyridazine ring, making it a valuable intermediate for library synthesis in drug discovery.
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl groups. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with a relatively unreactive aryl chloride.
Generalized Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vial, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography. A detailed protocol for a similar substrate can be found in the literature[2].
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds[3][4]. This reaction is particularly useful for synthesizing substituted amino-pyridazines from this compound and a primary or secondary amine. The choice of a bulky, electron-rich phosphine ligand is often critical for the successful coupling of aryl chlorides.
Generalized Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired amino-pyridazine derivative. A practical example for a similar reaction can be found in the literature.
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of a chlorine atom provides a handle for further synthetic elaboration, making chloro-substituted pyridazines like this compound valuable starting materials for the synthesis of potential drug candidates.
For instance, pyridazine derivatives have been investigated for their potential as antihypertensive agents[5]. The 3-chloro-6-substituted pyridazine core can be further functionalized to interact with specific biological targets. Additionally, recent studies have highlighted the potential of chloropyridazine hybrids as promising anticancer agents that induce apoptosis and inhibit PARP-1[6]. The ability to readily modify the 3-position of the this compound ring through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a key synthetic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its straightforward synthesis from readily available starting materials and the reactivity of its C-Cl bond in modern cross-coupling reactions make it an attractive building block for the construction of complex molecular architectures. This guide provides a solid foundation for researchers to utilize this versatile compound in their synthetic endeavors, with the ultimate goal of accelerating innovation in drug discovery and development.
References
- EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]
-
This compound (C6H7ClN2O) - PubChemLite. Available at: [Link]
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents.
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- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
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- 4. m.youtube.com [m.youtube.com]
- 5. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-6-ethoxypyridazine: Melting and Boiling Point Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the melting and boiling points of 3-chloro-6-ethoxypyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the physical constants themselves, but the rigorous experimental methodologies required for their accurate determination, ensuring scientific integrity and reproducibility. We will delve into the causality behind experimental choices and provide self-validating protocols, grounded in authoritative chemical principles.
Introduction to this compound
This compound (CAS No: 17321-20-9) is a disubstituted pyridazine, a class of aromatic heterocycles containing two adjacent nitrogen atoms. The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, are further modulated by the presence of a chloro substituent at the 3-position and an ethoxy group at the 6-position. The interplay of the electron-withdrawing inductive effect of the chlorine atom and the electron-donating mesomeric effect of the ethoxy group significantly influences the molecule's physicochemical properties, including its melting and boiling points. These properties are critical for its purification, characterization, and application in further synthetic transformations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the melting point is an experimentally determined value, the boiling point is a predicted value. This guide provides detailed protocols for the experimental verification of both.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Melting Point | 60-62 °C | [1] |
| Boiling Point | 293.1 ± 20.0 °C | Predicted[1] |
| Density | 1.235 g/cm³ | [1] |
| Flash Point | 131.1 °C | [1] |
| Appearance | Off-white to yellow solid |
Structure-Property Relationships: The Influence of Chloro and Ethoxy Substituents
The melting and boiling points of a molecular compound are fundamentally governed by the strength of its intermolecular forces. In the case of this compound, these forces are a composite of dipole-dipole interactions and van der Waals forces.
The pyridazine ring itself is polar due to the presence of two electronegative nitrogen atoms, resulting in a significant dipole moment. The substituents at the 3 and 6 positions further modulate this polarity. The chlorine atom at the 3-position is strongly electron-withdrawing through its inductive effect, increasing the overall dipole moment of the molecule. Conversely, the ethoxy group at the 6-position is electron-donating through its mesomeric effect, which can partially counteract the inductive withdrawal of the chlorine. This electronic tug-of-war across the pyridazine ring influences the molecule's charge distribution and, consequently, the strength of its dipole-dipole interactions.
The relatively high predicted boiling point of this compound can be attributed to these strong dipole-dipole interactions, as well as its molecular weight. The melting point of 60-62 °C suggests that the molecule can pack into a moderately stable crystal lattice. The planarity of the pyridazine ring facilitates efficient packing, while the substituents may introduce some steric hindrance that affects the overall lattice energy.
Experimental Determination of Melting and Boiling Points
The following sections provide detailed, step-by-step protocols for the accurate experimental determination of the melting and boiling points of this compound.
Part 1: Melting Point Determination using the Capillary Method
This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.
Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is pure and has been properly dried to remove any residual solvent.
-
Place a small amount of the crystalline solid onto a clean, dry watch glass.
-
Crush the crystals into a fine powder using a spatula.
-
Open a capillary tube at one end and gently tap the open end into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of 2-3 mm.
-
Invert the capillary tube and tap the sealed end gently on a hard surface to ensure the sample is tightly packed at the bottom.
-
-
Melting Point Apparatus Setup:
-
Turn on the melting point apparatus and allow it to pre-heat to a temperature approximately 10-15 °C below the expected melting point of 60 °C.
-
Carefully insert the capillary tube containing the sample into the sample holder of the apparatus.
-
-
Measurement:
-
Set the heating rate to a slow and steady increase of 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue to observe the sample and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow, typically within 1-2 °C.
-
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Part 2: Boiling Point Determination using the Micro-Boiling Point Method
Given that the boiling point of this compound is predicted to be high, a micro-boiling point determination method is recommended to minimize the amount of substance required and to ensure safety.
Methodology:
-
Apparatus Setup:
-
Take a small test tube and add approximately 0.5 mL of this compound.
-
Seal one end of a capillary tube using a flame.
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or a wire, ensuring that the bottom of the test tube is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of a suitable high-boiling liquid on a hot plate). The sample should be fully submerged in the heating liquid.
-
-
Measurement:
-
Begin heating the bath gently and stir continuously to ensure even heat distribution.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Turn off the heat and allow the apparatus to cool slowly while still stirring.
-
Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.
-
Record this temperature as the experimental boiling point.
-
It is crucial to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.
-
Diagram of Micro-Boiling Point Determination Workflow:
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
The accurate determination of the melting and boiling points of this compound is a fundamental step in its characterization and utilization in research and development. This guide has provided detailed, scientifically sound protocols for these measurements, emphasizing the importance of careful experimental technique. The discussion on structure-property relationships highlights the influence of the chloro and ethoxy substituents on the intermolecular forces that govern these physical constants. By following these methodologies, researchers can ensure the generation of reliable and reproducible data, contributing to the broader understanding and application of this important heterocyclic compound.
References
Sources
Navigating the Solubility Landscape of 3-Chloro-6-ethoxypyridazine: A Technical Guide for Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Research
In the intricate journey of drug discovery and development, the physicochemical properties of a molecule are the foundational pillars upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating a compound's bioavailability, formulation feasibility, and ultimately, its clinical success.[1] This guide is dedicated to a molecule of significant interest in medicinal chemistry: 3-Chloro-6-ethoxypyridazine. As a substituted pyridazine, a heterocyclic scaffold prevalent in numerous bioactive compounds, understanding its behavior in various solvent systems is crucial for researchers aiming to unlock its full potential.[2][3]
This document moves beyond a mere compilation of data. It is designed to be a comprehensive resource for scientists and researchers, providing not only a deep dive into the theoretical underpinnings of solubility but also actionable, field-proven experimental protocols. We will explore the nuanced interplay of molecular structure and solvent properties that govern the dissolution of this compound, empowering you to make informed decisions in your research endeavors.
The Molecular Profile of this compound: A Precursor to Understanding its Solubility
To predict and rationalize the solubility of this compound, we must first dissect its molecular architecture.
| Property | Value | Source |
| Molecular Formula | C6H7ClN2O | [4] |
| Molecular Weight | 158.59 g/mol | [4] |
| Melting Point | 60-62 °C | [4] |
| Predicted XLogP3 | 1.3 | [4] |
| Structure | ||
The structure reveals a pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, substituted with a chloro and an ethoxy group.[2] The nitrogen atoms introduce polarity and the capacity for hydrogen bonding, while the chloro and ethoxy groups contribute to its lipophilicity. The predicted XLogP3 of 1.3 suggests a compound with a balanced hydrophilic-lipophilic character, hinting at its potential solubility in a range of solvents.[4]
The fundamental principle of "like dissolves like" serves as our initial guide.[5] Solvents that can effectively interact with the polar nitrogen atoms and the somewhat nonpolar ethoxy and chloro-substituted ring will likely be good solvents for this compound.
The Spectrum of Solubility: A Theoretical and Practical Exploration
The solubility of a solid in a liquid is a thermodynamic equilibrium process. For this compound, this involves the disruption of its crystal lattice and the solvation of the individual molecules by the solvent. This process is governed by the free energy change of dissolution.[6]
The Influence of Solvent Polarity
Solvent polarity is a key determinant of solubility.[5] We can anticipate the solubility of this compound across a spectrum of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atoms of the pyridazine ring, promoting solubility. The parent compound, pyridazine, is readily soluble in alcohols.[7]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess dipoles that can interact with the polar aspects of the molecule. Given pyridazine's solubility in acetone, it is reasonable to expect good solubility of its derivative in these solvents.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the energy required to break the solute-solute interactions within the crystal lattice may not be sufficiently compensated by solute-solvent interactions, leading to lower solubility. Pyridazine itself exhibits low solubility in non-polar solvents like hexane.[7]
The following table presents illustrative solubility data to provide a practical framework for what a researcher might expect. Note: This data is hypothetical and should be experimentally verified.
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) at 25°C | Rationale |
| Methanol | Polar Protic | High | Hydrogen bonding with pyridazine nitrogens. |
| Ethanol | Polar Protic | High | Similar to methanol. |
| Acetone | Polar Aprotic | Moderate to High | Dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | Moderate | Dipole-dipole interactions. |
| Dichloromethane | Polar Aprotic | Moderate | Good solvent for many organic compounds. |
| Ethyl Acetate | Moderately Polar | Moderate | Ester functionality allows for some polar interactions. |
| Toluene | Nonpolar | Low to Moderate | Aromatic ring may offer some pi-stacking interactions. |
| Hexane | Nonpolar | Low | Primarily van der Waals forces, insufficient to overcome crystal lattice energy. |
The Impact of Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5][8] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the intermolecular forces in the solid state. Increasing the temperature provides this energy, shifting the equilibrium towards dissolution. This relationship is a critical consideration for processes such as recrystallization and formulation at elevated temperatures.
Experimental Determination of Solubility: A Self-Validating Protocol
Accurate solubility data is the cornerstone of informed drug development. The following section provides a detailed, step-by-step protocol for determining the equilibrium solubility of this compound, a method often referred to as the "shake-flask" method.[9][10]
The Shake-Flask Method: A Gold Standard
This method establishes the thermodynamic equilibrium between the dissolved and undissolved solute.
Sources
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- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pharmatutor.org [pharmatutor.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-6-ethoxypyridazine
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-6-ethoxypyridazine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the spectral features of this heterocyclic compound, underpinned by fundamental principles of NMR spectroscopy and supported by data from analogous structures.
Introduction: The Structural Significance of this compound
This compound is a disubstituted pyridazine, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their reactivity, and intermolecular interactions, and for the rational design of new therapeutic agents. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular framework and the electronic environment of individual atoms. This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this compound, offering a predictive analysis based on established substituent effects and spectral data from related compounds.
¹H NMR Spectral Analysis: A Window into the Proton Environment
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the two protons on the pyridazine ring and the five protons of the ethoxy group. The chemical shifts and coupling patterns of these protons are dictated by the electronic effects of the chloro and ethoxy substituents, as well as the inherent electronic nature of the pyridazine ring.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~7.6 - 7.8 | Doublet | ~9.0 |
| H-5 | ~7.1 - 7.3 | Doublet | ~9.0 |
| OCH₂ | ~4.5 - 4.7 | Quartet | ~7.0 |
| CH₃ | ~1.4 - 1.6 | Triplet | ~7.0 |
Rationale for Predictions:
-
Pyridazine Ring Protons (H-4 and H-5): The pyridazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent deshielding places the ring protons in the downfield region of the spectrum.
-
H-4: This proton is situated meta to the electron-donating ethoxy group and ortho to the electron-withdrawing chloro group. The inductive effect of the chlorine atom is expected to deshield H-4, shifting it further downfield.
-
H-5: This proton is ortho to the electron-donating ethoxy group, which would typically cause an upfield shift due to resonance effects. However, it is also meta to the chloro group. The net effect is a predicted chemical shift that is upfield relative to H-4.
-
Coupling: H-4 and H-5 are vicinal protons and are expected to exhibit a doublet-of-doublets splitting pattern with a typical ortho-coupling constant of approximately 9.0 Hz.
-
-
Ethoxy Group Protons (OCH₂ and CH₃):
-
Methylene Protons (OCH₂): These protons are directly attached to the oxygen atom, which is an electronegative element. This proximity results in a significant downfield shift, predicted to be in the range of 4.5 - 4.7 ppm. The signal will appear as a quartet due to coupling with the three adjacent methyl protons (n+1 rule, 3+1=4).
-
Methyl Protons (CH₃): These protons are further from the electronegative oxygen atom and will therefore resonate at a much higher field (upfield), predicted to be around 1.4 - 1.6 ppm. The signal will be a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).
-
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the four carbon atoms of the pyridazine ring and the two carbons of the ethoxy group. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 | ~155 - 158 |
| C-6 | ~160 - 163 |
| C-4 | ~125 - 128 |
| C-5 | ~115 - 118 |
| OCH₂ | ~62 - 65 |
| CH₃ | ~14 - 16 |
Rationale for Predictions:
-
Pyridazine Ring Carbons:
-
C-3 and C-6: These carbons are directly attached to the electronegative nitrogen and either a chlorine or an oxygen atom. This results in significant deshielding, placing their signals at the lowest field in the aromatic region. C-6, bonded to the more electronegative oxygen of the ethoxy group, is predicted to be slightly more downfield than C-3, which is bonded to chlorine.
-
C-4 and C-5: These are protonated carbons in the pyridazine ring. C-4 is adjacent to the carbon bearing the chloro group, while C-5 is adjacent to the carbon with the ethoxy group. The electron-donating nature of the ethoxy group is expected to shield C-5, shifting its resonance upfield compared to C-4.
-
-
Ethoxy Group Carbons:
-
Methylene Carbon (OCH₂): This carbon is directly bonded to the highly electronegative oxygen atom, causing a significant downfield shift into the 62 - 65 ppm range.
-
Methyl Carbon (CH₃): This terminal carbon is the most shielded of all the carbons in the molecule, and its signal is expected to appear at the highest field (most upfield), in the 14 - 16 ppm range.
-
Visualizing the Structure and Assignments
The following diagram illustrates the molecular structure of this compound with the predicted ¹H and ¹³C NMR assignments.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. ¹H NMR Spectroscopy:
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width: A range of -2 to 12 ppm is typically sufficient.
3. ¹³C NMR Spectroscopy:
- Instrument: The same spectrometer as for ¹H NMR.
- Acquisition Parameters:
- Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to obtain singlets for all carbon signals.
- Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
- Relaxation Delay (d1): 2-5 seconds.
- Spectral Width: A range of 0 to 200 ppm is appropriate.
4. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Conclusion
This in-depth technical guide has provided a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging data from analogous structures, we can confidently anticipate the key features of these spectra. The detailed experimental protocol provided will enable researchers to acquire high-quality data for the empirical validation of this analysis. This combined theoretical and practical approach is essential for the unambiguous structural characterization of novel compounds in the field of drug discovery and development.
References
-
Katritzky, A. R., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
-
NIST Chemistry WebBook. (n.d.). Pyridazine, 3-chloro-6-methoxy-. [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). Pyridazine. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Introduction: The Analytical Imperative for Substituted Pyridazines
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-6-ethoxypyridazine
Pyridazine derivatives are a cornerstone of medicinal chemistry and materials science, recognized for their diverse biological activities, including antihypertensive and antimicrobial properties.[1] this compound (C₆H₇ClN₂O) is a key heterocyclic building block used in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and advanced materials.[2] Its precise structural characterization and quantification are paramount for ensuring the integrity of synthetic pathways, the purity of final products, and the validity of downstream research.
Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural specificity. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the robust mass spectrometry analysis of this compound. We will move beyond rote protocols to explore the underlying principles, justify experimental choices, and establish self-validating analytical systems for trustworthy and reproducible results.
Part 1: Foundational Principles & Analyte Characteristics
A successful mass spectrometry method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate crucial decisions, from sample preparation to the choice of ionization technique.
Physicochemical Profile
The structure and properties of this compound provide the basis for all methodological development.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | PubChem[3] |
| Monoisotopic Mass | 158.02469 Da | PubChem[3] |
| Molecular Weight | 158.60 g/mol | Parchem[4] |
| Predicted XlogP | 1.3 | PubChem[3] |
| Key Structural Features | Pyridazine ring, Chloro substituent, Ethoxy substituent | N/A |
The molecule's moderate polarity (XlogP of 1.3) and the presence of nitrogen atoms make it amenable to a variety of ionization techniques. The chlorine atom is a critical feature, as it imparts a characteristic isotopic signature (³⁵Cl/³⁷Cl) that is invaluable for identification.
The Critical Choice: Ionization Technique
The conversion of neutral this compound molecules into gas-phase ions is the heart of the MS experiment. The choice of ionization source fundamentally determines the nature of the resulting mass spectrum.
-
Electron Ionization (EI): This "hard" ionization technique uses high-energy electrons (typically 70 eV) to ionize the molecule, producing a molecular ion (M⁺•) and extensive, reproducible fragmentation.[5][6] EI is ideal for structural elucidation and creating library-searchable spectra.[5] However, for some molecules, the molecular ion can be weak or absent.
-
Chemical Ionization (CI): A "softer" technique than EI, CI uses a reagent gas (e.g., methane) to produce protonated molecules ([M+H]⁺).[6] This minimizes fragmentation, making it excellent for confirming the molecular weight of the analyte.[7] Negative Chemical Ionization (NCI) can be highly sensitive for halogenated compounds.[5]
-
Electrospray Ionization (ESI): ESI is a very soft ionization technique well-suited for liquid chromatography-mass spectrometry (LC-MS). It generates ions directly from a liquid solution, typically forming protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺).[1][7] Its ability to handle less volatile compounds makes it a powerful alternative to GC-MS.
For this compound, both GC-MS (using EI or CI) and LC-MS (using ESI) are viable approaches. The choice depends on the analytical goal: EI for structural confirmation via fragmentation, and CI or ESI for unambiguous molecular weight determination and quantification.
Part 2: Experimental Design & Protocols
A robust analytical method is a self-validating system. This requires meticulous attention to detail from sample preparation through to data acquisition.
Workflow Overview
The logical flow of analysis ensures reproducibility and minimizes sources of error.
Protocol 1: GC-MS Analysis via Electron Ionization (EI)
This protocol is optimized for structural confirmation and identification based on fragmentation patterns.
1. Standard and Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
- Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution from the stock solution using acetonitrile.
- Prepare unknown samples by dissolving them in acetonitrile to an estimated concentration within the calibration range.
- Transfer 1 mL of each standard and sample into a 2 mL autosampler vial.
2. Instrumentation and Method Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | General-purpose column suitable for semi-polar analytes. |
| Inlet Temp | 250 °C | Ensures complete vaporization without thermal degradation. |
| Injection Vol. | 1 µL (Splitless mode) | Maximizes sensitivity for trace analysis. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | Provides good separation from solvent and potential impurities. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas with optimal efficiency. |
| MS System | Agilent 5977B or equivalent | Common, robust single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | To generate reproducible, library-searchable fragmentation. |
| Source Temp | 230 °C | Standard temperature to maintain cleanliness and performance. |
| Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Electron Energy | 70 eV | Industry standard for consistent fragmentation and library matching.[5] |
| Scan Range | m/z 40-250 | Covers the expected molecular ion and key fragments. |
3. Data Acquisition and QC:
- Begin the sequence with a solvent blank (acetonitrile) to check for system contamination.
- Inject the mid-level calibration standard to confirm instrument performance (system suitability).
- Run the full calibration curve, followed by samples.
- Inject a quality control (QC) sample (a mid-level standard) every 10-15 sample injections to monitor instrument drift.
Protocol 2: LC-MS Analysis via Electrospray Ionization (ESI)
This protocol is ideal for quantifying the analyte and confirming its molecular weight, especially in complex matrices.
1. Standard and Sample Preparation:
- Follow steps 1-4 from the GC-MS preparation protocol. The same standards can be used.
- The mobile phase composition should be considered for sample diluent to ensure good peak shape. For reverse-phase methods, a 50:50 mix of acetonitrile and water is often a good starting point.
2. Instrumentation and Method Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | Waters Acquity UPLC or equivalent | High-pressure system for fast, efficient separations. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase chemistry for retaining semi-polar analytes. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a MS-compatible modifier that aids protonation.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase LC. |
| Gradient | 5% B to 95% B over 5 min | A generic screening gradient to ensure elution of the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Typical volume for UPLC systems. |
| MS System | Waters Xevo TQ-S or equivalent | High-sensitivity tandem quadrupole for quantification. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft technique ideal for LC coupling; the basic nitrogens on the pyridazine ring readily accept a proton. |
| Capillary Voltage | 3.0 kV | Optimizes the electrospray process. |
| Desolvation Temp | 450 °C | Aids in the efficient removal of solvent from droplets. |
| Scan Mode | Full Scan (m/z 50-250) for confirmation, MRM for quantification | Full scan to identify the protonated molecule; Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity in quantification. |
Part 3: Data Interpretation - Decoding the Mass Spectrum
The acquired mass spectrum is a chemical fingerprint. Proper interpretation requires an understanding of isotopic patterns and predictable fragmentation pathways.
Molecular Ion and Isotopic Signature
The most critical piece of information is the molecular ion region. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), this compound will exhibit a characteristic M and M+2 ion cluster with an approximate intensity ratio of 3:1.
-
[M]⁺• (EI) or [M+H]⁺ (ESI): The ion corresponding to the molecule containing ³⁵Cl will appear at m/z 158.02.
-
[M+2]⁺• (EI) or [M+2+H]⁺ (ESI): The ion corresponding to the molecule containing ³⁷Cl will appear at m/z 160.02.
Observing this 3:1 isotopic pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.
Predicted Adducts (ESI)
In ESI, other common adducts may be observed, especially if salts are present in the sample or mobile phase.
| Adduct | Adduct m/z (³⁵Cl) | Source |
| [M+H]⁺ | 159.03197 | PubChem[3] |
| [M+Na]⁺ | 181.01391 | PubChem[3] |
| [M+NH₄]⁺ | 176.05851 | PubChem[3] |
| [M+K]⁺ | 196.98785 | PubChem[3] |
Predicted Fragmentation Pathway (EI)
The fragmentation of pyridazine systems under EI has been studied and often involves cleavages of the heterocyclic ring.[9][10] For this compound, the fragmentation is likely initiated by the loss of stable neutral molecules or radicals from the ethoxy group, followed by ring fragmentation.
Sources
- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]
- 3. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. parchem.com [parchem.com]
- 5. What are the common ionization methods for GC/MS [scioninstruments.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. 3-Chloro-6-methoxypyridazine | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-Chloro-6-ethoxypyridazine
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Chloro-6-ethoxypyridazine. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages a detailed vibrational analysis of the closely related analogue, 3-Chloro-6-methoxypyridazine, to provide a robust and predictive interpretation. This approach, grounded in established spectroscopic principles and supported by computational data, offers valuable insights for researchers, scientists, and drug development professionals working with pyridazine derivatives.
Introduction: The Role of Infrared Spectroscopy in the Characterization of Pyridazine Derivatives
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of organic molecules. By probing the vibrational modes of chemical bonds, an IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups and offering insights into the overall molecular architecture. For pyridazine derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, IR spectroscopy is crucial for confirming their synthesis, identifying potential impurities, and understanding their electronic and structural properties.
The vibrational spectrum of a pyridazine derivative is a complex interplay of the stretching and bending modes of its constituent functional groups, including the C-H, C=C, C=N, and C-N bonds of the pyridazine ring, as well as the vibrations of its substituents. In the case of this compound, the IR spectrum is expected to be characterized by the vibrational signatures of the chlorinated pyridazine ring and the ethoxy substituent.
Vibrational Analysis of 3-Chloro-6-methoxypyridazine: A Foundation for Interpretation
A comprehensive study on the Fourier Transform Infrared (FT-IR) and FT-Raman spectra of 3-Chloro-6-methoxypyridazine provides a solid foundation for understanding the vibrational characteristics of this class of compounds.[1] This study combines experimental measurements with Density Functional Theory (DFT) calculations to assign the observed vibrational bands to specific molecular motions.[1] The gas-phase IR spectrum of 3-Chloro-6-methoxypyridazine is also available through the NIST WebBook, further corroborating the vibrational analysis.[2]
Key Vibrational Modes of the Pyridazine Ring
The pyridazine ring gives rise to a series of characteristic vibrations. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the ring are found in the 1600-1400 cm⁻¹ region and are often coupled. The in-plane and out-of-plane bending vibrations of the ring and its C-H bonds occur at lower wavenumbers.
Vibrational Modes of the Substituents
The substituents on the pyridazine ring have distinct vibrational signatures. The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region. The methoxy group (-OCH₃) exhibits characteristic C-H stretching vibrations around 2950 and 2850 cm⁻¹, an asymmetric C-O-C stretching vibration around 1250 cm⁻¹, and a symmetric C-O-C stretching vibration near 1050 cm⁻¹.
Predicted Infrared Spectrum of this compound: An Extrapolative Analysis
By leveraging the detailed vibrational analysis of 3-Chloro-6-methoxypyridazine, we can predict the key features of the IR spectrum of this compound. The substitution of the methoxy group with an ethoxy group (-OCH₂CH₃) is expected to introduce additional vibrational modes associated with the methylene (-CH₂-) group, while the vibrations of the chlorinated pyridazine ring are anticipated to remain largely unperturbed.
Expected Similarities with 3-Chloro-6-methoxypyridazine
The vibrational modes associated with the 3-chloropyridazine core are expected to be very similar in both molecules. This includes:
-
Aromatic C-H stretching: In the 3100-3000 cm⁻¹ region.
-
Pyridazine ring stretching (C=C and C=N): In the 1600-1400 cm⁻¹ region.
-
C-Cl stretching: In the 800-600 cm⁻¹ region.
Expected Differences due to the Ethoxy Group
The primary differences in the IR spectrum will arise from the vibrations of the ethyl group in the ethoxy substituent:
-
C-H stretching: In addition to the methyl C-H stretching modes, new asymmetric and symmetric stretching vibrations from the methylene group will appear in the 2980-2860 cm⁻¹ range.
-
CH₂ scissoring: A characteristic bending vibration for the CH₂ group is expected around 1470-1450 cm⁻¹.
-
C-O-C stretching: The asymmetric C-O-C stretching vibration will likely be similar to the methoxy analogue, appearing around 1250 cm⁻¹. The symmetric stretch may shift slightly.
-
CH₂ wagging and twisting: These bending vibrations are expected in the 1350-1150 cm⁻¹ region.
-
C-C stretching: A weak C-C stretching vibration from the ethyl group may be observed around 1000-800 cm⁻¹.
Data Presentation: Vibrational Frequency Assignments
The following table summarizes the key experimental vibrational frequencies for 3-Chloro-6-methoxypyridazine and the predicted frequencies for this compound.
| Vibrational Mode | 3-Chloro-6-methoxypyridazine (Experimental, cm⁻¹)[1] | This compound (Predicted, cm⁻¹) |
| Aromatic C-H Stretch | ~3070 | ~3070 |
| Asymmetric CH₃ Stretch | ~2950 | - |
| Symmetric CH₃ Stretch | ~2850 | ~2870 |
| Asymmetric CH₂ Stretch | - | ~2975 |
| Symmetric CH₂ Stretch | - | ~2935 |
| Pyridazine Ring Stretch | ~1580, ~1470, ~1400 | ~1580, ~1470, ~1400 |
| CH₂ Scissoring | - | ~1460 |
| Asymmetric C-O-C Stretch | ~1260 | ~1260 |
| Symmetric C-O-C Stretch | ~1040 | ~1045 |
| C-Cl Stretch | ~680 | ~680 |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This section provides a detailed, step-by-step methodology for acquiring a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid organic compound such as this compound using the Attenuated Total Reflectance (ATR) technique.
Instrumentation and Materials
-
Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium Attenuated Total Reflectance (ATR) accessory.
-
Solid sample of this compound.
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
-
Lint-free wipes.
Experimental Workflow
-
Instrument Preparation:
-
Turn on the FT-IR spectrometer and allow it to stabilize for at least 30 minutes.
-
Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric components. Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Use the pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact with the crystal surface.
-
Acquire the sample spectrum. Use the same number of scans and resolution as for the background spectrum.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave.
-
Label the significant peaks with their corresponding wavenumbers.
-
Visualization of Molecular Structure and Key Vibrational Modes
The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for the characteristic vibrational modes discussed in this guide.
Caption: Molecular structure of this compound with key functional groups highlighted.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the infrared spectrum of this compound. By leveraging detailed experimental and computational data from the closely related 3-Chloro-6-methoxypyridazine, we have been able to assign the expected key vibrational bands and provide a robust framework for the interpretation of an experimental spectrum. The detailed experimental protocol and visual representation of the molecular structure further enhance the utility of this guide for researchers in the field. The principles and methodologies outlined herein are broadly applicable to the characterization of other substituted pyridazine derivatives.
References
-
Vijaya Chamundeeswari, S. P., Jebaseelan Samuel, E. J., & Sundaraganesan, N. (2013). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 36-45. [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Pyridazine, 3-chloro-6-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Sources
The Synthetic Versatility of 3-Chloro-6-ethoxypyridazine: A Technical Guide to its Reactivity and Application
Abstract
This technical guide provides an in-depth exploration of the chemical reactivity of 3-Chloro-6-ethoxypyridazine, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The inherent electronic properties of the pyridazine ring, coupled with the strategic placement of a chloro and an ethoxy group, render this molecule a versatile scaffold for the synthesis of a diverse array of functionalized derivatives. This document will elucidate the principal reaction pathways available to this substrate, with a detailed focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By providing not only detailed experimental protocols but also the underlying mechanistic rationale, this guide aims to empower scientists to effectively harness the synthetic potential of this compound in their research and development endeavors.
Introduction: The Strategic Importance of the Pyridazine Core
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The introduction of a chlorine atom at the 3-position and an ethoxy group at the 6-position of the pyridazine ring, as in this compound, creates a molecule with distinct and synthetically valuable characteristics.
The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring, combined with the inductive effect of the chlorine atom, activates the C3 position for nucleophilic attack. Conversely, the chlorine atom provides a handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. The ethoxy group at the C6 position serves to modulate the electronic properties of the ring and can influence the molecule's pharmacokinetic profile. This unique combination of features makes this compound a valuable building block for the construction of complex molecular architectures with potential therapeutic applications.
Synthesis of this compound
While various synthetic routes to substituted pyridazines exist, a common and effective method for the preparation of this compound proceeds from maleic anhydride and hydrazine hydrate to form 3,6-dihydroxypyridazine.[3] Subsequent chlorination, for instance with phosphorus oxychloride (POCl₃), yields 3,6-dichloropyridazine. Finally, selective nucleophilic substitution of one of the chloro groups with ethoxide affords the target molecule. The greater reactivity of the chlorine atom at the 3-position often allows for regioselective substitution.
Core Reactivity: A Tale of Two Pathways
The reactivity of this compound is dominated by two principal pathways: nucleophilic aromatic substitution (SNAr) at the C3 position and palladium-catalyzed cross-coupling reactions involving the C-Cl bond.
Nucleophilic Aromatic Substitution (SNAr): Displacing the Chloro Group
The electron-deficient nature of the pyridazine ring facilitates the addition-elimination mechanism characteristic of SNAr reactions.[4] A wide array of nucleophiles can be employed to displace the chloride ion, leading to a diverse range of 3-substituted-6-ethoxypyridazines.
The reaction of this compound with various primary and secondary amines is a cornerstone of its functionalization. This reaction is typically carried out at elevated temperatures in a suitable solvent, often with the addition of a base to neutralize the HCl generated.
Experimental Protocol: General Procedure for Amination
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., n-butanol, DMF, or dioxane) is added the desired primary or secondary amine (1.1-2.0 eq.) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-3.0 eq.). The choice of solvent and base is crucial and should be determined based on the reactivity of the amine and the desired reaction temperature. For less reactive amines, a higher boiling point solvent and a stronger base may be necessary.
-
The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS. The progress of the reaction can be visualized by the disappearance of the starting material and the appearance of a new, more polar spot.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-6-ethoxypyridazine derivative.
Causality Behind Experimental Choices:
-
Excess Amine and Base: Using an excess of the amine can help to drive the reaction to completion. The base is essential to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.
-
Solvent Selection: The choice of solvent is dictated by the required reaction temperature and the solubility of the reactants. Polar aprotic solvents like DMF and dioxane are often good choices as they can solvate the ionic intermediates in the SNAr mechanism.
-
Temperature: Higher temperatures are generally required to overcome the activation energy of the reaction.
Table 1: Representative Nucleophilic Substitution Reactions with Amines
| Nucleophile | Product | Typical Yield (%) |
| Ammonia | 3-Amino-6-ethoxypyridazine | 80-90 |
| Morpholine | 3-(Morpholin-4-yl)-6-ethoxypyridazine | 85-95 |
| Piperidine | 3-(Piperidin-1-yl)-6-ethoxypyridazine | 88-96 |
| Aniline | 3-(Phenylamino)-6-ethoxypyridazine | 75-85 |
Diagram 1: General Workflow for Nucleophilic Amination
Caption: Workflow for the synthesis of 3-amino-6-ethoxypyridazine derivatives.
Beyond amines, other nucleophiles such as hydrazine and thiols can readily displace the chloro group, providing access to further functionalized pyridazine derivatives. The reaction with hydrazine hydrate, for example, is a straightforward method to introduce a hydrazinyl group, a versatile functional group for the synthesis of various heterocyclic systems.[4]
Experimental Protocol: Synthesis of 3-Hydrazinyl-6-ethoxypyridazine
-
A mixture of this compound (1.0 eq.) and hydrazine hydrate (excess, e.g., 10 eq.) is heated to reflux. The large excess of hydrazine hydrate acts as both the nucleophile and the solvent.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the excess hydrazine hydrate is removed under reduced pressure.
-
The resulting solid is triturated with a suitable solvent (e.g., diethyl ether or isopropanol) and collected by filtration to yield 3-hydrazinyl-6-ethoxypyridazine.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The carbon-chlorine bond in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C and C-N bonds, enabling the introduction of a wide range of substituents at the 3-position.
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl and heteroaryl-aryl structures.[5][6] this compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.) in a suitable solvent system (e.g., dioxane/water, toluene/water, or DME) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, or PdCl₂(dppf)) (1-5 mol%). The choice of catalyst, ligand, and base is critical for achieving high yields and should be optimized for each specific substrate combination.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the desired 3-aryl-6-ethoxypyridazine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Therefore, carrying out the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.
-
Base: The base plays a key role in the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Ligand: The choice of phosphine ligand is critical for the efficiency of the Suzuki coupling. Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 3-Phenyl-6-ethoxypyridazine | 85-95 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-ethoxypyridazine | 80-90 |
| Thiophene-2-boronic acid | 3-(Thiophen-2-yl)-6-ethoxypyridazine | 75-85 |
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
key chemical reactions involving 3-Chloro-6-ethoxypyridazine
An In-Depth Technical Guide to the Core Chemical Reactions of 3-Chloro-6-ethoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in modern synthetic chemistry. Its unique electronic properties, stemming from the adjacent nitrogen atoms in the pyridazine ring and the strategic placement of chloro and ethoxy groups, make it a versatile substrate for a range of chemical transformations. This guide provides an in-depth exploration of the principal reactions involving this compound, with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for scientists engaged in pharmaceutical research, agrochemical development, and materials science.
Introduction and Strategic Importance
Pyridazine derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] The this compound moiety, in particular, offers a synthetically attractive platform. The chlorine atom at the 3-position serves as a versatile leaving group, readily participating in nucleophilic substitution and a variety of metal-catalyzed cross-coupling reactions. The ethoxy group at the 6-position modulates the electronic character and solubility of the molecule and its derivatives. This dual functionality allows for the systematic and efficient construction of complex molecular architectures, making it an invaluable intermediate in the synthesis of novel bioactive compounds and functional materials.[2][3]
Synthesis of the this compound Scaffold
While numerous synthetic routes to pyridazine cores exist, a common and reliable method for preparing 3-chloro-6-substituted pyridazines involves the chlorination of a corresponding pyridazinone precursor. This transformation is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The general pathway begins with 6-ethoxypyridazin-3(2H)-one, which is treated with a chlorinating agent, often with gentle heating, to yield the target this compound. The driving force for this reaction is the conversion of the C-O bond of the pyridazinone tautomer into a more reactive C-Cl bond.
Diagram 1: General Synthesis of this compound
Caption: Synthesis of this compound from its pyridazinone precursor.
Key Chemical Transformations
The reactivity of this compound is dominated by the chemistry of its C-Cl bond. The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, activates the chlorine atom for displacement.[4][5] This activation is the cornerstone of its utility in synthetic chemistry.
Diagram 2: Reactivity Overview
Caption: Major reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of the chloride by a nucleophile is a fundamental and highly effective strategy for functionalizing the pyridazine core. A wide range of nucleophiles, including amines, alcohols, thiols, and azide ions, can be employed to generate diverse derivatives.[6][7]
The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile attacks the carbon atom bearing the chlorine. The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyridazine ring nitrogens, which delocalize the negative charge. The subsequent loss of the chloride ion restores aromaticity and yields the substituted product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Reagents: Add the nucleophile (1.1-1.5 eq) to the solution. If the nucleophile is an amine or alcohol, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 eq) to act as a proton scavenger.
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis, and this compound is an excellent substrate for these transformations.[8][9] These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
The Suzuki-Miyaura reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl and heteroaryl compounds.[10][11] The reaction couples this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[12][13][14]
Causality in Experimental Design:
-
Catalyst: A Pd(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly as Pd(PPh₃)₄. The choice of phosphine ligands is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: The base (e.g., Na₂CO₃, K₃PO₄) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13]
-
Solvent: A mixture of an organic solvent (e.g., DME, Toluene, Dioxane) and an aqueous solution of the base is commonly used to ensure all components are sufficiently soluble.
Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., 2M aqueous Na₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent such as 1,2-dimethoxyethane (DME) or dioxane.
-
Reaction Execution: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 12-48 hours, monitoring by TLC.[11]
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to yield the coupled product.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | ~90-98 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | ~70-85 |
| 4 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | ~65-80 |
| Yields are representative and can vary based on specific conditions and substrate purity. |
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[15][16] This reaction is invaluable in drug discovery, as the arylamine motif is present in a vast number of pharmaceuticals.[17]
Causality in Experimental Design:
-
Ligand Selection: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich ligands (e.g., XPhos, SPhos, BINAP) are required to promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[18][19]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine, forming the active amide nucleophile. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[18]
-
Aprotic Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and the palladium-amide intermediate.
Diagram 4: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq) and the desired amine (1.2 eq).
-
Reaction Conditions: Seal the tube and heat the mixture at 100-110 °C for 12-24 hours. Monitor progress by LC-MS or TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.
Conclusion
This compound stands out as a highly valuable and versatile building block for chemical synthesis. Its predictable reactivity in nucleophilic substitution and its robust performance in modern palladium-catalyzed cross-coupling reactions provide chemists with a reliable toolkit for molecular construction. The protocols and mechanistic insights detailed in this guide are intended to empower researchers to leverage the full synthetic potential of this important heterocyclic intermediate, accelerating the discovery and development of new molecules in science and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. zenodo.org [zenodo.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
The Synthetic Versatility of 3-Chloro-6-ethoxypyridazine: A Gateway to Novel Derivatives for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Core in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment and the capacity for robust hydrogen bonding, make it an attractive component in the design of novel therapeutics. Pyridazine and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2] The strategic functionalization of the pyridazine ring is therefore a key focus for the development of new chemical entities with tailored pharmacological profiles.
3-Chloro-6-ethoxypyridazine has emerged as a particularly valuable and versatile starting material for the synthesis of a diverse array of novel pyridazine derivatives. The presence of two distinct functional handles—a reactive chloro group at the 3-position and a stable ethoxy group at the 6-position—allows for selective and sequential chemical modifications. The chloro substituent is an excellent leaving group, amenable to a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. Conversely, the ethoxy group is generally stable under these conditions, serving to modulate the electronic properties of the pyridazine ring and providing a potential site for later-stage modification if required.
This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the core synthetic methodologies for elaborating the this compound scaffold. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols for key reactions, and present data in a clear and accessible format to empower the design and execution of synthetic campaigns toward novel pyridazine-based drug candidates.
I. Nucleophilic Aromatic Substitution: A Fundamental Transformation
The electron-deficient nature of the pyridazine ring, further enhanced by the presence of the electronegative chloro substituent, renders the 3-position highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions provides a straightforward and efficient route to introduce a wide range of functionalities, including amino, alkoxy, and thioether groups.
Mechanistic Insight
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the pyridazine ring is restored.
Experimental Protocol: Synthesis of 3-Amino-6-ethoxypyridazine
The introduction of an amino group is a common and valuable transformation, as the resulting aminopyridazines are key intermediates for further derivatization.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired amine (e.g., ammonia in the form of ammonium hydroxide, or a primary/secondary amine, 1.5-3.0 eq).
-
The reaction can be performed in a sealed tube or a pressure vessel.
-
Heat the reaction mixture to a temperature ranging from 80 to 180 °C. The optimal temperature and reaction time (typically 5-24 hours) should be determined by monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired 3-amino-6-ethoxypyridazine derivative.
Note: This protocol is adapted from the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine. The ethoxy group is expected to be stable under these conditions.[3]
II. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The chloro group at the 3-position of this compound serves as an excellent handle for these powerful transformations.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of 3-Aryl-6-ethoxypyridazines
This protocol is based on general procedures for the Suzuki-Miyaura coupling of chloropyridazines.[4]
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Arylboronic acid | Coupling partner |
| Pd(PPh3)4 or other Pd catalyst | Catalyst |
| Na2CO3 or K3PO4 | Base |
| 1,4-Dioxane/Water or DME/Water | Solvent system |
| Nitrogen or Argon | Inert atmosphere |
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., Na2CO3, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-6-ethoxypyridazine derivative.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Chloro-heterocycles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh3)4 (5) | Na2CO3 | DME/H2O | 80 | 48 | ~20-30 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 100 | 12 | >80 | Analogous |
| 3 | Thiophene-2-boronic acid | Pd(PPh3)4 (5) | Na2CO3 | DME/EtOH/H2O | 80 | 48 | ~25* | [4] |
*Yields are based on reactions with 3-bromo-6-(thiophen-2-yl)pyridazine and are illustrative. Actual yields with this compound may vary and require optimization.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides and primary or secondary amines.
Mechanistic Overview:
The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.
Experimental Protocol: Synthesis of 3-(Substituted-amino)-6-ethoxypyridazines
The following is a general procedure adaptable for the Buchwald-Hartwig amination of this compound.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Primary or secondary amine | Nucleophile |
| Pd2(dba)3 or Pd(OAc)2 | Palladium source |
| XPhos, SPhos, or other ligand | Ligand |
| NaOt-Bu or K3PO4 | Base |
| Toluene or Dioxane | Anhydrous solvent |
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq).
-
Add anhydrous toluene or dioxane, followed by this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3-(substituted-amino)-6-ethoxypyridazine.
III. Other Important Transformations
While SNAr and palladium-catalyzed couplings are the workhorses for derivatizing this compound, other modern synthetic methods can also be employed to access unique chemical space.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further transformations or as key pharmacophoric elements. The general conditions involve a palladium source (e.g., Pd(PPh3)4), a copper salt (e.g., CuI), a base (typically an amine like triethylamine or diisopropylamine), and a solvent such as THF or DMF.
IV. Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block for the synthesis of novel pyridazine derivatives with significant potential in drug discovery. The strategic and selective functionalization of the 3-position via nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides medicinal chemists with a powerful toolkit to explore a vast chemical space. The stability of the 6-ethoxy group under a variety of reaction conditions allows for the generation of a diverse library of 3-substituted-6-ethoxypyridazines. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly further expand the utility of this valuable scaffold, paving the way for the discovery of the next generation of pyridazine-based therapeutics.
References
-
CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
- Abida et al. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. 2019; 1(1): 16-37.
-
Kowalska, P., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. 2018; 23(11): 3057.
-
Gomaa, A. M., et al. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry. 2025.
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- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Heterocyclic Scaffold: A Technical Guide to 3-Chloro-6-ethoxypyridazine
Introduction: The Strategic Importance of the Pyridazine Core in Modern Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties, arising from the nitrogen-nitrogen bond, impart a distinct reactivity profile that allows for selective functionalization. Among the myriad of pyridazine derivatives, 3-chloro-6-ethoxypyridazine has emerged as a particularly valuable and versatile building block. The presence of a reactive chlorine atom at the 3-position and a stable ethoxy group at the 6-position provides a strategic combination of a modifiable site and a directing/stabilizing group. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O | |
| Molecular Weight | 158.59 g/mol | |
| Appearance | Off-white to light yellow crystalline solid | |
| Melting Point | 60-62 °C | |
| Boiling Point | 293.1 °C (predicted) | |
| LogP | 1.3 (predicted) |
Spectroscopic Data: While specific spectra can vary slightly based on the solvent and instrument, typical shifts in ¹H and ¹³C NMR are observed. The ethoxy group protons typically appear as a triplet and a quartet in the upfield region of the ¹H NMR spectrum. The aromatic protons on the pyridazine ring exhibit characteristic shifts in the downfield region.
Synthesis of the Core Scaffold: this compound
The most common and industrially scalable synthesis of this compound begins with the readily available 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms allows for a selective nucleophilic substitution.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Causality: The use of sodium ethoxide in ethanol provides both the nucleophile (ethoxide) and a suitable solvent. The reaction is typically heated to reflux to overcome the activation energy for the nucleophilic aromatic substitution. The selectivity for monosubstitution is achieved by controlling the stoichiometry of the sodium ethoxide.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of sodium metal (1.0 eq) in absolute ethanol (10 volumes) at 0 °C under a nitrogen atmosphere, add 3,6-dichloropyridazine (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Execution: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: To the residue, add water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.
Key Reactions and Transformations: Unleashing the Synthetic Potential
The synthetic utility of this compound lies in the reactivity of the C-Cl bond, which readily participates in a variety of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Caption: Major reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride by a wide range of nucleophiles.
Reaction with primary or secondary amines introduces nitrogen-based functionalities, a common strategy in the synthesis of bioactive molecules.
Experimental Protocol: Synthesis of 6-Ethoxy-N-phenylpyridazin-3-amine
Causality: This reaction proceeds via a classic SₙAr mechanism. A base is often required to deprotonate the incoming amine, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction. The choice of solvent and temperature is crucial to ensure sufficient reaction rates.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), aniline (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Reaction Execution: Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired aminopyridazine.
The reaction with hydrazine hydrate is a key step in the synthesis of various heterocyclic systems and is a common route to introduce a hydrazinyl group, which itself is a versatile functional handle.
Experimental Protocol: Synthesis of 3-Ethoxy-6-hydrazinylpyridazine
Causality: Hydrazine is a potent nucleophile that readily displaces the chloride. The reaction is typically performed in a protic solvent, and an excess of hydrazine hydrate can serve as both the nucleophile and the base.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours.[3]
-
Work-up: Cool the reaction to room temperature, which may cause the product to precipitate. If not, concentrate the solvent under reduced pressure.
-
Purification: The resulting solid can be collected by filtration and washed with cold ethanol or recrystallized to give the pure hydrazinylpyridazine.
Palladium-Catalyzed Cross-Coupling Reactions
The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and this compound is an excellent substrate for these transformations.
This reaction is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl substituents at the 3-position of the pyridazine ring.[4]
Experimental Protocol: Synthesis of 3-Ethoxy-6-(4-methoxyphenyl)pyridazine
Causality: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the product and regenerate the catalyst. A base is required to activate the boronic acid.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq) in a mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Degas the mixture and heat to 80-100 °C for 8-16 hours. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to afford the biaryl product.
This reaction enables the formation of a C-C triple bond, linking an alkyne to the pyridazine core.[6]
Experimental Protocol: Synthesis of 3-Ethoxy-6-(phenylethynyl)pyridazine
Causality: This coupling involves a palladium catalyst and a copper(I) co-catalyst. The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.[1]
Step-by-Step Methodology:
-
Reaction Setup: To a degassed solution of this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or DMF, add phenylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) source (e.g., CuI, 0.05 eq), and a base such as triethylamine or diisopropylamine (2.0-3.0 eq).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
This palladium-catalyzed amination is a highly efficient and general method for forming C-N bonds and is often preferred over classical SₙAr for its milder conditions and broader substrate scope, especially with less nucleophilic amines.[2][7]
Experimental Protocol: Synthesis of 6-Ethoxy-N-methyl-N-phenylpyridazin-3-amine
Causality: The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand for the palladium catalyst is critical for high yields.[2][7]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), N-methylaniline (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq) in an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction Execution: Heat the mixture to 80-110 °C for 12-24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Applications in Drug Discovery and Agrochemicals
The pyridazine scaffold is a common feature in many biologically active compounds. This compound serves as a key intermediate in the synthesis of a variety of these molecules.
Medicinal Chemistry: A Scaffold for Kinase Inhibitors
Pyridazine derivatives have been extensively investigated as inhibitors of various kinases, which are crucial targets in cancer therapy and the treatment of inflammatory diseases.[8][9] The ability to readily introduce diverse substituents at the 3-position of the this compound core allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. For instance, the pyridazine core can act as a hinge-binding motif in the ATP-binding pocket of kinases.
Agrochemicals: Building Block for Novel Herbicides and Fungicides
The pyridazine ring is also present in a number of commercial and developmental agrochemicals.[1][9] The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of new herbicides and fungicides. The introduction of different functional groups via the reactions described above can modulate the biological activity, spectrum of control, and environmental profile of the resulting compounds. Several patents describe the use of pyridazinone derivatives, accessible from chloro-pyridazines, as herbicidal agents.[1][9]
Conclusion and Future Outlook
This compound is a highly valuable and versatile heterocyclic building block with a well-defined reactivity profile. Its utility in nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a diverse array of functionalized pyridazine derivatives. The continued importance of the pyridazine scaffold in drug discovery and agrochemical research ensures that this compound will remain a key intermediate for the development of new and improved molecules with significant biological activity. Future research will likely focus on the development of even more efficient and sustainable catalytic methods for its functionalization and the exploration of its utility in the synthesis of novel materials with unique electronic and photophysical properties.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry.
- Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(49), 29426–29443.
-
Wikipedia. (2023, November 13). Sonogashira coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Google Patents. (n.d.). RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules, 23(11), 2965.
- Ather, F. T., et al. (2010). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2441.
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The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2021). 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Chutia, R., et al. (2025). An efficient magnetically separable Pd/CuFe2O4 nanocatalyst for Suzuki and Sonogashira cross-coupling reactions. International Journal of New Chemistry, 12(3), 329-339.
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [Pd(µ-OH)Cl(NHC)]2.
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ResearchGate. (n.d.). Reaction of[1][8]Benzodioxino-pyridazines with Sodium Methoxide and Amines. Retrieved from [Link]
- Abood, N. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8963–8971.
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ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-oxa-7,7-dichloronorcarane. Retrieved from [Link]
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ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
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Organic Syntheses. (n.d.). dibenzoylmethane. Retrieved from [Link]
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Filo. (2024). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). A Three-Component Reaction for Diversity-Oriented Synthesis of Polysubstituted Piperidines. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-6-ethoxypyridazine
Introduction: Unlocking the Potential of the Pyridazine Core
The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1] The ability to functionalize this electron-deficient heterocycle through robust carbon-carbon bond-forming reactions is paramount for the development of novel therapeutics and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the construction of biaryl and heteroaryl structures.[2][3]
This in-depth technical guide provides detailed application notes and a comprehensive protocol for the successful Suzuki-Miyaura coupling of 3-Chloro-6-ethoxypyridazine with a variety of aryl and heteroaryl boronic acids. As a chloro-substituted, electron-deficient heterocycle, this compound presents unique challenges that necessitate a carefully optimized catalytic system. This document will delve into the mechanistic underpinnings of the reaction, provide field-proven insights into overcoming common hurdles, and offer a step-by-step protocol for researchers, scientists, and drug development professionals to confidently employ this valuable transformation.
Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4] The electron-rich and sterically bulky ligands on the palladium center facilitate this step by increasing the electron density on the metal, thereby promoting its insertion into the C-Cl bond.
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. The presence of a base is critical for this process. The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium complex.[6]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. This step forms the desired carbon-carbon bond.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| SPhos | Ligand Grade | Commercially Available | Buchwald Ligand |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degassed |
| Deionized Water | Degassed | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For workup |
| Brine | Saturated NaCl solution | ||
| Anhydrous Magnesium Sulfate | Commercially Available | For drying | |
| Celite® | Commercially Available | For filtration | |
| Silica Gel | Commercially Available | For chromatography |
Step-by-Step Procedure
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered anhydrous potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (high-purity nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). The use of a robust ligand like SPhos is crucial for the activation of the less reactive C-Cl bond.[7]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents (a concentration of 0.1-0.2 M with respect to the limiting reagent is a good starting point).
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at 80-100 °C. The optimal temperature may vary depending on the specific boronic acid used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can range from 2 to 24 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with water and then with brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of reaction parameters. Below are key considerations for optimization and troubleshooting common issues.
Catalyst and Ligand Selection
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Considerations |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 1-5 | Highly effective for challenging aryl chlorides.[7][8] |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | 1-5 | Bulky phosphine ligands that can be effective. |
| Pd(PPh₃)₄ | None | 3-10 | Generally less effective for aryl chlorides but can work in some cases.[3][9] |
| PEPPSI™-IPr | None | 1-3 | N-Heterocyclic carbene (NHC) based pre-catalyst, often highly active. |
Rationale: The C-Cl bond in this compound is significantly stronger than corresponding C-Br or C-I bonds, making the oxidative addition step more challenging. Therefore, the use of highly active catalyst systems is generally required. Electron-rich and sterically bulky phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are often the ligands of choice as they promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition.[7] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.
Choice of Base and Solvent
| Base | Solvent System | Temperature (°C) | Comments |
| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80-110 | A common and effective combination.[3][9] |
| K₃PO₄ | Toluene, 1,4-Dioxane | 80-110 | A stronger base, often beneficial for less reactive boronic acids. |
| Cs₂CO₃ | 1,4-Dioxane, DMF | 60-100 | A strong and highly soluble base, can be very effective. |
| Na₂CO₃ | DME/EtOH/H₂O | 80 | A milder base, may require longer reaction times.[3] |
Rationale: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base and solvent are often intertwined. Inorganic bases like potassium carbonate and potassium phosphate are commonly used. The solubility of the base is important, and the addition of water to solvents like dioxane or toluene can be beneficial. For particularly challenging couplings, stronger bases like cesium carbonate may be required. The choice of solvent should also take into account the solubility of all reaction components at the reaction temperature.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality and have been stored properly. The reaction must be performed under strictly anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst.
-
Ineffective Base: The base may be old, hydrated (if anhydrous conditions are intended), or not strong enough. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.
-
Low Temperature: Aryl chlorides often require higher temperatures for the oxidative addition to proceed at a reasonable rate.
-
-
Formation of Side Products:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by water or other protic species. This can be minimized by using a less aqueous solvent system, a stronger base, or by using boronic esters (e.g., pinacol esters) which are often more stable.
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with certain catalyst systems. Reducing the reaction temperature or changing the ligand may help.
-
Hydrodehalogenation: The replacement of the chlorine atom with hydrogen can sometimes be observed. This is often promoted by sources of hydride, which can arise from the solvent or additives.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of novel 3,6-disubstituted pyridazine derivatives. While the inherent lower reactivity of the C-Cl bond presents a challenge, the use of modern, highly active palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, allows for efficient and high-yielding reactions. Careful consideration and optimization of the catalyst, ligand, base, and solvent are key to success. The detailed protocol and insights provided in this guide are intended to empower researchers to effectively utilize this important reaction in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.
References
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Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
-
Lopes, R., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules 2018 , 23(11), 2997. [Link]
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Hussain, F. H. S., et al. Why can't I achieve good yields for this Suzuki reaction?. ResearchGate 2018 . [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Hassan, Z., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules 2021 , 26(16), 4983. [Link]
-
Hu, H., et al. Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate 2009 . [Link]
-
Sajith, A. M., et al. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry 2014 . [Link]
-
Vorona, M. Y., et al. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate 2020 . [Link]
-
Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research 2008 , 41(11), 1461–1473. [Link]
-
Billingsley, K. L., & Buchwald, S. L. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. The Journal of organic chemistry 2007 , 72(19), 7296–7299. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
Maluenda, I., & Navarro, O. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules 2019 , 24(5), 853. [Link]
-
OUCI. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). [Link]
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- 9. mdpi.com [mdpi.com]
Application Note: Palladium-Catalyzed C-N Cross-Coupling of 3-Chloro-6-ethoxypyridazine via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of Aryl Amines
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where the arylamine motif is a ubiquitous structural feature.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[3][4] Its broad substrate scope, functional group tolerance, and generally mild reaction conditions have cemented its status as an indispensable tool for synthetic chemists.[2]
This guide focuses on a particularly relevant and challenging substrate class: electron-deficient N-heterocycles, specifically the amination of 3-Chloro-6-ethoxypyridazine. Pyridazine scaffolds are prevalent in medicinal chemistry, and the ability to functionalize them via C-N coupling opens a direct path to novel chemical entities. However, such substrates present unique challenges. The electron-deficient nature of the pyridazine ring can make oxidative addition more facile, but the presence of basic nitrogen atoms can lead to catalyst inhibition through coordination to the palladium center.[5][6] Furthermore, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, often demanding more sophisticated and highly active catalyst systems.[7][8]
This document provides a comprehensive overview of the mechanistic principles, key parameter selection, and a detailed, field-proven protocol for the successful Buchwald-Hartwig amination of this compound.
Mechanistic Rationale: A Symphony of Catalyst, Ligand, and Base
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned catalytic cycle.[3][9] Understanding this mechanism is paramount for rational experimental design and troubleshooting. The generally accepted cycle involves three primary steps: oxidative addition, formation of a palladium-amido complex, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound to form a Pd(II) complex.[9][10] This is often the rate-determining step, especially for less reactive aryl chlorides.[10]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the halide. A stoichiometric amount of base then deprotonates the coordinated amine, forming a key palladium-amido intermediate.[7][11] The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so nucleophilic that it causes unwanted side reactions.[12][13]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond as the product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][11]
Key Experimental Parameters
-
Palladium Precatalyst: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols favor the use of well-defined "precatalysts." These are air-stable Pd(II) complexes that are efficiently reduced in situ to the active Pd(0) species. For challenging substrates, advanced generation (G3, G4) palladacycle precatalysts are often employed for their high activity and reliability.
-
Ligand Selection: This is arguably the most critical factor for coupling aryl chlorides. The sluggish oxidative addition step requires electron-rich and sterically bulky phosphine ligands.[3] These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species, which accelerates the reaction and inhibits catalyst deactivation.[3] For heteroaryl chlorides, ligands like RuPhos, BrettPhos, or Josiphos derivatives have shown great success.[1][5] N-heterocyclic carbene (NHC) ligands are also powerful alternatives, known for forming robust and highly active catalysts.[14][15]
-
Base: Strong, non-nucleophilic bases are standard. Sodium tert-butoxide (NaOt-Bu) is the most common choice due to its high basicity and commercial availability. Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄), which can be beneficial for substrates with base-sensitive functional groups.[7][16]
-
Solvent: The reaction is typically performed in anhydrous, aprotic solvents. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most common.[17] The choice of solvent can influence reagent solubility and reaction temperature, and its impact should not be underestimated.[18][19] For safety and environmental reasons, replacing solvents like 1,4-dioxane is often preferred.[4][20]
Experimental Application Protocol
This section provides a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Materials and Equipment
-
Substrate: this compound
-
Amine: Morpholine
-
Precatalyst: RuPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II))
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Anhydrous Toluene
-
Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, heating mantle or oil bath with temperature control, Schlenk line or glovebox for inert atmosphere, standard laboratory glassware, silica gel for chromatography.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using a glovebox or standard Schlenk techniques.
-
Vessel Preparation: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), Sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and RuPhos Pd G3 (0.02 mmol, 2 mol%) to a 20 mL oven-dried vial equipped with a magnetic stir bar.
-
Rationale: The use of a pre-weighed, air-stable precatalyst simplifies handling. NaOt-Bu is a strong base required for the deprotonation step. An excess ensures the reaction goes to completion.
-
-
Reagent Addition: Add anhydrous toluene (5 mL) to the vial, followed by morpholine (1.2 mmol, 1.2 equiv.).
-
Rationale: Anhydrous solvent is crucial to prevent catalyst poisoning and unwanted side reactions. A slight excess of the amine coupling partner is often used to drive the reaction forward.
-
-
Reaction Setup: Seal the vial with a PTFE-lined cap. If not in a glovebox, the vial should be sealed and the headspace purged with an inert gas for several minutes.
-
Execution: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Rationale: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of aryl chlorides.[7]
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product, 4-(6-ethoxypyridazin-3-yl)morpholine.
Data Summary and Expected Outcomes
The choice of catalyst, ligand, and base is highly dependent on the nature of the amine. Below is a table summarizing typical conditions.
| Parameter | Condition | Rationale/Comments |
| Aryl Halide | This compound | Electron-deficient heteroaryl chloride; requires an active catalyst system. |
| Amine | Primary or Secondary Amines | 1.1 - 1.5 equivalents typically used. |
| Catalyst System | Pd Precatalyst (2 mol%) + Ligand | RuPhos Pd G3, BrettPhos Pd G3, or similar biarylphosphine systems are recommended.[1] |
| Base | NaOt-Bu or LHMDS | 1.4 - 2.0 equivalents. Strong, non-nucleophilic base is essential.[7] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous conditions are mandatory. Reaction concentration ~0.2 M. |
| Temperature | 80 - 120 °C | Higher temperatures are generally needed for aryl chlorides. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | 70 - 95% | Yields are highly dependent on the specific amine and purity of reagents. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (air/moisture exposure); Insufficiently strong base; Low temperature. | Ensure rigorously inert and anhydrous conditions. Screen different bases (e.g., switch from K₃PO₄ to NaOt-Bu). Increase reaction temperature. |
| Hydrodehalogenation | Side reaction where the Ar-Cl is replaced by Ar-H. | This can compete with reductive elimination.[3] Use of bulkier ligands (e.g., BrettPhos) can favor the desired C-N coupling. |
| Dark, Insoluble Mixture | Palladium black precipitation (catalyst death). | The ligand may be dissociating or degrading. Screen alternative, more robust ligands (e.g., NHC-based systems). Ensure proper stoichiometry of ligand to palladium if not using a precatalyst. |
| Multiple Products | Reaction with other functional groups; Bis-arylation of primary amines. | Protect other nucleophilic groups if necessary. For primary amines, carefully control stoichiometry or use specialized ligands that favor mono-arylation.[5] |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of substituted aminopyridazines from this compound. Success with this challenging substrate class is contingent upon the rational selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine or NHC ligand, paired with a strong, non-nucleophilic base under strictly anhydrous and inert conditions. The protocol detailed herein provides a reliable starting point for researchers, enabling the efficient construction of valuable C-N bonds and facilitating the exploration of novel chemical space in drug discovery and materials science.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved December 12, 2025, from [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved December 12, 2025, from [Link]
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Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved December 12, 2025, from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved December 12, 2025, from [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved December 12, 2025, from [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Retrieved December 12, 2025, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved December 12, 2025, from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved December 12, 2025, from [Link]
-
Role of the base in Buchwald-Hartwig amination. (2014). PubMed. Retrieved December 12, 2025, from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved December 12, 2025, from [Link]
-
Use of base metals in Buchwald-Hartwig coupling. (n.d.). Wordpress. Retrieved December 12, 2025, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved December 12, 2025, from [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (n.d.). Semantic Scholar. Retrieved December 12, 2025, from [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. Retrieved December 12, 2025, from [Link]
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Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
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Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. (2023). Organic Letters. Retrieved December 12, 2025, from [Link]
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Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved December 12, 2025, from [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved December 12, 2025, from [Link]
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The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved December 12, 2025, from [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). NIH. Retrieved December 12, 2025, from [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. Retrieved December 12, 2025, from [Link]
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Buchwald-Hartwig coupling. (2019). YouTube. Retrieved December 12, 2025, from [Link]
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Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2025). ResearchGate. Retrieved December 12, 2025, from [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-6-ethoxypyridazine
Introduction: The Strategic Importance of the Pyridazine Core in Modern Chemistry
The pyridazine scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] The ability to strategically functionalize this electron-deficient heterocycle is paramount for the development of novel therapeutic agents and advanced materials. Among the various positions on the pyridazine ring, the C3 and C6 positions are particularly amenable to substitution, offering vectors for molecular elaboration.
3-Chloro-6-ethoxypyridazine serves as a versatile and cost-effective building block for introducing molecular diversity. The chlorine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, a suite of powerful transformations that have revolutionized the art of molecule building.[3] These reactions, recognized with the 2010 Nobel Prize in Chemistry, enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds with high efficiency and functional group tolerance under relatively mild conditions.[4]
This comprehensive guide provides detailed application notes and robust, field-tested protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings of key transformations—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and cyanation reactions—to provide researchers, scientists, and drug development professionals with the expertise to confidently and successfully employ this versatile substrate in their synthetic endeavors.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-elucidated sequence of elementary steps that orchestrates the precise formation of the desired bond.[5][6] Understanding this cycle is not merely academic; it is the key to rational troubleshooting and optimization. The cycle universally consists of three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[7]
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The coupling partner (e.g., an organoboron, organozinc, or organotin reagent) transfers its organic group to the palladium center, displacing the halide.[4] In the case of amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the final product and regenerating the catalytically active Pd(0) species, which then re-enters the cycle.[9]
The efficiency of each step is profoundly influenced by the choice of ligands, base, solvent, and temperature, as will be detailed in the subsequent protocols.
Caption: Generalized Palladium Catalytic Cycle.
Part 1: C-C Bond Formation Protocols
The creation of carbon-carbon bonds is fundamental to organic synthesis. Here, we present protocols for the most widely applied palladium-catalyzed C-C cross-coupling reactions.
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most versatile and widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids.[10][11] For an electron-deficient substrate like this compound, the oxidative addition can be challenging, often necessitating more electron-rich and sterically demanding phosphine ligands to enhance catalyst activity.[12]
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-6-ethoxypyridazine
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable biaryl phosphine ligand
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)
-
-
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound, 4-methoxyphenylboronic acid, and the base (e.g., K₂CO₃).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst & Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
-
Causality Behind Choices:
-
Ligand: Biaryl phosphine ligands like SPhos are electron-rich and bulky. The electron-rich nature enhances the rate of oxidative addition of the Pd(0) into the C-Cl bond, while the steric bulk promotes the reductive elimination step.[7]
-
Base: An aqueous base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[13] K₃PO₄ is often used for more sensitive substrates.
-
Solvent: A mixture of an organic solvent and water is necessary to dissolve both the organic substrate and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[9]
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the synthesis of arylalkynes by reacting terminal alkynes with aryl halides.[3][14] This reaction typically requires a copper(I) co-catalyst, although copper-free methods have been developed.[15][16] The ethoxy group on the pyridazine ring is generally stable under these conditions.
Experimental Protocol: Synthesis of 3-((4-methoxyphenyl)ethynyl)-6-ethoxypyridazine
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
1-Ethynyl-4-methoxybenzene (1.1-1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv, also serves as solvent)
-
Solvent (optional): THF or DMF
-
-
Step-by-Step Procedure:
-
Vessel Preparation: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Add degassed triethylamine (or other solvent) followed by the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
-
Causality Behind Choices:
-
Dual Catalytic Cycle: The reaction proceeds via two interconnected catalytic cycles.[13] The palladium cycle is similar to that of other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide, which is the active species that undergoes transmetalation with the palladium complex.[14]
-
Base: The amine base is critical for deprotonating the terminal alkyne and for scavenging the HCl generated during the reaction.[2]
Caption: Simplified Sonogashira Dual Catalytic Cycle.
Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for milder reaction conditions and coupling of less reactive chlorides.[6][7] The main challenge is the moisture and air sensitivity of the organozinc reagents, necessitating strictly anhydrous and anaerobic conditions.[7]
Experimental Protocol: Synthesis of 3-phenyl-6-ethoxypyridazine
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Phenylzinc chloride (or other organozinc reagent, 1.5-2.0 equiv, typically prepared in situ or used as a solution)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or Pd₂(dba)₃ with a suitable ligand
-
Anhydrous THF or DME
-
-
Step-by-Step Procedure:
-
Vessel and Reagent Preparation: All glassware must be rigorously flame-dried under vacuum. Solvents must be anhydrous. The organozinc reagent is typically prepared in situ from the corresponding organolithium or Grignard reagent and zinc chloride (ZnCl₂).
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add the palladium catalyst.
-
Reagent Addition: Add a solution of this compound in anhydrous THF. Then, add the solution of the organozinc reagent dropwise at room temperature or below.
-
Reaction: Stir the mixture at room temperature or heat to 50-65 °C. Monitor the reaction progress carefully.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
Causality Behind Choices:
-
Organozinc Reagents: The high nucleophilicity of organozinc reagents facilitates a rapid transmetalation step, often allowing the reaction to proceed at lower temperatures compared to Suzuki or Stille couplings.[6]
-
Anhydrous Conditions: Organozinc reagents are readily hydrolyzed by water, which would quench the reagent and halt the catalytic cycle.[7]
Palladium-Catalyzed Cyanation
The introduction of a nitrile group is a valuable transformation, as nitriles are precursors to amines, amides, carboxylic acids, and tetrazoles. Palladium-catalyzed cyanation of aryl chlorides can be achieved using various cyanide sources, with non-toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) gaining prominence over more toxic reagents like Zn(CN)₂ or KCN.[5][17]
Experimental Protocol: Synthesis of 6-ethoxy-pyridazine-3-carbonitrile
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.4 equiv) or Zinc Cyanide (Zn(CN)₂, 0.6 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)
-
Sodium carbonate (Na₂CO₃, 0.2 equiv)
-
Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
-
Step-by-Step Procedure:
-
Vessel Preparation: In a reaction vial, combine this compound, the cyanide source, Pd(OAc)₂, dppf, and Na₂CO₃.
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Heat the mixture to 100-140 °C with stirring for 12-24 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate and water. Filter through Celite to remove insoluble iron salts. Separate the layers of the filtrate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
Causality Behind Choices:
-
Cyanide Source: K₄[Fe(CN)₆] is a non-toxic, stable, and easy-to-handle source of cyanide.[17] It slowly releases cyanide ions into the solution, which can help mitigate catalyst poisoning that is often observed with more soluble cyanide salts.[18]
-
Ligand: Dppf is a robust ligand that is effective in stabilizing the palladium catalyst under the often harsh conditions (high temperatures) required for the cyanation of aryl chlorides.[18]
Part 2: C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of a vast array of arylamines from aryl halides.[8][19] This reaction is of immense importance in the pharmaceutical industry, where the arylamine motif is ubiquitous.
Experimental Protocol: Synthesis of N-benzyl-6-ethoxypyridazin-3-amine
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable Pd-precatalyst
-
XPhos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
-
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a stream of argon, add the palladium source, ligand, and base to a flame-dried Schlenk tube.
-
Reagent Addition: Add the anhydrous solvent, followed by this compound and then the amine.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and quench with water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
Causality Behind Choices:
-
Ligand: Bulky, electron-rich biaryl phosphine ligands like XPhos and RuPhos are essential. They facilitate both the oxidative addition and the crucial C-N bond-forming reductive elimination step, preventing undesired side reactions like β-hydride elimination.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido species necessary for reductive elimination.[8]
-
Anhydrous Conditions: NaOtBu is highly sensitive to moisture. The presence of water can consume the base and lead to the formation of pyridazinone byproducts.[9]
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for the palladium-catalyzed cross-coupling of this compound. Note that these are starting points and optimization may be required.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-110 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | Et₃N, THF | 25-60 |
| Negishi | Organozinc Halide | Pd(PPh₃)₄ | None | Anhydrous THF | 25-65 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Anhydrous Toluene | 80-110 |
| Cyanation | K₄[Fe(CN)₆] or Zn(CN)₂ | Pd(OAc)₂ / dppf | Na₂CO₃ | DMAc | 100-140 |
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently active ligand for C-Cl activation.3. Low reaction temperature. | 1. Ensure thorough degassing of solvents and use of a glovebox/proper Schlenk technique.[9]2. Screen more electron-rich and bulky ligands (e.g., Buchwald biaryl phosphine ligands).3. Increase reaction temperature in increments. |
| Formation of Homocoupled Product | 1. (Suzuki) Presence of oxygen.2. (Suzuki) Premature decomposition of boronic acid. | 1. Improve degassing procedure.[9]2. Use potassium trifluoroborate salts or boronic esters instead of boronic acids. |
| Formation of Pyridazinone | Hydrolysis of the chloro- or ethoxy-pyridazine under basic conditions. | 1. Use strictly anhydrous solvents and reagents, especially for Buchwald-Hartwig reactions.[9]2. Use a non-aqueous base if possible (e.g., CsF in Suzuki coupling). |
| Catalyst Decomposition (Black Precipitate) | 1. Reaction temperature is too high.2. Ligand is not robust enough. | 1. Lower the reaction temperature.2. Screen more thermally stable ligands. |
Conclusion
This compound is a highly valuable substrate for creating diverse libraries of functionalized pyridazines through palladium-catalyzed cross-coupling reactions. By understanding the fundamental catalytic cycles and the specific roles of each reaction component—catalyst, ligand, base, and solvent—researchers can effectively troubleshoot and optimize these powerful transformations. The protocols provided herein serve as a robust starting point for the synthesis of novel molecules with potential applications across the chemical sciences, from drug discovery to materials innovation.
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- 18. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-6-ethoxypyridazine
Introduction: The Significance of the Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities. These compounds are integral to the development of therapeutics ranging from antibacterial and antifungal agents to anticancer and antihypertensive drugs. The functionalization of the pyridazine ring is therefore a critical process in the synthesis of novel pharmaceutical candidates. 3-Chloro-6-ethoxypyridazine is a key starting material, offering a reactive site for nucleophilic substitution, enabling the introduction of diverse functional groups and the exploration of new chemical space. This guide provides a comprehensive overview of the mechanistic principles and detailed protocols for the nucleophilic substitution on this versatile substrate.
Mechanistic Insights: The SNAr Pathway on an Electron-Deficient Heterocycle
Nucleophilic aromatic substitution (SNAr) is the primary mechanism governing the reaction of this compound with nucleophiles. Unlike electron-rich aromatic systems like benzene, the pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is crucial for facilitating nucleophilic attack.
The SNAr mechanism proceeds via a two-step addition-elimination process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the chlorine, which is activated by the electron-withdrawing effect of the adjacent nitrogen atoms. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring, particularly onto the nitrogen atoms, which stabilizes the intermediate.
-
Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored by the elimination of the chloride ion, a good leaving group. This step is typically fast and irreversible.
The presence of the ethoxy group at the 6-position further influences the reactivity of the substrate, though its electron-donating character is less significant than the activating effect of the ring nitrogens.
Caption: The SNAr mechanism on this compound.
Experimental Protocols
The following protocols provide detailed procedures for the nucleophilic substitution on this compound with common classes of nucleophiles.
Protocol 1: Amination Reactions
The introduction of an amino group is a common transformation in drug development. Primary and secondary amines readily displace the chlorine atom on the pyridazine ring.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Solvent (e.g., ethanol, DMF, acetonitrile)
-
Base (optional, e.g., triethylamine, potassium carbonate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add the chosen solvent (e.g., ethanol).
-
Add the amine (1.1-2 equivalents). For volatile amines like ammonia, an aqueous solution can be used.
-
If the amine salt is used or if the amine is not in large excess, a base (1.1-1.5 equivalents) can be added to neutralize the HCl generated during the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux (temperature will depend on the solvent) with stirring. Reaction times can vary from a few hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Thiolation Reactions
The introduction of a sulfur-containing moiety can significantly alter the pharmacological properties of a molecule. Thiols are excellent nucleophiles for SNAr reactions.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, alkyl thiol)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Solvent (e.g., DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and the solvent (e.g., DMF).
-
Cool the mixture in an ice bath and add the base (1.1 equivalents) portion-wise. Stir for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1 equivalent) in the same solvent dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). The reaction may require gentle heating.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Alkoxylation and Hydroxylation Reactions
Alcohols and water can act as nucleophiles, typically under basic conditions, to introduce alkoxy or hydroxyl groups.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) or water
-
Strong base (e.g., sodium methoxide, sodium hydroxide)
-
Solvent (the corresponding alcohol or a polar aprotic solvent like DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Prepare a solution of the alkoxide by dissolving the corresponding alkali metal in the alcohol or by using a commercially available solution. For hydroxylation, a solution of sodium hydroxide in water or a suitable solvent can be used.
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the alkoxide or hydroxide solution (1.1-1.5 equivalents) to the pyridazine solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction and neutralize with a dilute acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Summary of Reaction Conditions
| Nucleophile Class | Typical Nucleophile | Solvent | Base | Temperature | Typical Yield |
| Amines | Ammonia, Primary/Secondary Amines | Ethanol, DMF | Optional (e.g., K₂CO₃) | Reflux | Good to Excellent |
| Thiols | Thiophenol, Alkyl Thiols | DMF, THF | NaH, K₂CO₃ | RT to 80 °C | High |
| Alcohols | Methanol, Ethanol | Corresponding Alcohol | NaOMe, NaOEt | Reflux | Good to High |
Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction.
-
Solution: Increase reaction time, temperature, or the equivalents of the nucleophile and/or base. Ensure the solvent is anhydrous, especially for reactions involving strong bases like NaH.
-
-
Side Reactions:
-
Cause: For di-functional nucleophiles, reaction at multiple sites may occur. The pyridazine ring can also be susceptible to other transformations under harsh conditions.
-
Solution: Use protecting groups for other reactive functionalities on the nucleophile. Employ milder reaction conditions.
-
-
Difficult Purification:
-
Cause: Product may have similar polarity to starting material or byproducts.
-
Solution: Optimize the eluent system for column chromatography. Consider derivatization to alter polarity for easier separation, followed by deprotection.
-
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Chloro-6-ethoxypyridazine
Introduction: The Pyridazine Scaffold in Modern Kinase Inhibitor Design
The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of small-molecule kinase inhibitors. These agents function by targeting the ATP-binding site of protein kinases, thereby modulating cellular signaling pathways that are often dysregulated in disease states. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles, such as pyridines, pyrimidines, and pyridazines, have emerged as privileged scaffolds.[1] The pyridazine core, in particular, is a key structural motif found in numerous clinically approved and investigational kinase inhibitors.[2] Its unique electronic properties and ability to form critical hydrogen bonds with the kinase hinge region make it an attractive starting point for medicinal chemistry campaigns.[2]
This guide provides a comprehensive overview and detailed protocols for the utilization of 3-Chloro-6-ethoxypyridazine as a versatile starting material for the synthesis of a prominent class of kinase inhibitors: the imidazo[1,2-b]pyridazines. This scaffold is present in the multi-targeted tyrosine kinase inhibitor Ponatinib, which is indicated for the treatment of chronic myeloid leukemia (CML).[3][4] We will explore the key chemical transformations required to elaborate the this compound core, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge to generate libraries of potential kinase inhibitors for drug discovery programs.
Chemical Properties and Reactivity of this compound
This compound is a crystalline solid with the following key physical and chemical properties:
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| Melting Point | 60-62 °C |
| Boiling Point | 293.1 °C (Predicted) |
| Appearance | Pale yellow to light brown solid |
| CAS Number | 17321-20-9 |
The reactivity of this compound is dominated by the presence of the chlorine atom at the 3-position of the electron-deficient pyridazine ring. This makes the C3 position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] Furthermore, the chloro substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[6]
Core Synthetic Strategy: From Pyridazine to Imidazo[1,2-b]pyridazine Kinase Inhibitor Scaffold
The overall strategy for the synthesis of imidazo[1,2-b]pyridazine-based kinase inhibitors from this compound involves two key stages:
-
Formation of the Imidazo[1,2-b]pyridazine Core: This is typically achieved through a condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[7] Therefore, the initial step involves the conversion of the 3-chloro group of the starting material to an amino group.
-
Functionalization of the Scaffold: The imidazo[1,2-b]pyridazine core can be further elaborated at various positions to modulate potency, selectivity, and pharmacokinetic properties. This is often accomplished using palladium-catalyzed cross-coupling reactions.
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazine kinase inhibitors.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. The safety data sheets (SDS) for all chemicals should be consulted prior to use.[8][9]
Protocol 1: Synthesis of 3-Amino-6-ethoxypyridazine
This protocol describes the nucleophilic aromatic substitution of the 3-chloro group with ammonia to yield the key 3-amino-6-ethoxypyridazine intermediate. The procedure is adapted from established methods for the amination of chloropyridazines.[10][11]
Reaction Principle: The electron-deficient nature of the pyridazine ring facilitates the attack of ammonia at the carbon bearing the chlorine atom, leading to the displacement of the chloride ion.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Sealed reaction vessel (e.g., a pressure vessel or a sealed tube)
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Add aqueous ammonia (10-20 eq).
-
Seal the vessel tightly and heat the reaction mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the vessel in a fume hood to release any pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 3-Amino-6-ethoxypyridazine.
Expected Outcome: A crystalline solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 6-Ethoxy-2-phenylimidazo[1,2-b]pyridazine
This protocol details the construction of the imidazo[1,2-b]pyridazine scaffold through the condensation of 3-Amino-6-ethoxypyridazine with an α-haloketone, in this case, 2-bromoacetophenone. This reaction is a classic method for the synthesis of this heterocyclic system.[2][7]
Reaction Principle: The reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the 3-aminopyridazine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system.
Materials:
-
3-Amino-6-ethoxypyridazine (from Protocol 1)
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a round-bottom flask, add 3-Amino-6-ethoxypyridazine (1.0 eq), 2-bromoacetophenone (1.1 eq), and sodium bicarbonate (2.0 eq).
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield 6-Ethoxy-2-phenylimidazo[1,2-b]pyridazine as a crystalline solid.
Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 3: Functionalization via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the functionalization of a halogenated imidazo[1,2-b]pyridazine scaffold, which could be synthesized using a halogenated α-haloketone in Protocol 2. For illustrative purposes, we will describe the coupling of a hypothetical 3-bromo-6-ethoxy-2-phenylimidazo[1,2-b]pyridazine with an arylboronic acid. This reaction is a powerful tool for creating diverse libraries of kinase inhibitors.[6][12]
Reaction Principle: The Suzuki-Miyaura reaction involves a palladium(0)-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[13]
Materials:
-
3-Bromo-6-ethoxy-2-phenylimidazo[1,2-b]pyridazine (or other halogenated derivative)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the 3-bromo-6-ethoxy-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), the arylboronic acid (1.2 eq), and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C for 6-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized kinase inhibitor.
Data Presentation and Interpretation
The successful synthesis of the target compounds should be confirmed by a suite of analytical techniques.
Table of Expected Spectroscopic Data for 6-Ethoxy-2-phenylimidazo[1,2-b]pyridazine:
| Analysis | Expected Observations |
| ¹H NMR | Aromatic protons of the phenyl and imidazopyridazine rings, a singlet for the C3-H, and signals corresponding to the ethoxy group (a quartet and a triplet). |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the aromatic and heterocyclic rings, and the ethoxy group. |
| Mass Spec (ESI+) | A molecular ion peak corresponding to the calculated mass of the protonated molecule [M+H]⁺. |
Table of Kinase Inhibitory Activity for Representative Imidazo[1,2-b]pyridazines:
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Ponatinib | BCR-ABL (T315I) | 2.0 | [3] |
| K00135 | PIM1 | <100 | [14] |
| Compound 20a | DYRK1A | 50 | [6] |
| Compound 20a | PfCLK1 | 32 | [6] |
This data highlights the potential of the imidazo[1,2-b]pyridazine scaffold to inhibit a range of kinases with high potency.
Troubleshooting and Expert Insights
-
Low Yield in Amination: If the amination reaction (Protocol 1) shows low conversion, increasing the temperature, reaction time, or the excess of ammonia may improve the yield. Ensure the reaction vessel is properly sealed to maintain pressure.
-
Side Products in Cyclization: The cyclization reaction (Protocol 2) can sometimes yield isomeric products. The use of a mild base like sodium bicarbonate generally favors the desired imidazo[1,2-b]pyridazine. Purification by recrystallization is often effective in isolating the desired isomer.
-
Decomposition in Suzuki Coupling: Palladium-catalyzed reactions can be sensitive to air and moisture. Ensure that all reagents and solvents are dry and that the reaction is performed under a strictly inert atmosphere. Degassing the solvent is crucial.
-
Purification Challenges: The synthesized compounds are often aromatic and may have similar polarities. Careful selection of the eluent system for column chromatography is essential for effective purification. A gradient elution is often beneficial.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and functionalize this important class of compounds. By employing standard organic chemistry techniques such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, diverse libraries of potential kinase inhibitors can be generated for screening in drug discovery programs. The proven clinical success of Ponatinib underscores the therapeutic potential of this chemical space.
References
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PubChem. Ponatinib. National Center for Biotechnology Information. [Link]
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- Bendjeddou, A., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 130-147.
- Google Patents. (2020). Synthetic method of ponatinib intermediate 3-ethynylimidazo [1,2-b ] pyridazine. CN111004240B.
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- Mosset, P., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 539-544.
- Cai, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(1), 11-15.
- ResearchGate. (2018). Synthesis of Some New Imidazo[1,2-b] Pyridazines.
- ACS Publications. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine.
- PubMed. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo.
- ResearchGate. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor.
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- MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
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- PubMed. (2024).
- National Institutes of Health. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
- National Institutes of Health. (2017).
- ResearchGate. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.
- National Institutes of Health. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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- ResearchGate. (2020). Coupling reactions of arylboronic acids with a variety of aryl chlorides.
- Inforang. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines.
- ResearchGate. (2019). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines.
- Google Patents. (2007). Process for producing 3-amino-6-chloropyridazine. WO2007026623A1.
- ResearchGate. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
- ResearchGate. (2017). Amination of chloro-substituted heteroarenes with adamantane-containing amines.
- YouTube. (2020). Nucleophilic Substitution with Amines.
- Jordan Journal of Chemistry. (2021). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines.
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- ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
- CymitQuimica. (n.d.). CAS 1844-53-7: 6-Chloro-2-phenylimidazo[1,2-b]pyridazine.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-2-ethylpyridine.
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Application Notes & Protocols: The Strategic Use of 3-Chloro-6-ethoxypyridazine in Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of 3-Chloro-6-ethoxypyridazine. It serves as a versatile heterocyclic building block, primarily utilized for its susceptibility to nucleophilic aromatic substitution (SNAr). The inherent reactivity of the C3-chloro substituent, activated by the electron-withdrawing pyridazine core, allows for the strategic introduction of diverse functional groups. This guide moves beyond mere procedural steps to explain the underlying chemical principles, offering field-proven insights into protocol design, reaction optimization, and the generation of compound libraries for therapeutic screening. Detailed, self-validating protocols for key transformations are provided, supported by workflow diagrams and comparative data to accelerate discovery programs.
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties.[1][2] The compound this compound emerges as a particularly valuable starting material. Its structure features a reactive chlorine atom at the 3-position, which is primed for displacement, and an ethoxy group at the 6-position that can modulate the electronic properties and lipophilicity of the resulting derivatives. This unique combination makes it an excellent electrophilic partner for constructing libraries of novel drug candidates.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| Canonical SMILES | CCOC1=NN=C(C=C1)Cl |
| InChI Key | FFEBQGWXQGASGB-UHFFFAOYSA-N |
| CAS Number | 5096-74-2 |
Data sourced from PubChem CID 261579.[3]
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary utility of this compound lies in its reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) pathway. This is not a classical SN2 reaction; instead, it proceeds through a two-step addition-elimination mechanism.
Causality of Reactivity:
-
Ring Activation: The two adjacent nitrogen atoms in the pyridazine ring are strongly electron-withdrawing. This polarization reduces the electron density of the aromatic system, making the carbon atoms, particularly C3 and C6, electrophilic and susceptible to nucleophilic attack.[4][5]
-
Intermediate Stabilization: A potent nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge is effectively delocalized onto the electronegative nitrogen atoms.
-
Leaving Group Expulsion: Aromaticity is restored through the elimination of the chloride ion, which is an excellent leaving group, yielding the final substituted product.[7]
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points for synthesis. Researchers should perform initial reactions on a small scale to optimize conditions for their specific nucleophile.
Protocol 1: Synthesis of 6-Ethoxy-3-(substituted-amino)pyridazines via Amination
The introduction of amine functionalities is a cornerstone of medicinal chemistry, as they often serve as key pharmacophoric elements or handles for further derivatization.
Methodology Rationale: This protocol utilizes thermal conditions to drive the SNAr reaction between this compound and a primary or secondary amine. An alcohol solvent like n-butanol is often chosen for its high boiling point and ability to solvate the reactants. For less reactive amines or to avoid high temperatures, a polar aprotic solvent like DMF or DMA can be used, often with the addition of a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Solvent and Amine Addition: Add n-butanol (or DMF) to create a ~0.5 M solution. Add the desired amine nucleophile (1.2–2.0 eq.).
-
Expertise Note: Using a slight excess of the amine can drive the reaction to completion and can also act as the base to neutralize the HCl formed. For valuable amines, use 1.1 eq. of the amine and 1.5 eq. of a tertiary amine base like triethylamine or DIPEA.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 100-120 °C for n-butanol) and monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-48 hours.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvent. c. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted pyridazine.
Caption: Workflow for the amination of this compound.
Comparative Data for Amination Reactions
| Nucleophile (Amine) | Solvent | Temperature (°C) | Typical Time (h) | Approx. Yield (%) |
| Morpholine | n-Butanol | 118 | 16 | 85-95% |
| Benzylamine | DMF | 100 | 24 | 70-85% |
| Aniline | DMA | 130 | 48 | 50-70% |
| Piperidine | Ethanol | 78 | 12 | 90-98% |
| Note: Yields are estimates and highly dependent on the specific substrate and reaction scale. |
Protocol 2: Synthesis of 3-Alkoxy/Aryloxy-6-ethoxypyridazines (Etherification)
Creating ether linkages can enhance metabolic stability and fine-tune physicochemical properties like lipophilicity, which is critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Methodology Rationale: This reaction requires the deprotonation of the alcohol or phenol nucleophile to form a more potent alkoxide or phenoxide. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this purpose. The reaction is performed in an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to prevent quenching the base and to effectively solvate the anionic nucleophile.
Step-by-Step Protocol:
-
Nucleophile Activation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of the desired alcohol or phenol (1.2 eq.) in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.) portion-wise.
-
Trustworthiness Note:CAUTION! NaH reacts violently with water and generates flammable H₂ gas. Ensure all glassware is dry and the reaction is performed in a well-ventilated fume hood.
-
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the stirring suspension of the alkoxide/phenoxide.
-
Reaction Execution: Heat the reaction to a gentle reflux (around 65 °C for THF) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up and Isolation: a. Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the etherification of this compound.
Broader Medicinal Chemistry Context
The derivatives synthesized from this compound serve as crucial intermediates or final drug candidates. The pyridazine core is present in numerous biologically active agents. For instance, the related pyridazinone scaffold is central to the structure of MGL-3196 (Resmetirom), a selective thyroid hormone receptor-β agonist developed for dyslipidemia.[8] The chloro-substituent is a powerful tool in drug design, often referred to as a "magic chloro" for its ability to dramatically improve potency and pharmacokinetic properties through favorable interactions within protein binding pockets.[9][10] By using this compound, medicinal chemists can rapidly access novel chemical space and explore structure-activity relationships (SAR) around this valuable heterocyclic core.
Safety & Handling
As with all halogenated heterocyclic compounds, appropriate safety precautions must be taken.
-
Hazards: Similar compounds are known to cause skin and eye irritation.[11][12] Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity through the SNAr pathway provides a reliable and versatile method for synthesizing diverse libraries of pyridazine derivatives. The protocols and insights detailed in this guide are intended to empower researchers to confidently and efficiently utilize this building block, paving the way for the development of next-generation therapeutics.
References
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
-
Journal of American Science. (2010). Synthesis and Pharmacological Activities of Some Thieno Pyridazine Derivatives Using 5-Amino-4-Ethoxycarbonyl Phenanthro. Retrieved from [Link]
-
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][14][15]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. Retrieved from [Link]
-
Almehizia, A. A., et al. (n.d.). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. ResearchGate. Retrieved from [Link]
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SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C6H7ClN2O). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-6-phenylpyridazine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-6-methylpyridazine. PubChem Compound Database. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 3.8: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Khan Academy. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
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Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305-5331. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
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- 8. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
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Functionalization of 3-Chloro-6-ethoxypyridazine: A Detailed Guide to Synthetic Protocols and Mechanistic Insights
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The targeted functionalization of substituted pyridazines is therefore of paramount importance for the development of novel therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the functionalization of 3-Chloro-6-ethoxypyridazine. We will delve into the mechanistic underpinnings of key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and provide detailed, step-by-step protocols to empower chemists in their synthetic endeavors.
Introduction: The Versatility of the this compound Scaffold
This compound is a versatile building block in organic synthesis. The electron-deficient nature of the pyridazine ring, further activated by the chloro substituent, renders the C3 position susceptible to a variety of transformations. The ethoxy group at the C6 position modulates the electronic properties of the ring and can influence the reactivity and regioselectivity of functionalization reactions. The chlorine atom serves as an excellent leaving group, paving the way for the introduction of a diverse array of functional groups through both classical and modern synthetic methodologies. This guide will explore the most common and effective strategies for the derivatization of this important heterocyclic motif.
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the direct displacement of the chloro group on the this compound ring with various nucleophiles. The electron-withdrawing nature of the pyridazine nitrogens activates the ring towards nucleophilic attack, facilitating this transformation.[2]
Mechanistic Rationale
The SNAr reaction proceeds via an addition-elimination mechanism.[3] The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is delocalized over the electron-deficient pyridazine ring. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored.[5] The presence of the two nitrogen atoms in the pyridazine ring significantly stabilizes the negatively charged intermediate, making this reaction more facile compared to analogous reactions on less electron-poor aromatic systems.[2]
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Protocol: Synthesis of 3-Amino-6-ethoxypyridazine
This protocol describes the synthesis of 3-amino-6-ethoxypyridazine from this compound using aqueous ammonia. This transformation is a key step in the synthesis of various biologically active molecules.[6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Aqueous Ammonia (28-30%) | ACS Reagent | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Anhydrous Sodium Sulfate | ACS Reagent | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Experimental Procedure:
-
Reaction Setup: In a sealed pressure vessel, combine this compound (1.0 eq), aqueous ammonia (3.0 eq), and dichloromethane (DCM) (sufficient to dissolve the starting material). The use of a sealed vessel is crucial to maintain the concentration of ammonia and to allow the reaction to be heated above the boiling point of the solvent.
-
Reaction: Stir the mixture vigorously at 100 °C for 9-12 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully vent the pressure vessel. Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-6-ethoxypyridazine.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[8][9] This reaction is widely used to synthesize biaryl and heteroaryl compounds.[10]
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[11]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[12]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-6-ethoxypyridazine
Introduction: The Significance of 3-Chloro-6-ethoxypyridazine in Medicinal Chemistry
This compound is a pivotal intermediate in the synthesis of a multitude of pharmaceutically active compounds. Its unique structural motif, featuring a reactive chlorine atom and an ethoxy group on the pyridazine core, makes it a versatile building block for the development of novel therapeutics. The pyridazine scaffold is a common feature in drugs targeting a range of conditions, and the specific substituents of this compound allow for further molecular elaboration, making it a valuable asset in drug discovery and development pipelines. The ability to produce this intermediate on a large scale with high purity and yield is therefore of critical importance for the pharmaceutical industry.
This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust and scalable two-step process. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Two-Step Approach to High-Purity this compound
The synthesis of this compound is most efficiently achieved through a two-step process, commencing with the conversion of 3,6-dihydroxypyridazine to the key intermediate, 3,6-dichloropyridazine. This is followed by a selective nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by an ethoxy group. This strategy is favored for its high yields, scalability, and the ready availability of the starting materials.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Large-Scale Synthesis of 3,6-Dichloropyridazine
The initial and critical step in this synthesis is the efficient conversion of 3,6-dihydroxypyridazine to 3,6-dichloropyridazine. Several methods exist, with the use of phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) being the most prevalent in industrial applications due to their effectiveness and scalability.
Protocol 1: Dichlorination using Phosphorus Oxychloride
This classic and robust method provides high yields of 3,6-dichloropyridazine. The causality behind using POCl₃ lies in its ability to act as both a chlorinating agent and a dehydrating agent, effectively replacing the hydroxyl groups with chlorine atoms.
Materials and Equipment:
-
3,6-Dihydroxypyridazine
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (or other suitable inert solvent)
-
Large-scale reaction vessel with mechanical stirring, reflux condenser, and temperature control
-
Quenching vessel with ice/water
-
Filtration apparatus
-
Drying oven
Step-by-Step Methodology:
-
Reaction Setup: In a clean and dry large-scale reaction vessel, charge 3,6-dihydroxypyridazine (1.0 eq) and chloroform (10-15 volumes).
-
Reagent Addition: Slowly add phosphorus oxychloride (3.0-5.0 eq) to the suspension while maintaining the temperature below 25 °C with external cooling. The use of an excess of POCl₃ ensures complete conversion and minimizes the formation of mono-chlorinated byproducts.
-
Reaction: Heat the reaction mixture to reflux (around 60-65 °C for chloroform) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method such as TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly quench the reaction mixture by adding it to a vessel containing crushed ice and water, ensuring the temperature does not exceed 30 °C. This step is highly exothermic and requires careful control.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until a pH of 7-8 is achieved.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 10 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,6-dichloropyridazine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a white to off-white crystalline solid.
| Parameter | Value | Rationale |
| Starting Material | 3,6-Dihydroxypyridazine | Readily available and cost-effective precursor. |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Highly effective for dichlorination of dihydroxypyridazines. |
| Solvent | Chloroform | Inert solvent with a suitable boiling point for the reaction. |
| Reaction Temperature | 60-65 °C (Reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | Ensures complete conversion of the starting material. |
| Quenching | Ice/Water | Controls the highly exothermic reaction with water. |
| Purification | Recrystallization | Effective method for obtaining high-purity crystalline product. |
| Expected Yield | 85-95% | This method is known for its high efficiency.[1][2] |
Protocol 2: Dichlorination using N-Chlorosuccinimide (NCS) - A Milder Alternative
For processes where the use of POCl₃ is undesirable due to its corrosive nature and hazardous quenching procedure, N-chlorosuccinimide (NCS) offers a milder and safer alternative.
Materials and Equipment:
-
3,6-Dihydroxypyridazine
-
N-Chlorosuccinimide (NCS)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Reaction vessel with mechanical stirring and temperature control
-
Filtration apparatus
-
Vacuum drying oven
Step-by-Step Methodology:
-
Reaction Setup: Charge ethanol, 3,6-dihydroxypyridazine (1.0 eq), and a catalytic amount of hydrochloric acid into the reaction vessel.
-
Reagent Addition: Heat the mixture to 40-45 °C and add N-chlorosuccinimide (2.1-2.2 eq) portion-wise, maintaining the temperature below 60 °C. The catalytic acid protonates the hydroxyl group, making it a better leaving group.
-
Reaction: Stir the reaction mixture at 45-55 °C for 2-3 hours until the reaction is complete (monitored by TLC/HPLC).
-
Crystallization: Cool the reaction mixture to 5-10 °C to induce crystallization of the product.
-
Isolation: Collect the solid product by filtration and wash the filter cake with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 40-50 °C to afford pure 3,6-dichloropyridazine.
| Parameter | Value | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Milder and safer alternative to POCl₃. |
| Solvent | Ethanol | A greener and less hazardous solvent compared to chlorinated solvents. |
| Catalyst | Hydrochloric acid | Facilitates the substitution reaction. |
| Reaction Temperature | 45-55 °C | Milder conditions compared to the POCl₃ method. |
| Work-up | Direct Crystallization | Simplifies the isolation procedure and reduces waste. |
| Expected Yield | 90-95% | High-yielding and efficient process.[1] |
Part 2: Large-Scale Synthesis of this compound
This step involves the selective mono-substitution of 3,6-dichloropyridazine with sodium ethoxide. The key to a successful large-scale synthesis is controlling the reaction to favor the desired mono-ethoxylated product over the di-ethoxylated byproduct.
Figure 2: Reaction scheme for the selective ethoxylation of 3,6-dichloropyridazine.
Protocol: Selective Ethoxylation with Sodium Ethoxide
This protocol is optimized for large-scale production, focusing on reaction control and product isolation.
Materials and Equipment:
-
3,6-Dichloropyridazine
-
Sodium ethoxide (solid or as a solution in ethanol)
-
Anhydrous ethanol
-
Reaction vessel with mechanical stirring, inert atmosphere (e.g., nitrogen), and temperature control
-
Quenching/precipitation vessel
-
Filtration apparatus
-
Vacuum drying oven
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide Solution (if starting from sodium metal): In a separate, dry vessel under a nitrogen atmosphere, carefully add sodium metal (1.0-1.1 eq) in portions to anhydrous ethanol (15-20 volumes) with efficient stirring and cooling. The reaction is highly exothermic.
-
Reaction Setup: Charge the solution of sodium ethoxide in ethanol into the main reaction vessel.
-
Substrate Addition: Slowly add a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous ethanol to the sodium ethoxide solution at room temperature. Controlling the stoichiometry is crucial to minimize the formation of the di-substituted product.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material and to minimize the formation of the di-ethoxylated byproduct.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Add water to the residue to precipitate the crude product. The sodium chloride byproduct will dissolve in the water.
-
Stir the slurry for 30-60 minutes to ensure complete precipitation.
-
-
Filtration and Washing:
-
Collect the solid product by filtration.
-
Wash the filter cake thoroughly with water to remove any remaining inorganic salts.
-
Wash the cake with a small amount of cold ethanol to remove any unreacted starting material or soluble impurities.
-
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product is typically an off-white to pale yellow solid.
| Parameter | Value | Rationale |
| Nucleophile | Sodium Ethoxide | A strong nucleophile that readily displaces the chloride. |
| Solvent | Anhydrous Ethanol | Acts as both a solvent and the source of the ethoxy group. |
| Stoichiometry | Near 1:1 (Dichloro:Ethoxide) | Crucial for selective mono-substitution. |
| Reaction Temperature | ~78 °C (Reflux) | Promotes a reasonable reaction rate. |
| Reaction Time | 2-4 hours | Sufficient for high conversion while minimizing side reactions. |
| Work-up | Precipitation in water | Simple and effective method for isolating the product from inorganic salts. |
| Expected Yield | 80-90% | High-yielding and selective process. |
| Expected Purity | >98% | Achievable with proper control and purification. |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. The quenching process is highly exothermic and must be performed with extreme care.
-
N-Chlorosuccinimide (NCS): An irritant and a strong oxidizing agent. Avoid contact with skin and eyes.
-
Sodium metal: Highly reactive and flammable, especially with water. Handle under an inert atmosphere.
-
Sodium ethoxide: A strong base and corrosive. It is also moisture-sensitive. Handle in a dry, inert atmosphere and wear appropriate PPE.
-
General Precautions: All reactions should be carried out in well-maintained equipment suitable for large-scale chemical synthesis. Ensure adequate ventilation and have appropriate spill control materials readily available.
Conclusion
The protocols detailed in this application note provide a robust and scalable pathway for the large-scale synthesis of this compound. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and production chemists can consistently produce this valuable intermediate in high yield and purity, thereby facilitating the advancement of drug discovery and development programs.
References
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine. ()
- CN112645883A - Preparation method of 3, 6-dichloropyridazine. ()
-
An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. ([Link])
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. ([Link])
Sources
Application Note: High-Purity Isolation of 3-Chloro-6-ethoxypyridazine via Automated Flash Column Chromatography
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and efficient method for the purification of 3-Chloro-6-ethoxypyridazine using automated flash column chromatography. The protocol is designed for researchers in synthetic chemistry and drug development, providing a clear, step-by-step workflow for achieving high purity of this key heterocyclic building block. The causality behind each experimental choice, from stationary phase selection to the mobile phase gradient, is explained to ensure adaptability and successful implementation.
Introduction: The Significance of Purifying this compound
This compound is a vital intermediate in the synthesis of a wide array of biologically active molecules. Its pyridazine core is a common scaffold in medicinal chemistry, appearing in compounds with diverse therapeutic applications. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring, and ultimately impact the yield and purity of the final active pharmaceutical ingredient (API).
This application note provides a systematic approach to the purification of this compound, leveraging the principles of normal-phase column chromatography. The methodology is designed to be both efficient and scalable, ensuring the production of highly pure material suitable for downstream applications.
Foundational Principles: Chromatography Strategy
The purification strategy is predicated on the physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H7ClN2O | [1][2] |
| Molecular Weight | 158.58 g/mol | [1] |
| Melting Point | 60-62 °C | [1] |
| Predicted XLogP3 | 1.3 | [1] |
The predicted XLogP value of 1.3 suggests that this compound is a moderately polar compound.[1] This polarity is the cornerstone of its separation from less polar starting materials and more polar byproducts using normal-phase chromatography. In this technique, a polar stationary phase (silica gel) is employed with a less polar mobile phase.[3] Compounds are separated based on their differential affinity for the stationary phase; more polar compounds interact more strongly and elute later.
Detailed Protocol: Purification of this compound
This protocol is optimized for the purification of a crude sample of this compound.
Materials and Equipment
-
Stationary Phase: Silica gel, 40-63 µm particle size.[4]
-
Mobile Phase Solvents: n-Hexane (ACS grade) and Ethyl Acetate (ACS grade).
-
Sample: Crude this compound.
-
Apparatus:
-
Automated flash chromatography system
-
Glass column (appropriate size for the scale of purification)
-
Round-bottom flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Glass vials for fraction collection
-
Workflow Overview
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the TLC plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system will show good separation between the product spot and impurities, with the product having an Rf value between 0.2 and 0.4.[3]
-
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample by weight.[3]
-
Pack the column with silica gel using a wet slurry method with the initial mobile phase composition (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, create a dry-loading cartridge by adsorbing the dissolved crude product onto a small amount of silica gel, then evaporating the solvent. This prevents band broadening and improves separation.[5]
-
Carefully load the prepared sample onto the top of the packed column.
-
-
Elution:
-
Begin the elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[6] A suggested gradient is outlined in Table 2. The flow rate should be adjusted based on the column size.
Table 2: Suggested Elution Gradient
-
| Step | % Ethyl Acetate in Hexane | Column Volumes |
| 1 | 5 | 2 |
| 2 | 5 → 25 | 10 |
| 3 | 25 | 5 |
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume throughout the elution process.
-
Monitor the elution of compounds using the automated system's UV detector.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal and Product Isolation:
-
Evaporate the solvent from the pooled pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Obtain the mass of the pure this compound and calculate the yield.
-
Rationale and Expert Insights
-
Choice of Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography due to its high surface area, polarity, and cost-effectiveness.[3] Its hydroxyl groups provide sites for interaction with polar functional groups in the analyte.
-
Mobile Phase Selection: A mixture of hexane and ethyl acetate is a versatile mobile phase for separating compounds of moderate polarity.[7] Hexane is a non-polar solvent, while ethyl acetate provides the necessary polarity to elute the target compound. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating complex mixtures than an isocratic elution (constant mobile phase composition).[8][9]
-
Sample Loading Technique: Dry loading is highly recommended as it often leads to sharper bands and better resolution compared to liquid loading, especially if the crude product has limited solubility in the initial mobile phase.[5]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC. A shallower gradient may be required. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Start with a lower percentage of the polar solvent (ethyl acetate). |
| Compound Does Not Elute | Mobile phase is not polar enough. | Increase the final concentration of the polar solvent or switch to a more polar solvent system (e.g., dichloromethane/methanol). |
| Band Tailing | Sample is interacting too strongly with the silica gel. | Consider adding a small amount of a modifier like triethylamine to the mobile phase if the compound is basic. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the purification of this compound by flash column chromatography. By understanding the principles behind the separation and carefully executing the protocol, researchers can consistently obtain high-purity material, which is essential for the successful synthesis of downstream pharmaceutical targets.
References
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate. Retrieved from [Link]
-
ARKAT USA, Inc. (2010). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. ARKIVOC. Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.com. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 3-Chloro-6-methoxypyridazine. SIELC. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Pyridazine derivatives. Part 33: Sonogashira approaches in the synthesis of 5-substituted-6-phenyl-3(2H)-pyridazinones. ElectronicsAndBooks.com. Retrieved from [Link]
-
Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. RJPT. Retrieved from [Link]
-
YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H7ClN2O). PubChemLite. Retrieved from [Link]
Sources
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- 2. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]
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- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rjptonline.org [rjptonline.org]
Application Note: High-Purity Isolation of 3-Chloro-6-ethoxypyridazine via Optimized Recrystallization
Abstract
This application note provides a detailed, field-proven protocol for the purification of 3-Chloro-6-ethoxypyridazine, a key intermediate in pharmaceutical and agrochemical research, using the recrystallization method. The protocol is designed for researchers, scientists, and drug development professionals to achieve high purity and yield. This guide elucidates the scientific rationale behind solvent selection, procedural steps, and troubleshooting, ensuring a reproducible and efficient purification process.
Introduction: The Rationale for Recrystallization
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The purity of this intermediate is paramount as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicological concerns. Recrystallization is a powerful and economical technique for purifying solid organic compounds. The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. This differential solubility ensures maximum recovery of the purified product. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [1][2] |
| Molecular Weight | 158.59 g/mol | [1] |
| Appearance | Solid (form may vary) | [3] |
| Melting Point | 60-62 °C | [1] |
| Boiling Point | 293.1 ± 20.0 °C (Predicted) | [1] |
| XLogP3 | 1.3 | [1] |
The melting point of 60-62 °C provides a key benchmark for assessing the purity of the recrystallized product. A sharp melting point within this range is indicative of high purity.
Materials and Equipment
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Distilled Water
-
Activated Charcoal (optional)
-
Celatom® or Filter Aid (optional)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Beakers
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Experimental Protocol: Recrystallization of this compound
This protocol employs a mixed solvent system of ethanol and water, a common and effective choice for moderately polar organic compounds.[4] Ethanol is a good solvent for many organic molecules, while water acts as an anti-solvent to reduce the solubility of the target compound upon cooling.
Step-by-Step Procedure
-
Solvent Selection Rationale: Based on the structure of this compound, which contains both polar (pyridazine ring) and non-polar (ethoxy and chloro groups) functionalities, a solvent of intermediate polarity is a logical starting point. Alcohols like ethanol are often effective. The use of a solvent pair, such as ethanol and water, provides fine control over the solubility.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization.
-
-
Inducing Crystallization:
-
To the clear, hot ethanolic solution, add distilled water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Visual Workflow of the Recrystallization Process
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's solubility is too high, or the solution is cooled too rapidly. | Reheat the solution to dissolve the oil. Add more of the primary solvent (ethanol) before commencing slow cooling. Ensure the boiling point of the solvent is lower than the melting point of the solid.[5] |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to provide a nucleation site. Add a seed crystal of the pure compound. |
| Low Yield | Too much solvent was used; cooling was not sufficient; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath. Ensure the filtration apparatus is pre-warmed for hot filtration. |
| Impure Product | Cooling was too rapid, trapping impurities. The washing step was inadequate. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure the crystals are washed with a cold solvent mixture. |
Conclusion
The described recrystallization protocol provides a reliable and efficient method for the purification of this compound. By carefully selecting the solvent system and controlling the cooling rate, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and development. The principles and techniques outlined in this application note are broadly applicable to the purification of other solid organic compounds.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature???. Available at: [Link]
-
YouTube. Recrystallization Solvent Pair. Available at: [Link]
Sources
Application Notes and Protocols for 3-Chloro-6-ethoxypyridazine in Agrochemical Synthesis
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Importance of the Pyridazine Core in Modern Agrochemicals
The pyridazine moiety is a privileged scaffold in the design of modern agrochemicals due to its unique electronic properties and metabolic stability. As a key intermediate, 3-Chloro-6-ethoxypyridazine offers a versatile platform for the synthesis of a range of potent herbicides, fungicides, and insecticides. The presence of a reactive chlorine atom at the 3-position allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities, while the ethoxy group at the 6-position modulates the compound's lipophilicity and metabolic profile. This document provides detailed application notes and a representative protocol for the utilization of this compound in the synthesis of the commercially significant acaricide and insecticide, Pyridaben.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for successful reaction design and scale-up.
| Property | Value | Reference |
| CAS Number | 17321-20-9 | [1] |
| Molecular Formula | C6H7ClN2O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Melting Point | 60-62 °C | [1] |
| Boiling Point | 293.1 ± 20.0 °C (Predicted) | [1] |
| Density | 1.235 g/cm³ | [1] |
| Flash Point | 131.1 °C | [1] |
Core Application: Synthesis of Pyridaben
Pyridaben is a broad-spectrum acaricide and insecticide that is effective against a wide range of mites and insects. Its mode of action involves the inhibition of mitochondrial electron transport chain complex I. The synthesis of Pyridaben provides an excellent case study for the application of this compound as a key building block.
Synthetic Overview
The synthesis of Pyridaben from this compound is a two-step process. The first step involves the nucleophilic substitution of the chlorine atom on the pyridazine ring with 4-tert-butylbenzyl mercaptan. The resulting thioether is then oxidized to the corresponding sulfoxide, which is the active form of Pyridaben.
Caption: Overall synthetic workflow for Pyridaben.
Detailed Protocol: Synthesis of 2-tert-butyl-5-(((6-ethoxy-pyridazin-3-yl)thio)methyl)benzenethiol (Pyridaben Intermediate)
This protocol outlines the nucleophilic aromatic substitution reaction to form the thioether intermediate.
Materials:
-
This compound (1.0 eq)
-
4-tert-butylbenzyl mercaptan (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and N,N-Dimethylformamide (DMF). Stir until the solid is completely dissolved.
-
Add potassium carbonate to the solution.
-
In a separate flask, dissolve 4-tert-butylbenzyl mercaptan in a minimal amount of DMF.
-
Add the solution of 4-tert-butylbenzyl mercaptan dropwise to the pyridazine solution at room temperature over 30 minutes.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure thioether intermediate.
Caption: Step-by-step experimental workflow.
Causality Behind Experimental Choices
-
Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the polar and nonpolar reactants. Its aprotic nature prevents the solvation of the nucleophile, thereby increasing its reactivity.
-
Base: Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the thiol, forming the more nucleophilic thiolate anion. Its insolubility in the reaction mixture can sometimes lead to a heterogeneous reaction, which can be overcome with vigorous stirring.
-
Temperature: The reaction is heated to increase the rate of the nucleophilic aromatic substitution, which can be sluggish at room temperature. The chosen temperature range is a balance between achieving a reasonable reaction rate and minimizing potential side reactions.
Trustworthiness: A Self-Validating System
The progress of the reaction should be monitored by TLC, comparing the reaction mixture to the starting materials. The appearance of a new, less polar spot and the disappearance of the starting materials indicate a successful reaction. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Further Applications and Future Directions
The versatility of this compound extends beyond the synthesis of Pyridaben. The reactive chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and other sulfur-containing compounds, to generate a library of novel pyridazine derivatives. These derivatives can be screened for a wide range of agrochemical activities, including herbicidal, fungicidal, and plant growth regulatory effects. The continued exploration of the reactivity of this intermediate holds significant promise for the discovery of next-generation crop protection agents.
References
Sources
Application Notes & Protocols for the Synthesis of Pyridazine-Containing Pharmaceuticals
Introduction: The Pyridazine Core in Modern Drug Discovery
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents.[2] The arrangement of the nitrogen atoms creates a π-electron deficient system, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. These characteristics make pyridazine and its derivatives valuable for designing drugs that can effectively interact with biological targets.[3][4]
Prominent pharmaceuticals built upon the pyridazine framework include the antihypertensive agent Hydralazine , the antidepressant Minaprine , and the cardiotonic agent Pimobendan .[2][5][6] The continued interest in this heterocycle stems from its proven success and the vast, underexplored chemical space it offers for the development of novel therapeutics targeting a range of conditions from cancer to inflammatory diseases.[3][4] This guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and practical insights for researchers engaged in the synthesis of pyridazine-containing drug candidates.
Part 1: Core Synthetic Strategies for the Pyridazine Ring
The construction of the pyridazine core can be broadly categorized into classical condensation methods and modern cycloaddition or C-H activation strategies. The choice of method is often dictated by the desired substitution pattern, substrate availability, and scalability requirements.
Classical Approach: Paal-Knorr Synthesis via 1,4-Dicarbonyl Condensation
One of the most fundamental and enduring methods for pyridazine synthesis is the reaction of a 1,4-dicarbonyl compound (such as a γ-diketone, γ-ketoacid, or their equivalents) with hydrazine or its derivatives.[7][8][9] This reaction, a variation of the Paal-Knorr synthesis, proceeds through a double condensation to form a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.[7]
Mechanism Rationale: The reaction capitalizes on the nucleophilicity of the hydrazine nitrogens attacking the two electrophilic carbonyl carbons. The subsequent dehydration and oxidation steps lead to the stable aromatic ring. The oxidation step is crucial to avoid issues with isolating the potentially unstable dihydropyridazine intermediate.[7] This method is particularly effective for preparing symmetrically or unsymmetrically substituted alkyl or aryl pyridazines.[9]
Protocol 1: General Synthesis of a 3,6-Disubstituted Pyridazine
This protocol describes the synthesis of 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione as a representative example.
Materials:
-
1,4-diphenyl-1,4-butanedione
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid
-
Ethanol
-
Palladium on carbon (Pd/C, 10%) (or other suitable oxidant like bromine)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-diphenyl-1,4-butanedione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid to facilitate the condensation.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). The intermediate dihydropyridazine is formed at this stage.
-
Oxidation: Cool the reaction mixture to room temperature. Add a suitable oxidizing agent. If using Pd/C, add it to the mixture and reflux for an additional 4-6 hours. Alternatively, other oxidants like bromine in acetic acid can be used at lower temperatures.
-
Work-up: After oxidation is complete, cool the mixture and filter it through a pad of celite to remove the catalyst (if Pd/C was used).
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the 1,4-diketone starting material and the appearance of the product spot.
-
NMR Spectroscopy: ¹H NMR should confirm the formation of the aromatic pyridazine ring with characteristic shifts for the ring protons.
-
Mass Spectrometry: Confirm the molecular weight of the desired product.
Modern Approach: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is a powerful and highly regioselective method for constructing substituted pyridazines.[10] This strategy typically involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine or a 1,2,3-triazine, with an electron-rich dienophile (e.g., an alkyne or enamine).[11][12] The reaction is often followed by a retro-Diels-Alder extrusion of a small molecule (like N₂) to yield the aromatic pyridazine ring.[10]
Causality of Choices:
-
Diene Choice (Tetrazines): Tetrazines are exceptionally reactive dienes in IEDDA reactions due to their electron-deficient nature, allowing for rapid reactions under mild conditions.[10]
-
Dienophile Choice (Alkynes): The use of alkynes as dienophiles directly yields the aromatic pyridazine after nitrogen extrusion, avoiding a separate oxidation step.[10]
-
Regioselectivity: The regiochemical outcome is controlled by the electronic and steric properties of the substituents on both the tetrazine and the alkyne, often leading to a single major product.[10][11]
Workflow for Pyridazine Synthesis via IEDDA Reaction
Caption: Workflow for pyridazine synthesis via IEDDA.
Protocol 2: Regioselective Synthesis of a Trisubstituted Pyridazine via IEDDA
This protocol is based on the reaction of a 3,6-disubstituted-1,2,4,5-tetrazine with an alkynyl sulfide, a method known for its high regioselectivity.[10]
Materials:
-
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
-
(Hex-1-yn-1-ylthio)benzene (or other suitable alkynyl sulfide)
-
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Toluene
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 eq).
-
Solvent and Reactant Addition: Add the chosen solvent (e.g., HFIP) via syringe, followed by the addition of the alkynyl sulfide (1.2 eq).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 40 °C). The reaction progress can often be monitored visually by the disappearance of the characteristic deep color of the tetrazine. The reaction should also be monitored by TLC or LC-MS.
-
Completion: Once the reaction is complete (typically 1-12 hours), cool the mixture to room temperature.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure trisubstituted pyridazine.
Self-Validation:
-
Colorimetric Monitoring: The fading of the tetrazine's color is a strong indicator of reaction progression.
-
Regiochemistry Analysis: The regioselectivity of the product should be confirmed unequivocally using 2D NMR techniques (e.g., NOESY or HMBC) to establish the connectivity of the substituents.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and elemental composition of the product.
Part 2: Post-Synthetic Modification of the Pyridazine Core
Direct functionalization of a pre-formed pyridazine ring is a crucial strategy for late-stage diversification in drug discovery programs. Due to the electron-deficient nature of the pyridazine ring, it is susceptible to nucleophilic attack, particularly by radical species.
Minisci-Type C-H Functionalization
The Minisci reaction is a powerful method for the direct C-H alkylation or acylation of electron-deficient heterocycles.[13] The reaction involves the generation of a nucleophilic carbon-centered radical, which then adds to the protonated heterocycle.[13][14]
Mechanism Rationale: The pyridazine ring must be protonated with a strong acid to increase its electrophilicity and reactivity towards the nucleophilic radical. The radical is typically generated via oxidative decarboxylation of a carboxylic acid using a silver catalyst and a persulfate oxidant.[13] The regioselectivity is often directed to the C4 and C5 positions of the pyridazine ring.[14] This method avoids the need for pre-functionalization of the heterocycle, making it an atom-economical choice.[15]
Key Steps in Minisci C-H Alkylation
Caption: Key steps in the Minisci C-H alkylation of pyridazine.
Part 3: Application in Pharmaceutical Synthesis - A Case Study of Hydralazine
Hydralazine is a well-known antihypertensive drug that functions as a direct-acting smooth muscle relaxant.[16] Its synthesis provides a practical example of building the fused pyridazine (phthalazine) system.
The classical synthesis of Hydralazine involves the reaction of phthalic anhydride or a related derivative. A common industrial route starts from 1-chlorophthalazine, which is then reacted with hydrazine.[16]
Synthetic Route to Hydralazine:
-
Chlorination: Phthalazinone (the lactam tautomer of 1-hydroxyphthalazine) is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to produce 1-chlorophthalazine.
-
Nucleophilic Substitution: The highly reactive 1-chlorophthalazine is then subjected to nucleophilic aromatic substitution with hydrazine hydrate. The chlorine atom is displaced by the hydrazine moiety to yield hydralazine.[16]
-
Salt Formation: The resulting free base is typically converted to the more stable and water-soluble hydrochloride salt for pharmaceutical formulation by treatment with hydrochloric acid.[16]
Data Summary: Comparison of Synthetic Strategies
| Strategy | Key Reactants | Conditions | Advantages | Limitations |
| Paal-Knorr Condensation | 1,4-Dicarbonyl, Hydrazine | Reflux, often acidic/basic catalysis | Readily available starting materials, straightforward.[6][8] | Requires an oxidation step, may have limited scope for complex substitutions.[7] |
| IEDDA Cycloaddition | Tetrazine/Triazine, Alkyne/Alkene | Mild (RT to moderate heat) | High regioselectivity, excellent functional group tolerance, direct aromatization.[10][11] | Synthesis of substituted tetrazine precursors can be multi-step. |
| Minisci C-H Alkylation | Pyridazine, Carboxylic Acid, Oxidant | Acidic, oxidative | Direct C-H functionalization, atom economical, good for late-stage modification.[13][15] | Often yields mixtures of regioisomers, harsh acidic conditions.[13] |
| Rhodium-Catalyzed C-H Activation | Pyridazine derivative, Alkyne | Rh(III) catalyst, oxidant | High regioselectivity, access to complex fused systems.[17][18] | Requires expensive metal catalyst, substrate scope can be limited. |
References
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool. [Link]
-
Copin, C., & Sapi, J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7019. [Link]
-
Sato, Y., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry. [Link]
-
Abdellattif, M. H., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(11), 1561. [Link]
-
Singh, A., & Parle, A. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 113-124. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
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Wikipedia. (n.d.). Pyridazine. [Link]
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Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]
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Hoang, G. L., Zoll, A. J., & Ellman, J. A. (2020). Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines. Organic Letters, 22(4), 1493–1497. [Link]
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Li, Y., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7181–7185. [Link]
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Request PDF. (2017). Construction of Pyridazine Analogues via Rhodium-mediated C-H Activation. [Link]
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Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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Request PDF. (n.d.). Construction of Pyridazine Analogues via Rhodium‐mediated C‐H Activation. [Link]
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Slideshare. (2015). Pyridazine and its derivatives. [Link]
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Heinisch, G., & Matuszczak, B. (2005). Recent Advances in Pyridazine Chemistry. ResearchGate. [Link]
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Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. (n.d.). [Link]
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Rudresh, H. M., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(7), 214-221. [Link]
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IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]
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Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
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D'Accolti, L., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2276. [Link]
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Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]
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Krische, M. J., et al. (2006). Metallo-Aldehyde Enolates via Enal Hydrogenation: Catalytic Cross Aldolization with Glyoxal Partners As Applied to the Synthesis of 3,5-Disubstituted Pyridazines. The Journal of Organic Chemistry, 71(13), 4879–4884. [Link]
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Semantic Scholar. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]
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Wikipedia. (n.d.). Minisci reaction. [Link]
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Wang, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry, 277, 116743. [Link]
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Pitsinos, S., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 144(3), 1133–1139. [Link]
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Majek, M., & Filace, F. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research, 55(21), 3048–3063. [Link]
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Puriņš, M., Levin, M. D., & Nakahara, H. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
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Bouz-Asal, M., et al. (2023). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 28(14), 5373. [Link]
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El-Sayed, M. A. A., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports, 14(1), 28416. [Link]
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Puriņš, M., Levin, M. D., & Nakahara, H. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(15), 5786. [Link]
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Puriņš, M., Levin, M. D., & Nakahara, H. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
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Puriņš, M., Levin, M. D., & Nakahara, H. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
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Application Note: A Robust, Stability-Indicating Reversed-Phase HPLC Method for the Analysis of 3-Chloro-6-ethoxypyridazine
Abstract
This application note details a highly reliable and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-6-ethoxypyridazine. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive framework for achieving accurate, precise, and specific measurements of this key heterocyclic compound. The methodology is grounded in established chromatographic principles and adheres to the validation standards outlined by the International Council for Harmonisation (ICH).[1] This document provides a complete protocol, from mobile phase preparation to full method validation, ensuring immediate applicability in a quality control or research environment.
Introduction and Scientific Rationale
This compound (CAS No. 17321-20-9) is a substituted pyridazine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[2] The pyridazine core is a structural feature in several approved therapeutic agents, highlighting the importance of robust analytical methods for quality control and research.[3] Accurate quantification is critical for ensuring the purity of starting materials, monitoring reaction kinetics, assessing final product quality, and conducting stability studies.
High-Performance Liquid Chromatography (HPLC) is the premier technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[4][5] A reversed-phase method was selected for this application based on the physicochemical properties of this compound. With a predicted XLogP3 of 1.3, the molecule is moderately non-polar, making it an ideal candidate for retention on a hydrophobic stationary phase, such as octadecylsilane (C18).[6]
The causality behind our experimental choices is rooted in achieving optimal separation and peak shape. A buffered mobile phase is employed to control the ionization state of any residual silanols on the stationary phase, thereby minimizing peak tailing and ensuring symmetrical peaks.[7] Acetonitrile is chosen as the organic modifier for its favorable UV transparency and elution strength.[7] This method has been designed to be stability-indicating, meaning it can resolve the parent analyte from potential degradation products, a critical requirement for shelf-life studies.
Materials and Methodology
Reagents and Standards
-
This compound Reference Standard: Purity ≥98%, sourced from a reputable supplier.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Potassium Dihydrogen Phosphate (KH2PO4): ACS grade or higher.
-
Orthophosphoric Acid (H3PO4): ACS grade, ~85%.
-
Water: HPLC grade, purified via a Milli-Q® system or equivalent.
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1200 series, Waters Alliance system, or equivalent, equipped with a quaternary pump, degasser, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Data Acquisition: Chromatography data station software (e.g., Empower®, Chromeleon®).
The experimental conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm (or λmax determined by PDA) |
| Run Time | 10 minutes |
Detailed Experimental Protocols
Preparation of Solutions
a) 25 mM Phosphate Buffer (pH 3.0)
-
Weigh approximately 3.4 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.
b) Mobile Phase Preparation
-
Carefully mix 600 mL of HPLC grade acetonitrile with 400 mL of the prepared 25 mM Phosphate Buffer (pH 3.0).
-
Degas the solution for 15-20 minutes using helium sparging or sonication to prevent bubble formation in the pump heads.
c) Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10.0 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix thoroughly. This solution should be stored under refrigeration and protected from light when not in use.
d) Working Standard Solution (e.g., 20 µg/mL)
-
Pipette 20.0 mL of the Standard Stock Solution (100 µg/mL) into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
HPLC System Preparation and Operation
-
System Purge: Purge all pump lines with the mobile phase to remove any residual solvents.
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[8]
-
System Suitability Test (SST): Before analyzing any samples, perform a system suitability test to verify the performance of the chromatographic system.[9]
System Suitability Testing (SST)
The SST is a mandatory part of the analytical procedure, ensuring that the equipment and method are performing adequately.[10] The criteria below must be met before proceeding with sample analysis.
| Parameter | Acceptance Criteria | Rationale |
| Replicate Injections | Inject the working standard solution (20 µg/mL) five times. | To establish the precision of the system. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the reproducibility of the autosampler and detector response.[11] |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, ensuring good chromatographic performance.[8] |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column separation.[8] |
Table based on general requirements from USP and ICH guidelines.[9][11]
Method Validation Protocol
To ensure this method is fit for its intended purpose, it must be validated according to the ICH Q2(R1) guidelines.[1][12] The following parameters establish the trustworthiness and reliability of the data generated.
Diagram: HPLC Analytical Workflow
Caption: A flowchart of the complete HPLC analytical process.
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by injecting a blank (mobile phase), a placebo solution, and a sample solution subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to prove that any resulting degradant peaks do not interfere with the analyte peak.
-
Linearity: The linearity of the method should be established across a range of concentrations (e.g., 5 to 50 µg/mL). A minimum of five concentrations should be analyzed. The calibration curve (peak area vs. concentration) should have a correlation coefficient (R²) of ≥ 0.999.[13]
-
Accuracy: Accuracy is determined by recovery studies. A known amount of analyte is added to a placebo (spiked sample) and analyzed. The experiment should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.[13]
-
Precision:
-
Repeatability (Intra-day Precision): Analyze a minimum of six determinations at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[1]
-
Intermediate Precision (Inter-day Precision): The repeatability assay should be performed on a different day, by a different analyst, or on a different instrument. The %RSD between the two sets of data is calculated to assess the method's ruggedness.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio. Typically, LOD is established at a signal-to-noise ratio of 3:1 and LOQ at 10:1.[13]
-
Robustness: The reliability of the method is assessed by deliberately varying key parameters and observing the effect on the results. Variations can include:
-
Mobile phase pH (± 0.2 units)
-
Acetonitrile composition (± 2%)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min) The system suitability parameters should still be met under these varied conditions.
-
Diagram: Inter-relationship of Validation Parameters
Caption: Key parameters for analytical method validation.
Data Interpretation and Reporting
The concentration of this compound in a sample solution is determined by comparing its peak area to the peak area of a known concentration of the reference standard.
Calculation:
The final report should include the full chromatograms, a summary of the system suitability results, the calculated concentration for each sample, and a summary of the validation data if applicable. Any deviations or out-of-specification results must be documented and investigated according to laboratory standard operating procedures.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. [Link][1][12]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link][4][5][14][15]
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United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
PubChem Compound Summary for CID 261579, this compound. National Center for Biotechnology Information. [Link][6]
-
Reversed Phase HPLC Method Development. Phenomenex Inc. [Link][7]
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Guideline for System Suitability Test for HPLC Analysis. Pharma Times. April 2025. [Link][8]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link][9]
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System Suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. November 2025. [Link][11]
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Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. PLoS One. 2025. [Link][13]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. Pharmalytics. October 2025. [Link][10]
-
3-Chloro-6-phenylpyridazine Compound Summary. PubChem. [Link][3]
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Application Notes & Protocols for the Development of Novel Bioactive Compounds from 3-Chloro-6-ethoxypyridazine
Abstract
The pyridazine scaffold is a privileged pharmacophore, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] 3-Chloro-6-ethoxypyridazine is a versatile and commercially available starting material that offers a strategic entry point for the synthesis of diverse compound libraries. Its structure features a reactive chlorine atom, which is susceptible to displacement via nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of key synthetic transformations, detailed experimental protocols, and the underlying chemical principles for leveraging this compound in drug discovery and medicinal chemistry programs.
Introduction: The Strategic Value of the Pyridazine Core
Heterocyclic compounds are foundational to modern medicinal chemistry. Among them, the pyridazine ring system is of significant interest due to its prevalence in compounds exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][3] The strategic derivatization of the pyridazine core allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing successful therapeutic agents.
This compound is an ideal starting scaffold for several reasons:
-
Orthogonal Reactivity: The chlorine atom at the C3 position is readily displaced or coupled, while the ethoxy group at the C6 position modulates the electronic properties of the ring and can be retained or potentially modified in later steps.
-
Vectorial Diversity: Functionalization at the C3 position allows for the exploration of new chemical space, enabling the introduction of a wide array of substituents that can interact with biological targets.
-
Synthetic Accessibility: The protocols outlined herein utilize common laboratory reagents and established, robust reaction classes, making library synthesis both efficient and scalable.
This document serves as a practical guide for researchers, providing both the theoretical basis and step-by-step instructions for the two primary pathways of derivatization: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | PubChem[4] |
| Molecular Weight | 158.59 g/mol | PubChem[4] |
| SMILES | CCOC1=NN=C(C=C1)Cl | PubChem[4] |
| InChIKey | FFEBQGWXQGASGB-UHFFFAOYSA-N | PubChem[4] |
Core Synthetic Strategies & Protocols
The development of novel compounds from this compound primarily revolves around the strategic replacement of the chlorine atom. The following sections detail the most powerful and versatile methods to achieve this transformation.
Caption: Key synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[5] For a substrate like this compound, the chlorine atom serves as the electrophilic partner. While chloro-heterocycles can be less reactive than their bromo or iodo counterparts, the use of appropriate catalysts and ligands enables efficient coupling.[6]
The Suzuki-Miyaura coupling is a robust method for creating biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[7] This protocol provides a general starting point for coupling this compound with various boronic acids.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos is often effective for less reactive aryl chlorides. The bulky, electron-rich ligand facilitates the oxidative addition step, which is typically rate-limiting for chlorides.[8]
-
Base: A moderately strong base like K₂CO₃ or Cs₂CO₃ is required to facilitate the transmetalation step of the catalytic cycle. Cesium carbonate is often used for challenging couplings due to its higher solubility and basicity.[9]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is standard. Water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl or heteroaryl boronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Through the septum, add a solution of this compound (1.0 equivalent) dissolved in a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Heating and Monitoring: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Representative Suzuki Coupling Conditions:
| Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Yield |
| Phenylboronic acid | Pd(OAc)₂ / SPhos (2/4) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2.0) | DMF/H₂O | 90 | Good |
| 3-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos (1/4) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 110 | Moderate to Good |
| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos (2/4) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | Moderate |
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free method for introducing heteroatoms onto an aromatic ring. The electron-deficient nature of the pyridazine ring, further activated by the two nitrogen atoms, facilitates the displacement of the C3-chlorine by strong nucleophiles.[10]
This reaction creates diaryl ether linkages, a structural motif present in various bioactive compounds.
Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) is used to deprotonate the phenol, generating the more nucleophilic phenoxide anion.[11] NaH is used for less reactive phenols, while K₂CO₃ is a safer and often sufficient alternative.[11]
-
Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base without interfering with the nucleophile.
Step-by-Step Methodology:
-
Nucleophile Generation: In a flame-dried, three-neck flask under an inert atmosphere, add the substituted phenol (1.1 equivalents) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF at 0 °C.
-
Activation: Stir the mixture at room temperature for 30 minutes. You should observe the cessation of hydrogen gas evolution, indicating the complete formation of the sodium phenoxide.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 50-60 °C) to drive it to completion if necessary. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
This protocol is used to synthesize amino-pyridazine derivatives, which are key intermediates for a wide range of pharmaceuticals.
Step-by-Step Methodology:
-
Reaction Setup: Combine this compound (1.0 equivalent), the desired primary or secondary amine (1.5-2.0 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents) in a sealed tube.
-
Solvent: Add a polar solvent like DMF or N-Methyl-2-pyrrolidone (NMP).
-
Heating and Monitoring: Seal the tube and heat the reaction to 100-140 °C. Higher temperatures are often required for SNAr reactions with amines compared to phenoxides. Monitor the reaction by TLC or LC-MS until completion (12-48 hours).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
General Experimental Workflow
A successful synthesis relies on a systematic and repeatable workflow, from initial setup to final characterization.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Chloro-6-ethoxypyridazine
Introduction: Navigating the Challenges of Pyridazine Coupling
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, prized for its functional group tolerance and capacity to form C-C bonds.[1][2] However, applying this reaction to specific substrates, such as 3-Chloro-6-ethoxypyridazine, presents a unique set of challenges that require a nuanced approach to optimization. As a heteroaryl chloride, this substrate sits at the intersection of two key difficulties: the high bond dissociation energy of the C-Cl bond and the potential for the electron-deficient pyridazine core to interact with and deactivate the palladium catalyst.[1][3][4]
The electron-deficient nature of the pyridazine ring, due to its two nitrogen atoms, can facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.[5][6] Conversely, the Lewis basic nitrogen lone pairs can coordinate to the palladium center, inhibiting catalytic turnover.[1][7] This guide provides a comprehensive troubleshooting framework, detailed protocols, and answers to frequently asked questions, empowering researchers to systematically overcome these obstacles and achieve high-yielding, reproducible results.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental failures in a direct Q&A format, providing both immediate solutions and the underlying chemical principles.
Q1: My reaction shows no conversion. I'm only recovering my this compound starting material. What are the most likely causes?
A1: Zero conversion with a challenging substrate like a heteroaryl chloride typically points to a failure in the first step of the catalytic cycle: oxidative addition .[3][5] The C-Cl bond is significantly stronger than C-Br or C-I bonds, requiring a highly active catalyst to break it.[4]
-
Primary Suspect: Catalyst/Ligand Inactivity. Your catalyst system may not be potent enough. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[8]
-
Immediate Action: Switch to a more advanced catalytic system. Modern bulky, electron-rich phosphine ligands (known as Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are designed specifically to activate C-Cl bonds.[3][9][10] These ligands stabilize the palladium center and promote the formation of the highly active, monoligated Pd(0) species necessary for oxidative addition.[3][7]
-
-
Secondary Suspect: Oxygen Contamination. The active Pd(0) catalyst is highly sensitive to oxygen and will be rapidly oxidized to an inactive Pd(II) state.[10]
-
Tertiary Suspect: Insufficient Temperature. The energy barrier for C-Cl bond cleavage is high.
Q2: My reaction is sluggish and gives a low yield (<30%), along with several side products. What is happening?
A2: A low yield accompanied by side products suggests that while the catalyst has some activity, competing degradation pathways are out-pacing the desired cross-coupling. The two most common side reactions in Suzuki couplings are protodeboronation and homocoupling.[9][13]
-
Side Reaction 1: Protodeboronation. This is the cleavage of the boronic acid's C-B bond, replacing it with a C-H bond, which consumes your coupling partner.[13] It is often catalyzed by the base, especially in the presence of water.[13]
-
Troubleshooting Steps:
-
Use a Milder or Non-Nucleophilic Base: Strong bases like NaOH can accelerate boronic acid decomposition.[5] Switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which provide sufficient basicity for the catalytic cycle but are less harsh on the boronic acid.[3]
-
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol ester (Bpin). These are less susceptible to premature protodeboronation and release the active boronic acid more slowly under the reaction conditions.[2][14]
-
Control Water Content: While a small amount of water can be beneficial, especially with inorganic bases, excess water can promote hydrolysis.[10] Consider using anhydrous solvents if protodeboronation is severe.[3]
-
-
-
Side Reaction 2: Homocoupling. This results in the formation of biaryl products from two molecules of the boronic acid (Ar'-Ar') or, less commonly, from the aryl halide. This is often promoted by residual oxygen or can be palladium-catalyzed.[13]
-
Troubleshooting Steps:
-
Improve Degassing: As with no conversion, this is the first line of defense. Ensure the reaction is strictly anaerobic.[9]
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes suppress halide homocoupling and drive the desired reaction to completion.
-
-
Q3: I'm using an advanced catalyst system and conditions, but the reaction stalls at ~50% conversion. Why?
A3: Stalling mid-reaction often indicates catalyst deactivation or inhibition. Given the pyridazine substrate, direct inhibition is a strong possibility.
-
Primary Suspect: Catalyst Inhibition by Pyridazine. The Lewis basic nitrogen atoms of the this compound can coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[1][7]
-
Troubleshooting Steps:
-
Use Sterically Hindered Ligands: Bulky ligands like XPhos, SPhos, or tBuXPhos are essential. Their steric bulk not only promotes reductive elimination but also creates a crowded coordination sphere around the palladium, making it more difficult for the pyridazine nitrogen to bind and act as a poison.[7]
-
Consider Additives: In some refractory cases involving nitrogen heterocycles, additives that can solubilize intermediates or prevent catalyst aggregation, such as trimethyl borate, have been shown to be effective.[1]
-
-
Frequently Asked Questions (FAQs)
-
What is the best "go-to" catalyst for this substrate? For a challenging heteroaryl chloride, starting with a palladium pre-catalyst that incorporates a bulky, electron-rich biaryl phosphine ligand is highly recommended. Systems like XPhos Pd G3 or SPhos Pd G2 are excellent starting points as they are air-stable, easy to handle, and highly active for C-Cl bond activation.[10]
-
How do I choose the right base and solvent? The base and solvent are interdependent. A strong, non-nucleophilic base like K₃PO₄ is often the best choice for aryl chlorides.[3] It is typically used with a solvent system that can facilitate both organic and inorganic component solubility, such as 1,4-dioxane/water (e.g., 4:1 v/v) or toluene/water.[3][11] Anhydrous conditions with a soluble organic base may also be explored if the boronic acid is particularly sensitive.[1]
-
Should I use a boronic acid or a boronic ester? While boronic acids can work, boronic pinacol esters (BPin) offer superior stability against protodeboronation.[2][13] If you are experiencing issues with boronic acid decomposition, switching to the corresponding ester is a robust troubleshooting step.
Data & Parameter Optimization
Optimizing a Suzuki coupling requires the systematic variation of key parameters. The table below provides a starting point for screening conditions for this compound.
| Parameter | Recommended Starting Conditions & Rationale | Optimization Strategy |
| Catalyst System | Pd Source: XPhos Pd G3 (1-3 mol%)Rationale: Highly active, air-stable pre-catalyst designed for challenging C-Cl bond activation.[10][15] | Screen other Buchwald ligands (e.g., SPhos, RuPhos) or NHC-based catalysts (e.g., PEPPSI-IPr). Increase loading to 5 mol% if conversion is low. |
| Base | Type: K₃PO₄ (2.0-3.0 equiv.)Rationale: Strong, non-nucleophilic base that minimizes side reactions like ester hydrolysis and is effective for aryl chlorides.[3] | Screen Cs₂CO₃ (often more soluble and basic) or K₂CO₃ (milder, may require higher temperatures).[16] |
| Solvent | System: 1,4-Dioxane / H₂O (4:1 to 10:1 v/v)Rationale: Excellent solvent for dissolving organic substrates while the aqueous portion helps solubilize and activate the inorganic base.[3][17] | Try other ethereal solvents like THF or CPME. Toluene is also a common choice. Anhydrous DMF or DMA can be used but may require higher purification effort.[11][18] |
| Temperature | Range: 90 - 110 °CRationale: Provides sufficient thermal energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.[10] | Increase temperature cautiously up to the boiling point of the solvent. Consider switching to a higher-boiling solvent if necessary. |
| Boron Source | Type: Arylboronic Pinacol Ester (1.2-1.5 equiv.)Rationale: More stable than the corresponding boronic acid, minimizing protodeboronation. A slight excess drives the reaction forward.[2][13] | If using a boronic acid, ensure high purity. If protodeboronation persists, consider MIDA boronates for slow release. |
Experimental Protocols
Protocol 1: General Screening Conditions for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic pinacol ester.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic pinacol ester (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Vessel Sealing & Degassing: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water to achieve the desired ratio (e.g., 5:1 v/v) and final concentration (typically 0.1-0.2 M with respect to the limiting reagent).
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visualizations: Mechanism & Workflow
A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
References
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Source: Research Square (Preprint) URL: [Link]
-
Title: The Slow‐Release Strategy in Suzuki–Miyaura Coupling Source: ResearchGate URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit r/Chempros URL: [Link]
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies Source: ResearchGate URL: [Link]
-
Title: Optimizing Suzuki Coupling Reactions Source: CovaSyn URL: [Link]
-
Title: An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids Source: ResearchGate URL: [Link]
-
Title: Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction Source: ResearchGate URL: [Link]
-
Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL: [Link]
-
Title: THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION Source: ResearchGate URL: [Link]
-
Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit r/Chempros URL: [Link]
-
Title: Struggling with Suzuki Reaction Source: Reddit r/Chempros URL: [Link]
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 2.6: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: The effect of various bases on the Suzuki coupling reaction Source: ResearchGate URL: [Link]
-
Title: Suzuki coupling of different chloropyridines with phenylboronic acids Source: ResearchGate URL: [Link]
-
Title: Why can't I achieve good yields for this Suzuki reaction? Source: ResearchGate URL: [Link]
-
Title: Optimisation of the reaction conditions Source: ResearchGate URL: [Link]
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: RSC Publishing URL: [Link]
-
Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine Source: ResearchGate URL: [Link]
-
Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis Source: MDPI URL: [Link]
-
Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: ScienceDirect URL: [Link]
-
Title: The Suzuki Reaction Source: Andrew G. Myers Research Group, Harvard University URL: [Link]
-
Title: Optimization in reaction conditions for Suzuki coupling reactions... Source: ResearchGate URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
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- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 3-Chloro-6-ethoxypyridazine
Welcome to the technical support center for 3-Chloro-6-ethoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile heterocyclic compound. Our goal is to empower you with the knowledge to improve reaction yields, ensure reproducibility, and overcome common experimental hurdles.
Introduction to this compound
This compound is a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyridazine ring and the presence of a reactive chlorine atom, make it an ideal substrate for a variety of cross-coupling and nucleophilic substitution reactions. However, harnessing its full synthetic potential requires a nuanced understanding of its reactivity and careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this compound.
Q1: What are the primary applications of this compound?
A1: this compound is predominantly used as a versatile intermediate in the synthesis of more complex molecules. Its primary applications are in the development of novel pharmaceutical agents, where the pyridazine core is a known pharmacophore, and in the creation of advanced materials with specific electronic and optical properties.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: It is crucial to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[2][3] The compound should be protected from moisture and incompatible materials such as strong oxidizing agents.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[3]
Q3: Which reactions is this compound typically used for?
A3: The reactivity of the chlorine atom makes it suitable for two main classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridazine ring activates the chlorine atom for substitution by a wide range of nucleophiles, including amines, alcohols, and thiols.[5][6]
-
Palladium-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for reactions like the Suzuki-Miyaura coupling to form C-C bonds with boronic acids.[7][8]
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring reaction progress. These techniques allow for the clear differentiation of the starting material, intermediates, and the final product, helping to determine the optimal reaction time.
Troubleshooting Guide: Improving Reaction Yields
Low yields are a common challenge in organic synthesis. This section provides a structured approach to troubleshooting and optimizing reactions involving this compound.
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool, but its success with heteroaryl chlorides like this compound is highly dependent on the reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species may not have formed or has been deactivated. For a less reactive aryl chloride, the choice of ligand is critical; simple ligands like PPh₃ may be insufficient.[9] | - Use high-purity palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).- Employ electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9]- Consider using pre-formed catalysts which can be more stable and efficient.[10] |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[9] | - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or using freeze-pump-thaw cycles.[9] |
| Inappropriate Base | The base is crucial for the activation of the boronic acid to facilitate transmetalation.[9] A base that is too weak or insoluble may hinder the reaction. | - For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[9]- Ensure the base is finely powdered and dry. |
| Suboptimal Solvent and Temperature | Aryl chlorides are less reactive than their bromide or iodide counterparts and often require more forcing conditions.[9][11] | - Use solvents with higher boiling points that can facilitate higher reaction temperatures (e.g., toluene, dioxane, DMF).- Increase the reaction temperature, often in the range of 80-110 °C.[9] |
| Protodeboronation of Boronic Acid | This is a common side reaction where the boronic acid reacts with water to revert to the corresponding arene, reducing the amount available for cross-coupling.[10] | - Use anhydrous solvents and reagents.- Consider using boronic esters (e.g., pinacol esters), which are often more stable.[10] |
Experimental Workflow for Suzuki Coupling Optimization:
Caption: A generalized workflow for optimizing Suzuki coupling reactions.
Issue 2: Inefficient Nucleophilic Aromatic Substitution (SNAr)
While the pyridazine ring activates the C-Cl bond towards nucleophilic attack, achieving high yields and selectivity can still be challenging.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Nucleophilicity | The incoming nucleophile may not be strong enough to displace the chloride under the attempted conditions. | - If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (e.g., triethylamine, DBU) can increase its reactivity.- For weak nucleophiles, consider converting them to their more reactive conjugate base (e.g., using NaH for an alcohol to form an alkoxide).[12] |
| Solvent Effects | The choice of solvent can significantly impact the rate of SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex). | - Use polar aprotic solvents such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions. |
| Reaction Temperature | The activation energy for the reaction may not be overcome at lower temperatures. | - Gradually increase the reaction temperature while monitoring for the formation of side products. Some SNAr reactions may require heating to reflux.[5] |
| Side Reactions | The nucleophile or product may be unstable under the reaction conditions, leading to decomposition or further reactions. | - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction.- If the product is sensitive, consider milder reaction conditions (lower temperature, weaker base) even if it requires a longer reaction time. |
Logical Flow for Troubleshooting SNAr Reactions:
Caption: A decision tree for troubleshooting low yields in SNAr reactions.
Concluding Remarks
This compound is a valuable reagent whose successful application hinges on a solid understanding of the principles governing its reactivity. By systematically addressing the variables of catalyst, ligand, base, solvent, and temperature, researchers can significantly enhance reaction outcomes. This guide serves as a foundational resource, and we encourage a methodical, data-driven approach to experimental design and optimization.
References
-
PrepChem. (n.d.). Synthesis of 3-chloro-6-(2-hydroxyphenyl)pyridazine. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]
- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Journal of the Korean Chemical Society, 45(5), 408-412.
-
Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. Retrieved from [Link]
- BenchChem. (2025, December). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). Arkivoc, 2012(6), 384-397.
- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
-
ResearchGate. (n.d.). Optimisation of the reaction conditions. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
- Ather, A. Q., Tahir, M. N., Khan, M. A., & Athar, M. M. (2011). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2107.
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-6-methylpyridazine. PubChem Compound Database. Retrieved from [Link]
- ResearchGate. (2025, August 7).
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
- ResearchGate. (2025, November 3). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
-
Chegg. (2021, October 17). Solved a) The following is a nucleophilic substitution. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H7ClN2O). Retrieved from [Link]
- Brereton, P., & whatsoever. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465.
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-6-phenylpyridazine. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Synthesis of 3-Chloro-6-ethoxypyridazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Chloro-6-ethoxypyridazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Reaction Overview and Mechanism
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 3,6-dichloropyridazine, possesses an electron-deficient aromatic ring due to the presence of two electronegative nitrogen atoms, which makes it highly susceptible to nucleophilic attack.[1]
The reaction proceeds via an addition-elimination mechanism. The ethoxide ion (C₂H₅O⁻), a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] Subsequently, the chloride ion is eliminated, and the aromaticity of the pyridazine ring is restored, yielding the desired monosubstituted product.
Core Reaction Scheme:
-
Reactants: 3,6-Dichloropyridazine and Sodium Ethoxide
-
Solvent: Ethanol (or an inert solvent like THF)
-
Product: this compound
Caption: The primary SNAr reaction for synthesizing this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My final product is contaminated with a significant amount of 3,6-diethoxypyridazine. How can I prevent this and purify my product?
Answer: This is the most common side reaction, resulting from the nucleophilic attack on the second chlorine atom of the desired product.
Causality: The product, this compound, is also an activated aryl chloride, albeit less reactive than the starting material. Excess ethoxide, prolonged reaction times, or elevated temperatures will favor the second substitution, leading to the formation of the disubstituted byproduct, 3,6-diethoxypyridazine.
Preventative Measures:
-
Stoichiometry Control: Use a slight deficiency or a maximum of 1.0 equivalent of sodium ethoxide relative to 3,6-dichloropyridazine. This ensures the nucleophile is the limiting reagent.
-
Temperature Management: Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). Higher temperatures significantly accelerate the rate of the second substitution.
-
Controlled Addition: Add the sodium ethoxide solution slowly (dropwise) to the solution of 3,6-dichloropyridazine. This keeps the instantaneous concentration of the nucleophile low, favoring monosubstitution.
-
Reaction Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Purification Strategy: The polarities of 3,6-dichloropyridazine, this compound, and 3,6-diethoxypyridazine are relatively close, which can make purification challenging.
-
Column Chromatography: A silica gel column using a gradient elution system, typically with hexanes and ethyl acetate, is effective. The less polar disubstituted product will elute before the monosubstituted product.
-
Recrystallization: If the product is solid, recrystallization can be effective. A solvent system where the solubility of the desired product and the byproduct differ significantly with temperature should be chosen. Test various solvent systems like ethanol/water or toluene/hexanes.[4]
Question 2: I am observing low conversion, with a large amount of unreacted 3,6-dichloropyridazine remaining. What is the likely cause?
Answer: Incomplete reaction is often due to issues with reagent activity or suboptimal reaction conditions.
Causality:
-
Inactive Nucleophile: Sodium ethoxide is hygroscopic and can be partially hydrolyzed to sodium hydroxide if not handled under anhydrous conditions. Sodium hydroxide is a less effective nucleophile for this SNAr reaction. Similarly, using old or improperly stored sodium ethoxide can lead to lower reactivity.
-
Insufficient Temperature/Time: While high temperatures can cause over-reaction, a temperature that is too low or an insufficient reaction time will result in an incomplete reaction.
-
Poor Solubility: In some inert solvents, the reagents may not be fully soluble, leading to a slow, heterogeneous reaction.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous ethanol and sodium metal to prepare fresh sodium ethoxide in situ, or use a high-quality commercial sodium ethoxide powder under an inert atmosphere (Nitrogen or Argon).
-
Optimize Conditions: Allow the reaction to stir at room temperature for a longer duration or gently warm it (e.g., to 40-50 °C) while carefully monitoring for the formation of the disubstituted byproduct via TLC.
-
Solvent Choice: Ensure the chosen solvent can adequately dissolve 3,6-dichloropyridazine. Ethanol is often used as both the solvent and the source of the nucleophile (with a base like NaOH or NaH), which aids solubility.
Question 3: My NMR spectrum shows an unexpected polar impurity. Could this be from hydrolysis?
Answer: Yes, the presence of water in the reaction can lead to hydrolysis side products.
Causality: Water can act as a competing nucleophile (as hydroxide ions, OH⁻, especially under basic conditions) or hydrolyze the starting material or product. The attack of a hydroxide ion on 3,6-dichloropyridazine would produce 6-chloropyridazin-3(2H)-one, a highly polar and often undesired byproduct.
Preventative Measures:
-
Use Anhydrous Solvents: Always use dry solvents. Ethanol should be of anhydrous grade.
-
Handle Reagents Carefully: Protect hygroscopic bases and reagents from atmospheric moisture.
-
Inert Atmosphere: Running the reaction under a dry, inert atmosphere (N₂ or Ar) is best practice to exclude moisture.
Caption: Major side products in the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to prepare the sodium ethoxide nucleophile? A1: For optimal reactivity and to avoid moisture, preparing sodium ethoxide in situ is recommended. This involves carefully adding sodium metal to anhydrous ethanol under an inert atmosphere. Alternatively, high-purity (≥98%) commercial sodium ethoxide can be used, but it must be handled in a glovebox or under a stream of inert gas.
-
Q2: How critical is the purity of the starting 3,6-dichloropyridazine? A2: Very critical. Impurities in the starting material, such as incompletely chlorinated precursors from its own synthesis (e.g., from maleic hydrazide), can carry through and complicate purification.[5][6] It is recommended to use 3,6-dichloropyridazine with >97% purity.
-
Q3: What analytical techniques are best for monitoring this reaction? A3: Thin-Layer Chromatography (TLC) is excellent for real-time, qualitative monitoring. A typical mobile phase is 3:1 Hexane:Ethyl Acetate. The starting material, product, and disubstituted byproduct should show distinct Rf values. For quantitative analysis of purity and conversion, High-Performance Liquid Chromatography (HPLC) with a C18 column or Gas Chromatography (GC) are ideal.
-
Q4: Are there specific safety precautions for this reaction? A4: Yes. 3,6-dichloropyridazine is harmful if swallowed. Sodium ethoxide is corrosive and reacts violently with water. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Data Summary & Protocols
Table 1: Key Reaction Parameters & Expected Outcomes
| Parameter | Recommended Condition | Rationale | Potential Side Product |
| NaOEt Equiv. | 0.95 - 1.0 | Minimizes disubstitution | 3,6-Diethoxypyridazine |
| Temperature | 0 °C to 25 °C | Favors monosubstitution selectivity | 3,6-Diethoxypyridazine |
| Solvent | Anhydrous Ethanol | Good solubility, acts as reagent source | Hydrolysis products (if wet) |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of NaOEt | Hydrolysis products |
| Typical Yield | 75-85% | - | - |
| Typical Purity | >98% (after purification) | - | - |
Protocol 1: Synthesis of this compound
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve 3,6-dichloropyridazine (1.0 eq.) in anhydrous ethanol (approx. 10 mL per gram of starting material).
-
Nucleophile Addition: Prepare a solution of sodium ethoxide (1.0 eq.) in anhydrous ethanol. Add this solution to the dropping funnel.
-
Reaction: Cool the flask containing the dichloropyridazine solution to 0 °C using an ice bath. Add the sodium ethoxide solution dropwise over 30-60 minutes with vigorous stirring.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography or recrystallization.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2025). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
-
Chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science. [Link]
-
Regioselectivity of the metalation of... ResearchGate. [Link]
-
Optimizing Chemical Synthesis: The Versatility of 3,6-Dichloropyridazine. Apolloscientific. [Link]
- Preparation method of 3, 6-dichloropyridazine. (2021).
-
3,6-Dichloropyridazine. PubChem - NIH. [Link]
-
Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Chloro-6-ethoxypyridazine
Welcome to the Technical Support Center for the purification of 3-Chloro-6-ethoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high purity of this compound in your experiments.
Understanding the Impurity Profile
The successful purification of this compound hinges on a clear understanding of the potential impurities that can arise during its synthesis. The most common synthetic route involves the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with sodium ethoxide. This process, while generally efficient, can lead to a predictable set of impurities.
Common Impurities in this compound Synthesis:
| Impurity | Chemical Name | Origin |
| Starting Material | 3,6-Dichloropyridazine | Incomplete reaction |
| Over-alkoxylation Product | 3,6-Diethoxypyridazine | Reaction of the product with excess sodium ethoxide |
| Hydrolysis Product | 6-Chloropyridazin-3-ol | Presence of water in the reaction mixture |
The structural similarities between these impurities and the target compound can present significant purification challenges. This guide will provide strategies to effectively separate this compound from these closely related compounds.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Q1: My initial purity check by TLC shows multiple spots. How do I identify the product and the main impurities?
A1: Thin-Layer Chromatography (TLC) is an essential first step for assessing the purity of your crude product and for developing a purification strategy.[1]
-
Rationale: The polarity of the compounds dictates their mobility on the TLC plate. 3,6-Dichloropyridazine, being the most non-polar, will have the highest Rf value (travel the furthest up the plate). This compound is of intermediate polarity. The over-alkoxylated product, 3,6-diethoxypyridazine, will be slightly more polar than the product. The hydrolysis product, 6-chloropyridazin-3-ol, is the most polar due to the hydroxyl group and will have the lowest Rf value.
-
Troubleshooting Steps:
-
Spotting: On a silica gel TLC plate, spot your crude reaction mixture, and if available, a standard of 3,6-dichloropyridazine.
-
Eluent System: A good starting eluent system is a mixture of hexane and ethyl acetate. You may need to optimize the ratio to achieve good separation. A common starting point is a 7:3 or 8:2 hexane:ethyl acetate mixture.
-
Visualization: Visualize the spots under UV light (254 nm).
-
Identification:
-
The spot with the highest Rf will likely be the unreacted 3,6-dichloropyridazine.
-
The major spot with an intermediate Rf should be your desired product, this compound.
-
A spot with a slightly lower Rf than your product could be 3,6-diethoxypyridazine.
-
A spot with a very low Rf, possibly streaking, is likely the 6-chloropyridazin-3-ol.
-
-
Q2: I'm struggling to remove the unreacted 3,6-dichloropyridazine. What is the best approach?
A2: Due to the non-polar nature of 3,6-dichloropyridazine, both recrystallization and column chromatography can be effective, but require careful solvent selection.
-
For Recrystallization:
-
Causality: The goal is to find a solvent system where this compound has good solubility at high temperatures and poor solubility at low temperatures, while 3,6-dichloropyridazine remains in solution upon cooling.
-
Recommended Protocol: A mixed solvent system of ethanol and water can be effective. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly. The more polar this compound should crystallize out, leaving the less polar 3,6-dichloropyridazine in the mother liquor.
-
-
For Column Chromatography:
-
Causality: The higher affinity of the more polar product for the silica gel stationary phase allows for its separation from the less polar starting material.
-
Recommended Protocol: Use a silica gel column and a gradient elution with a hexane/ethyl acetate mobile phase. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) to elute the 3,6-dichloropyridazine first, then gradually increase the polarity to elute your product.
-
Q3: The over-alkoxylated product, 3,6-diethoxypyridazine, is co-eluting with my product during column chromatography. How can I improve the separation?
A3: The small polarity difference between this compound and 3,6-diethoxypyridazine makes their separation challenging.
-
Troubleshooting Column Chromatography:
-
Optimize the Mobile Phase: A shallow gradient or isocratic elution with a finely tuned solvent mixture is crucial. Experiment with small changes in the hexane:ethyl acetate ratio. Sometimes, adding a small percentage of a third solvent, like dichloromethane, can alter the selectivity.
-
Column Packing and Loading: Ensure your column is packed uniformly and that you load your sample in a minimal amount of solvent to get a narrow band.
-
-
Consider Recrystallization:
-
Rationale: Sometimes, recrystallization can be more effective than chromatography for separating compounds with very similar polarities.
-
Solvent Screening: Perform small-scale solubility tests with various solvents. A solvent that provides a significant solubility difference between the two compounds at different temperatures will be ideal. Isopropanol or a mixture of ethyl acetate and hexanes might be good candidates to explore.
-
Q4: I see a persistent baseline impurity in my HPLC analysis. What could it be and how do I remove it?
A4: A persistent baseline impurity could be the hydrolysis product, 6-chloropyridazin-3-ol, especially if it's polar and interacts strongly with a reverse-phase HPLC column.
-
Identification: This impurity will have a significantly shorter retention time than your product on a C18 column.
-
Removal by Extraction:
-
Principle: The acidic nature of the hydroxyl group on 6-chloropyridazin-3-ol allows for its removal via an acid-base extraction.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate). The 6-chloropyridazin-3-ol will be deprotonated and extracted into the aqueous layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.
-
-
Q5: My final product's NMR spectrum shows residual solvent peaks. How can I remove them?
A5: Residual solvents are common impurities that can often be removed by straightforward techniques.
-
High Vacuum Drying: Place the sample under a high vacuum for several hours. Gentle heating (if the compound is thermally stable) can accelerate the removal of volatile solvents.
-
Lyophilization (Freeze-Drying): If your compound is dissolved in a suitable solvent like water or dioxane, lyophilization can be an effective method for removing the solvent without excessive heating.
-
Azeotropic Distillation: For higher boiling point solvents, dissolving the product in a lower boiling point solvent (in which the impurity is also soluble) and then removing the solvent under reduced pressure can help to co-evaporate the trapped impurity. Toluene is often used for this purpose to remove water.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
-
Solvent Selection: Begin by performing small-scale solubility tests with solvents such as ethanol, isopropanol, ethyl acetate, and hexane to find a suitable solvent or solvent pair. The ideal single solvent will dissolve the compound when hot but not at room temperature. For a solvent pair, one solvent should readily dissolve the compound, while the other (the anti-solvent) should cause it to precipitate.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent (or the "good" solvent of a pair). Stir and heat the mixture until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The target Rf for your product should be around 0.25-0.35 for optimal separation.
-
Column Packing: Prepare a silica gel column using the wet slurry method with your chosen initial mobile phase (low polarity).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and carefully load it onto the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with the initial low-polarity mobile phase. If you identified unreacted 3,6-dichloropyridazine in your TLC, this will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will allow for the elution of your product, this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Visualization of Purification Workflow
Caption: Decision workflow for selecting a purification technique.
Data Summary
TLC Mobile Phase Recommendations:
| Solvent System | Ratio (v/v) | Application |
| Hexane : Ethyl Acetate | 9:1 to 7:3 | General purpose, good for separating non-polar impurities. |
| Dichloromethane : Methanol | 98:2 to 95:5 | For more polar impurities. |
HPLC Conditions for Purity Analysis:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
References
- Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
Sources
Technical Support Center: Navigating Challenges with 3-Chloro-6-ethoxypyridazine
Welcome to the technical support center dedicated to providing in-depth guidance and troubleshooting for reactions involving 3-Chloro-6-ethoxypyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging heterocyclic building block. Here, we address common experimental failures in a direct question-and-answer format, offering insights grounded in mechanistic principles and field-proven experience.
I. Understanding the Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and materials science. Its reactivity is primarily dictated by the electron-deficient nature of the pyridazine ring, a consequence of the two adjacent nitrogen atoms. This electron deficiency activates the chlorine atom at the 3-position towards nucleophilic attack, making it a suitable substrate for a range of transformations. However, the Lewis basicity of the ring nitrogens can also lead to challenges, particularly in metal-catalyzed reactions where they can coordinate to and inhibit the catalyst.[1]
This guide will focus on three common classes of reactions where this compound is frequently employed:
-
Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of a variety of nucleophiles.
II. Troubleshooting Failed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for creating biaryl and heteroaryl-aryl structures. However, with substrates like this compound, several issues can arise.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is not proceeding, or the yield is very low. What are the likely causes?
A1: Failure in Suzuki-Miyaura couplings with chloro-heterocycles often stems from a few key areas:
-
Inactive Catalyst System: Aryl chlorides are less reactive than their bromide or iodide counterparts.[2] The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step and requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]
-
Catalyst Inhibition: The nitrogen atoms in the pyridazine ring are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Side Reactions: Several side reactions can consume your starting materials or desired product, including protodeboronation of the boronic acid, dehalogenation of the starting material, and homocoupling of the boronic acid.[1]
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?
A2: Common byproducts and their mitigation strategies are outlined in the table below:
| Byproduct | Identification (Technique) | Likely Cause(s) | Mitigation Strategies |
| 6-Ethoxypyridazine (Dehalogenation Product) | GC-MS, LC-MS, ¹H NMR | Reaction with hydride sources (e.g., solvent, base).[1] | Ensure a strictly inert atmosphere. Use anhydrous, degassed solvents. Consider a solvent less prone to acting as a hydride source (e.g., dioxane instead of isopropanol). |
| Biphenyl/Biaryl from Boronic Acid (Homocoupling) | GC-MS, LC-MS, ¹H NMR | Presence of oxygen oxidizing the Pd(0) catalyst. Incomplete reduction of a Pd(II) precatalyst.[1] | Thoroughly degas all solvents and reagents. Use a Pd(0) source directly or ensure conditions for complete Pd(II) reduction. |
| Arene from Boronic Acid (Protodeboronation) | GC-MS, LC-MS, ¹H NMR | Presence of water or other protic sources.[3] | Use anhydrous solvents and reagents. Minimize reaction time. Consider using a boronate ester (e.g., pinacol boronate) which can be more stable. |
Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling
Below is a logical workflow to diagnose and resolve a failed Suzuki-Miyaura coupling with this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Troubleshooting Failed Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a key method for forming C-N bonds. Similar to Suzuki couplings, reactions with chloro-heterocycles require careful optimization.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is not working. What should I check first?
A1: The primary suspects in a failed Buchwald-Hartwig amination with this compound are the catalyst system and the base.
-
Catalyst and Ligand: The coupling of aryl chlorides requires potent catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands).[4][5]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like K₂CO₃ may result in low reaction rates.[5]
Q2: I am seeing decomposition of my starting material. What could be the cause?
A2: Decomposition can occur if the reaction temperature is too high or if the chosen base is reacting with your substrate or product. The ethoxy group on this compound could be susceptible to hydrolysis or reaction with strong bases at elevated temperatures.
Key Parameters for Buchwald-Hartwig Amination
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective precatalysts.[6] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Essential for the challenging oxidative addition of the C-Cl bond.[4][7] |
| Base | NaOtBu, KOtBu, or LHMDS | Strong bases are typically required to facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle.[7] |
| Solvent | Anhydrous, aprotic solvents (e.g., toluene, dioxane) | Prevents side reactions like hydrolysis and ensures solubility of the catalyst complex. |
| Temperature | 80-110 °C | Balances reaction rate with potential for thermal decomposition. |
Recommended Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the degassed toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
IV. Troubleshooting Failed Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient pyridazine ring makes this compound a good candidate for SNAr.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is sluggish or incomplete. How can I improve the reaction rate?
A1: The rate of an SNAr reaction is highly dependent on the following factors:
-
Nucleophile Strength: A more potent nucleophile will react faster.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are ideal as they solvate the cation of the nucleophilic salt, leaving the anion more reactive.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate.
Q2: Are there any competing reactions I should be aware of?
A2: With certain nucleophiles, particularly those that are also strong bases, elimination reactions can compete. However, for an aromatic system, this is less common. A more likely issue is the stability of the starting material or product under the reaction conditions, especially at high temperatures or with highly reactive nucleophiles.
Decision Tree for Optimizing SNAr Reactions
Caption: Decision tree for optimizing SNAr reactions.
General Protocol for SNAr
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (1.1 - 1.5 equiv)
-
Optional: A non-nucleophilic base (e.g., K₂CO₃, DIPEA) if the nucleophile is an amine salt.
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (and base, if required).
-
Heat the reaction to the desired temperature (ranging from room temperature to >100 °C, depending on the nucleophile's reactivity).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an appropriate organic solvent.
-
Wash the organic layer to remove the reaction solvent (e.g., with water for DMF/DMSO).
-
Dry, concentrate, and purify the product.
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with....
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
-
Fisher Scientific. (2024). SAFETY DATA SHEET.
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
-
BenchChem. (2025). troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF.
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
-
BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
-
HANGZHOU TIANYE CHEMICALS CO., LTD. (n.d.). Buy this compound.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide | PDF.
-
Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?.
-
BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
-
ResearchGate. (n.d.). Optimisation of the reaction conditions a | Download Table.
-
Parchem. (n.d.). This compound (Cas 17321-20-9).
-
PubChemLite. (n.d.). This compound (C6H7ClN2O).
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
-
PMC - NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
-
BenchChem. (n.d.). 3-Chloro-6-iodo-4-methylpyridazine.
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
-
ResearchGate. (2025). The Palladium Catalysed Biaryl Cross-Coupling of Pyridazine Triflates.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
-
MDPI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
-
ResearchGate. (2025). Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties | Request PDF.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
-
Semantic Scholar. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles.
-
PubChemLite. (n.d.). 3-chloro-6-ethynylpyridazine (C6H3ClN2).
-
PubChem - NIH. (n.d.). 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515.
-
PubChem - NIH. (n.d.). 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254.
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- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Solvent Effects on 3-Chloro-6-ethoxypyridazine Reactivity
Welcome to the technical support center for navigating the experimental nuances of 3-Chloro-6-ethoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in modulating the reactivity of this versatile heterocyclic compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic strategies are both efficient and robust.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on this compound is sluggish. How can I accelerate it?
A1: The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is highly dependent on the solvent system. The pyridazine ring's electron-withdrawing nature facilitates nucleophilic attack, but the reaction rate is often dictated by how well the solvent stabilizes the intermediate Meisenheimer complex.[1]
-
Polar Aprotic Solvents are Key: For SNAr reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred. These solvents are effective at solvating the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "naked" and more reactive.[2] They also effectively stabilize the negatively charged Meisenheimer complex formed during the reaction, thus lowering the activation energy. A patent describing the synthesis of 3-amino-6-chloropyridazine suggests a range of solvents including DMF and acetonitrile, highlighting their utility in these transformations.[3]
-
Temperature: Increasing the reaction temperature is a common and effective method to increase the reaction rate. For many amination reactions of chloropyridazines, refluxing the solvent is standard practice.[1]
Q2: I'm observing low yields and the formation of side products. What is the likely cause and how can I mitigate this?
A2: Low yields and side product formation often stem from suboptimal solvent choice or reaction conditions.
-
Solvent-Nucleophile Interactions: In polar protic solvents like water, ethanol, or methanol, the solvent molecules can form hydrogen bonds with the nucleophile. This "caging" effect can significantly reduce the nucleophile's reactivity, leading to incomplete reactions and lower yields. While some reactions can be driven to completion in these solvents, particularly at high temperatures, they are often not the first choice for SNAr reactions.[2]
-
Side Reactions: Depending on the nucleophile and solvent, side reactions can occur. For instance, with strongly basic nucleophiles, elimination reactions can sometimes compete with substitution. Additionally, in protic solvents, solvolysis (where the solvent itself acts as the nucleophile) can be a competing side reaction, especially at elevated temperatures.
-
Troubleshooting Strategy:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, consider switching to DMF, DMSO, or N-methylpyrrolidone (NMP).
-
Optimize Temperature: If the reaction is still slow, gradually increase the temperature. Be mindful that very high temperatures can sometimes lead to decomposition.
-
Consider a Catalyst: In some cases, particularly for less reactive nucleophiles, a catalyst such as a copper salt can be beneficial in promoting the substitution reaction.[1]
-
Q3: How does the choice of solvent affect the reaction mechanism for nucleophilic substitution on this compound?
A3: The fundamental SNAr mechanism, involving the formation of a Meisenheimer complex, remains consistent across different solvents. However, the solvent's role in stabilizing the intermediates and transition states can significantly influence the reaction kinetics.
The accepted mechanism proceeds in two steps:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as the Meisenheimer complex.
-
Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the pyridazine ring is restored.
The rate-determining step is typically the formation of the Meisenheimer complex. Polar aprotic solvents excel at stabilizing this charged intermediate, thereby accelerating this crucial step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Low or No Conversion | 1. Poor solvent choice (e.g., non-polar or protic solvent). 2. Insufficient temperature. 3. Deactivated nucleophile. | 1. Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. 2. Increase the reaction temperature, potentially to reflux. 3. If using a salt of the nucleophile, ensure it is fully dissolved. Consider using a stronger base to deprotonate the nucleophile in situ. | Polar aprotic solvents enhance nucleophilicity and stabilize the Meisenheimer complex. Higher temperatures provide the necessary activation energy. |
| Multiple Products/Side Reactions | 1. Solvolysis from a protic solvent. 2. Competing reactions (e.g., elimination). 3. Decomposition at high temperatures. | 1. Use a polar aprotic solvent. 2. Use a less basic, more nucleophilic reagent if possible. 3. Optimize the reaction temperature by running a temperature screen. | Aprotic solvents prevent solvolysis. Careful selection of the nucleophile can minimize side reactions. Temperature optimization balances reaction rate with compound stability. |
| Product Isolation Difficulties | 1. High-boiling point solvent (e.g., DMSO, NMP) is difficult to remove. 2. Product is highly soluble in the reaction solvent. | 1. For workup, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. If the product is water-soluble, consider precipitation by adding a non-polar co-solvent or using solid-phase extraction. | Standard workup procedures can effectively separate the product from high-boiling point polar aprotic solvents. Solubility differences can be exploited for efficient product isolation. |
Experimental Protocols & Data
Protocol 1: General Amination in a Polar Aprotic Solvent
This protocol is adapted from the amination of a similar chloropyridazine derivative.[1]
Objective: To substitute the chloro group with an amine nucleophile.
Materials:
-
This compound
-
Amine of choice (2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amine (2 equivalents) to the solution.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Solvent Data for Amination of Chloro-Heterocycles
The following table, based on general principles and data from related systems, illustrates the expected impact of solvent choice on reaction outcomes.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Reaction Rate | Potential Issues |
| Toluene | Non-polar | 2.4 | Very Slow | Poor solubility of nucleophile salts. |
| Dioxane | Moderately Polar Aprotic | 2.2 | Slow to Moderate | Can be effective for some reactions at reflux.[4] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Moderate to Fast | Good general-purpose solvent. |
| n-Butanol | Polar Protic | 17.8 | Slow to Moderate | Can lead to lower yields due to nucleophile solvation.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Fast | Excellent choice for SNAr. High boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Fast | Highly effective, but can be difficult to remove. |
| Water | Polar Protic | 80.1 | Slow | Generally not recommended unless using "on-water" conditions.[5] |
Visualizing the Solvent's Role
SNAr Mechanism and Solvent Influence
Caption: The role of polar aprotic vs. protic solvents in the SNAr mechanism.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting SNAr reactions.
References
-
El-Sayed, M. S., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(vi), 384-397. Available at: [Link]
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
-
Kim, S. Y., et al. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 44-48. Available at: [Link]
-
LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Rencurosi, A., et al. (2017). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 22(10), 1633. Available at: [Link]
-
Smith, A. M., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? European Journal of Organic Chemistry, 2011(27), 5259-5267. Available at: [Link]
-
Tiznado, W., et al. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols. Journal of Physical Organic Chemistry, 27(8), 670-675. Available at: [Link]
-
Zaitsev, V. P., et al. (2015). Amination of chloro-substituted heteroarenes with adamantane-containing amines. Russian Chemical Bulletin, 64(10), 2411-2416. Available at: [Link]
-
CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloarenes. Available at: [Link]
Sources
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- 4. benchchem.com [benchchem.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
managing byproduct formation in pyridazine synthesis
Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing pyridazine and pyridazinone scaffolds. The pyridazine core is a vital pharmacophore found in numerous therapeutic agents and agrochemicals, but its synthesis is often plagued by challenges in controlling selectivity and minimizing byproduct formation.[1]
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues in your reactions and develop robust, high-yielding synthetic routes.
Part 1: General Troubleshooting & Optimization
This section addresses common issues applicable to most pyridazine synthesis routes.
Q1: My reaction is giving a low yield of the desired pyridazine. What are the general factors to consider?
A1: Low yields are a frequent challenge and can stem from multiple sources. A systematic approach is crucial for diagnosis.[2]
Core Causality: The formation of the pyridazine ring, typically through cyclocondensation or cycloaddition, is in competition with side reactions and decomposition. Optimizing conditions means favoring the kinetics and thermodynamics of your desired pathway.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yields.
Key Parameters to Investigate:
-
Purity of Starting Materials: Ensure the integrity of your dicarbonyl compounds and hydrazine derivatives. Impurities can introduce competing reactions.[2] For sensitive reagents, use freshly purified materials.
-
Reaction Temperature: Temperature control is critical. Excessively high temperatures can cause decomposition of reactants or the desired product, while low temperatures may lead to an incomplete reaction where intermediates, like hydrazones, become the major isolated product.[2] Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress and find the optimal temperature.
-
Solvent Choice: The solvent impacts reaction rates and equilibrium positions. Protic solvents like ethanol or acetic acid are common and can facilitate the crucial dehydration steps in condensation reactions.[2] In some cycloadditions, solvent choice can even determine whether the dihydropyridazine or the fully oxidized pyridazine is the final product.[3]
-
pH of the Reaction Medium: For cyclocondensation reactions (e.g., using γ-ketoacids), the pH is a key parameter. An acidic medium can catalyze the final dehydration step, but strongly acidic conditions may promote unwanted side reactions.[2]
-
Water Removal: The cyclization step to form the pyridazine ring from a dicarbonyl and hydrazine is a condensation reaction that produces water. Removing water using a Dean-Stark apparatus or molecular sieves can effectively drive the reaction equilibrium toward the product, significantly improving yields.[2]
Q2: My TLC/LC-MS analysis shows multiple spots, indicating a mixture of products. What are the most common byproducts in pyridazine synthesis?
A2: Byproduct formation is the primary challenge in achieving high-purity pyridazines. Understanding the likely side reactions for your chosen synthetic route is the first step to mitigating them.
Common Byproduct Classes:
-
Hydrazone Intermediates: In syntheses involving the condensation of a carbonyl compound and a hydrazine, the initial hydrazone formation is often fast. If the subsequent cyclization step is slow or reversible, the open-chain hydrazone can be a major byproduct.[2]
-
Regioisomers: When using unsymmetrical starting materials (e.g., an unsymmetrical 1,4-dicarbonyl or a substituted hydrazine), the formation of two or more regioisomers is possible. This is a particularly prevalent issue in Diels-Alder reactions.[4][5]
-
Incomplete Oxidation Products (Dihydropyridazines): Many pyridazine syntheses first generate a dihydropyridazine intermediate, which must then be oxidized to the aromatic product.[3][6] If the oxidation is inefficient, you will isolate the dihydro- derivative.
-
N-N Bond Cleavage Products: Under harsh conditions, such as very high temperatures or the presence of strong reducing/oxidizing agents, the N-N single bond in the hydrazine or the pyridazine ring can cleave, leading to a complex mixture of degradation products.[2]
Part 2: Method-Specific Byproduct Management
Different synthetic strategies have unique byproduct profiles. This section provides targeted advice for two of the most common approaches.
Route A: Condensation of 1,4-Dicarbonyls with Hydrazine
This classic route is versatile but prone to issues with incomplete cyclization.[1][7]
A3: This is a classic case of the second mechanistic step (cyclization/dehydration) being the rate-limiting step. The key is to create conditions that favor this intramolecular ring-closure.
Mechanistic Insight:
Caption: Competing pathways in 1,4-dicarbonyl condensation.
Strategies for Promoting Cyclization:
| Strategy | Causality & Explanation | Typical Conditions |
| Acid Catalysis | The final dehydration of the cyclized hemiaminal intermediate is strongly acid-catalyzed. A weak acid protonates the hydroxyl group, turning it into a good leaving group (water).[2] | Acetic acid (often used as solvent), catalytic p-toluenesulfonic acid (p-TsOH), or acidic resins. |
| Increase Temperature | Increasing thermal energy helps overcome the activation barrier of the rate-limiting cyclization step. This must be balanced against potential product degradation.[2] | Refluxing in solvents like ethanol, toluene, or acetic acid. Monitor carefully by TLC. |
| Water Removal | As a condensation reaction, the equilibrium can be shifted towards the product by removing water as it forms. | Toluene or xylene as solvent with a Dean-Stark apparatus. Addition of molecular sieves.[2] |
Route B: [4+2] Aza-Diels-Alder Cycloadditions
This powerful modern strategy, particularly inverse-electron-demand Diels-Alder (IEDDA) reactions, offers rapid access to complex pyridazines but requires careful control of regioselectivity.[4][8][9]
A4: Regioselectivity in IEDDA reactions is governed by a combination of frontier molecular orbital (FMO) interactions, steric hindrance, and electrostatic effects.[4] Controlling these factors is key to obtaining a single regioisomer.
Controlling Factors for Regioselectivity:
Caption: Key factors for controlling regioselectivity.
Practical Steps to Improve Regioselectivity:
-
Modify Electronic Properties: The primary driver of regioselectivity is the electronic match between the diene (e.g., 1,2,4,5-tetrazine) and the dienophile (e.g., alkyne).
-
Leverage Steric Hindrance: Bulky substituents on either the diene or dienophile can effectively block one potential site of attack, favoring addition at the less sterically encumbered position.[4]
-
Optimize Reaction Temperature: Diels-Alder reactions are reversible. Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable product transition state. While higher temperatures accelerate the reaction, they can lead to a loss of selectivity.[4]
-
Consider Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the diene, lowering the reaction temperature required and potentially enhancing regioselectivity.[3]
Part 3: Purification and Characterization
Q5: I am observing significant peak tailing or streaking of my pyridazine compound during silica gel column chromatography. How can I fix this?
A5: This is a very common issue for nitrogen-containing heterocycles like pyridazines. The basic nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, causing poor peak shape and difficult separation.[10]
The Solution: Deactivate the Silica Gel
The goal is to neutralize the acidic sites on the silica. This is most easily achieved by adding a small amount of a basic modifier to your mobile phase.
Protocol: Column Chromatography of Basic Heterocycles
-
Mobile Phase Preparation: Prepare your hexane/ethyl acetate or DCM/methanol mobile phase. To the more polar solvent (e.g., ethyl acetate or methanol), add a small amount of a basic modifier.
-
Triethylamine (Et₃N): The most common choice. Add 0.1% to 1% (v/v).[10]
-
Ammonia: Use a pre-saturated solvent (e.g., 7N ammonia in methanol) and add it to your mobile phase.
-
-
Column Packing: Pack the column as usual with the modified mobile phase.
-
Sample Loading: Dissolve your crude compound in a minimal amount of solvent. For best results, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the column.[10]
-
Elution: Run the gradient as planned. The basic modifier will compete with your compound for the acidic sites on the silica, resulting in sharp, symmetrical peaks and much-improved separation.
References
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of pyridazines. Organic Chemistry Portal.[Link]
-
Boger, D. L. (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 52(10), 2868–2882. [Link]
-
Overberger, C. G., Byrd, N. R., & Mesrobian, R. B. (1956). The Synthesis of Pyridazine. Journal of the American Chemical Society, 78(9), 1961–1965. [Link]
-
Fan, Z., Pan, Z., Huang, L., & Cheng, J. (2019). Copper-Catalyzed Aerobic 6-endo-trig Cyclization of β,γ-Unsaturated Hydrazones: Access to 1,6-Dihydropyridazines and Pyridazines. The Journal of Organic Chemistry, 84(7), 4236–4245. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.[Link]
-
Wikipedia. (n.d.). Pyridazine. Wikipedia.[Link]
-
O'Connor, M. J., & Tice, N. J. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers, 1(6), 633-637. [Link]
-
Sharma, R., & Kumar, R. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 115-126. [Link]
-
Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 5. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
stability of 3-Chloro-6-ethoxypyridazine under reaction conditions
Welcome to the technical support guide for 3-Chloro-6-ethoxypyridazine (CAS No. 17321-20-9).[1][2][3] This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting for the use of this versatile heterocyclic building block.
Section 1: Compound Stability and Handling
This section addresses frequently asked questions regarding the intrinsic stability and proper handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[4] Keep the container tightly sealed to prevent moisture ingress and potential degradation. While specific data for this compound is limited, related chloro-heterocycles can be sensitive to light and heat, so storage away from direct light and heat sources is recommended as a best practice.[5]
Q2: Is this compound stable to air and moisture for short-term handling?
A2: The compound is generally stable under normal laboratory conditions for weighing and transfer.[4] However, as with most organochlorine compounds and electron-deficient heterocycles, prolonged exposure to a humid atmosphere should be avoided to prevent potential hydrolysis over time. For reactions requiring strictly anhydrous conditions, such as palladium-catalyzed cross-couplings, it is crucial to handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the expected thermal stability of this compound?
A3: The predicted boiling point is approximately 293°C, suggesting good thermal stability for short durations at elevated temperatures commonly used in synthesis (e.g., 80-120°C).[1] However, prolonged heating at high temperatures may lead to decomposition. It is advisable to monitor for color changes (darkening) during high-temperature reactions, which could indicate degradation. For any new high-temperature application, a small-scale thermal stability test is recommended.
Q4: How stable is this compound to acidic and basic conditions?
A4:
-
Acidic Conditions: Strong acidic conditions may lead to the hydrolysis of the ethoxy group, yielding 3-chloro-6-hydroxypyridazine. The pyridazine ring itself is generally stable to moderately acidic conditions.
-
Basic Conditions: The compound is generally stable in the presence of common inorganic bases used in cross-coupling reactions (e.g., K₂CO₃, K₃PO₄). However, strong nucleophilic bases (e.g., NaOH, KOH) in protic solvents at elevated temperatures could lead to nucleophilic aromatic substitution, replacing the chloro group with a hydroxyl group.
Q5: Are there any known incompatibilities?
A5: Avoid strong oxidizing agents, as they can react with the electron-rich ethoxy group and the pyridazine ring.[4]
Compound Properties at a Glance
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [1][6] |
| Molecular Weight | 158.59 g/mol | [1] |
| Melting Point | 60-62°C | [1] |
| Boiling Point | 293.1 ± 20.0 °C (Predicted) | [1] |
| Density | 1.235 g/cm³ | [1] |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for forming C-C and C-N bonds via Suzuki-Miyaura and Buchwald-Hartwig reactions. However, its electronic properties can present challenges.
Guide 1: Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Q&A for Suzuki-Miyaura Coupling
Q1: My reaction is not proceeding. The starting material is largely unreacted. What is the likely cause?
A1: This is often due to the low reactivity of the aryl chloride bond or catalyst inhibition.[7]
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for chloro-heterocycles.[7] You need a more active catalyst system.
-
Recommended Ligands: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These facilitate the difficult oxidative addition step.[8]
-
-
Base Selection: A strong base is required to activate the boronic acid. Potassium phosphate (K₃PO₄) is often a superior choice for challenging couplings compared to carbonates.[8]
Q2: My starting material is consumed, but I am getting byproducts like 3-ethoxypyridazine (dehalogenation) or homocoupled boronic acid.
A2:
-
Dehalogenation: This occurs when the palladium intermediate reacts with a proton source (e.g., water) instead of the boronic acid.[9]
-
Solution: Ensure your solvent is anhydrous and thoroughly degas the reaction mixture. Consider switching from hydroxide bases to non-aqueous bases like K₃PO₄.[9]
-
-
Homocoupling: This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[8]
-
Solution: Meticulously degas your solvent and the reaction vessel (e.g., by three cycles of vacuum/backfill with argon or nitrogen).[7]
-
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.[7]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.
Guide 2: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-aryl pyridazines. Similar to Suzuki coupling, the choice of catalyst is paramount.
Q&A for Buchwald-Hartwig Amination
Q1: Why is my Buchwald-Hartwig amination failing with this compound?
A1: The primary reasons are analogous to those in Suzuki coupling: the inertness of the C-Cl bond and potential catalyst inhibition.[10]
-
Catalyst System: Aryl chlorides are challenging substrates for this reaction. You must use a modern, highly active catalyst system. First-generation ligands are unlikely to be effective.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Be cautious, as strong bases can react with other functional groups in your substrate.[10]
Q2: I am observing decomposition of my starting material or product. What could be the cause?
A2:
-
Base Sensitivity: If your amine or the pyridazine substrate contains base-sensitive functional groups (e.g., esters, certain protecting groups), the strong base required for the reaction may be causing decomposition.[10]
-
Solution: Screen different bases. Sometimes, a weaker base like Cs₂CO₃ or K₃PO₄ can be effective with a highly active catalyst system, albeit at higher temperatures.
-
-
Temperature: High reaction temperatures can lead to degradation. If possible, use a more active catalyst that allows the reaction to proceed at a lower temperature.
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring makes this compound a good candidate for SNAr reactions with strong nucleophiles.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Q&A for SNAr Reactions
Q1: My SNAr reaction with an amine/alkoxide/thiolate is very slow or not working.
A1:
-
Nucleophile Strength: SNAr reactions require potent nucleophiles. If you are using a neutral amine, for example, the reaction may be slow.
-
Solution: Deprotonate your nucleophile first using a non-nucleophilic base (e.g., NaH for an alcohol or thiol) to increase its reactivity. For amines, heating is often required.[13]
-
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are typically best as they solvate the cation of the nucleophilic salt, leaving the anion more reactive.
-
Temperature: These reactions often require elevated temperatures to overcome the activation energy associated with disrupting the aromaticity in the Meisenheimer complex.[13] If the reaction is slow at 80°C, consider increasing the temperature to 100-120°C, while monitoring for decomposition.
Q2: I am seeing multiple products in my SNAr reaction. Why?
A2:
-
Substrate Purity: Ensure your starting this compound is pure. Impurities can lead to side reactions.
-
Nucleophile Reactivity: If your nucleophile has multiple reactive sites, you may see a mixture of products. Consider using a protecting group strategy if necessary.
-
Reaction with Solvent: In some cases, particularly at high temperatures, the solvent (e.g., DMSO) or its impurities can participate in side reactions. Ensure you are using a high-purity, dry solvent.
References
- Reddit. (2018, September 6).
- Fisher Scientific. (2024, April 1). Safety Data Sheet: 3-Chloro-6-hydrazinopyridazine.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
- HANGZHOU TIANYE CHEMICALS CO., LTD. (n.d.). This compound. ECHEMI.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Chemistry Steps. (n.d.).
- Stevens, E. (2019, January 19).
- PubChemLite. (n.d.). This compound (C6H7ClN2O).
- BenchChem. (2025).
- BenchChem. (2025). troubleshooting failed Suzuki coupling with 1-Chloroazulene.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Pearson+. (n.d.).
- Scribd. (n.d.).
- PubChem. (n.d.). 3-Chloro-6-phenylpyridazine.
- PubChem. (n.d.). 3-Chloro-6-methylpyridazine.
- Hit2Lead. (n.d.). This compound.
- PubChem. (2025, November 15). 3-Chloro-6-(5-ethoxy-3-pyridinyl)pyridazine.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (2025, August 7).
- Semantic Scholar. (1995, May 1).
Sources
- 1. echemi.com [echemi.com]
- 2. Hit2Lead | this compound | CAS# 17321-20-9 | MFCD00270290 | BB-4032638 [hit2lead.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up of 3-Chloro-6-ethoxypyridazine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Chloro-6-ethoxypyridazine. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this synthesis from the lab bench to pilot or production scale. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and ensure a robust, safe, and efficient process.
The primary industrial route to this compound involves the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with sodium ethoxide. While straightforward on paper, this reaction presents several challenges during scale-up related to selectivity, reaction control, and purification.
Troubleshooting Guide & Diagnostic Protocols
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Problem 1: Low Yield with Significant Unreacted 3,6-Dichloropyridazine
Q: My reaction has stalled, and analysis (TLC, GC, or LC) shows a large amount of starting material remaining even after extended reaction time. What are the likely causes?
A: This is a frequent issue often traced back to the deactivation of the nucleophile, sodium ethoxide.
-
Causality—The Role of Moisture: Sodium ethoxide is a potent base and nucleophile, but it is extremely sensitive to moisture.[1] Any water present in the reaction vessel, solvents, or starting materials will rapidly react with sodium ethoxide to form sodium hydroxide and ethanol. Sodium hydroxide is a significantly weaker nucleophile for this SNAr reaction, leading to a dramatic drop in the reaction rate or complete stalling. On a large scale, the increased surface areas and transfer times provide more opportunities for moisture ingress.
-
Expert Insight: Do not underestimate the hygroscopic nature of ethanol, especially at industrial scale. A freshly opened drum of absolute ethanol may meet specifications, but if not handled under a strict nitrogen or argon atmosphere, it can absorb atmospheric moisture.
Diagnostic & Corrective Protocol
-
Verify Reagent & Solvent Quality:
-
Sodium Ethoxide: Use freshly opened containers or material that has been stored in a desiccator. If possible, titrate a sample of the sodium ethoxide to confirm its activity before use.
-
Ethanol (or other solvent): Use anhydrous grade ethanol (<0.05% water). Measure the water content via Karl Fischer titration before the reaction. If the water content is high, consider drying the solvent over activated 3Å molecular sieves.[2]
-
-
Ensure Rigorously Anhydrous Setup:
-
All glassware or reactors must be thoroughly dried (oven-dried or flame-dried under vacuum for lab scale; steam-purged and nitrogen-dried for pilot scale).
-
Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the setup, addition, and reaction period.
-
-
Controlled Reagent Addition: Add the solid 3,6-dichloropyridazine to the solution of sodium ethoxide in ethanol. This ensures the nucleophile is present in excess initially and can react as the electrophile dissolves.
Problem 2: Product Contaminated with a Persistent, Less-Polar Impurity
Q: My final product purity is low due to an impurity that is difficult to remove by crystallization. It appears to be less polar than the desired product on TLC. What is this impurity and how can I prevent it?
A: The most probable culprit is 3,6-diethoxypyridazine , the product of a second substitution reaction.
-
Causality—Controlling Selectivity: The SNAr reaction can proceed a second time, where the remaining chlorine atom on your desired product, this compound, is substituted by another ethoxide ion. This over-reaction is favored by:
-
Excess Sodium Ethoxide: Using a significant excess of the nucleophile will drive the second substitution.
-
High Temperature: Higher reaction temperatures provide the activation energy needed for the second, slower substitution step.
-
Prolonged Reaction Times: Allowing the reaction to proceed long after the starting material is consumed will inevitably lead to an increase in the disubstituted byproduct.
-
-
Expert Insight: The electronic properties of the two chlorine atoms in 3,6-dichloropyridazine are similar, making mono-substitution a challenge of kinetics.[3] Once the first ethoxy group is added, it slightly deactivates the ring towards further substitution, but this deactivation is often insufficient to provide perfect selectivity under forcing conditions.
Visualizing the Reaction and Side Reaction
Below is a diagram illustrating the desired reaction pathway and the competing over-reaction.
Process Optimization Protocol
-
Control Stoichiometry: Use a minimal excess of sodium ethoxide. A molar ratio of 1.05 to 1.1 equivalents relative to 3,6-dichloropyridazine is a good starting point for optimization.
-
Implement Strict Temperature Control: Maintain the lowest effective temperature. If the reaction proceeds well at 50°C, avoid running it at 80°C. Monitor the internal temperature closely, not the bath temperature.
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., GC or LC) to monitor the disappearance of the starting material. Quench the reaction as soon as the consumption of 3,6-dichloropyridazine is complete (e.g., >99%).
| Parameter | Recommendation for High Selectivity | Rationale |
| NaOEt Stoichiometry | 1.05 - 1.10 equivalents | Minimizes the availability of nucleophile for the second substitution. |
| Temperature | 40 - 60°C (optimize) | Provides enough energy for the first reaction while limiting the rate of the second. |
| Reaction Time | Monitor to completion (typically 2-6 hours) | Prevents prolonged exposure of the product to reaction conditions, reducing byproduct formation. |
| Addition Order | Add solid 3,6-dichloropyridazine to NaOEt/EtOH solution | Maintains a slight excess of nucleophile locally as the solid dissolves, promoting a consistent reaction rate. |
Problem 3: Runaway Exotherm During Scale-Up
Q: During the addition of reagents on a larger scale, I experienced a rapid and difficult-to-control temperature spike. What caused this, and what are the safety implications?
A: This is a classic sign of an uncontrolled exothermic reaction, a major safety concern during scale-up.
-
Causality—Exothermicity & Heat Transfer: The SNAr reaction between 3,6-dichloropyridazine and sodium ethoxide is exothermic.[4] At a lab scale (grams), the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings (e.g., an oil bath). When scaling up, the volume increases by a cube (x³), while the surface area of the reactor only increases by a square (x²). This fundamental principle means the reactor's ability to remove heat cannot keep up with the rate of heat generation, leading to a rapid temperature increase.[5][6]
-
Safety Risks:
-
Runaway Reaction: The rate of reaction increases with temperature, which in turn generates more heat, creating a dangerous feedback loop.
-
Pressure Buildup: A rapid temperature rise can boil the solvent (ethanol), leading to a rapid and dangerous pressure increase in a closed reactor.
-
Reduced Selectivity: As established, higher temperatures promote the formation of the 3,6-diethoxypyridazine byproduct.
-
Protocol for Safe Scale-Up & Thermal Management
-
Controlled Addition: The most critical control parameter is the addition rate of the limiting reagent. Add the 3,6-dichloropyridazine portion-wise or as a solution in anhydrous ethanol at a rate that allows the cooling system to maintain the target temperature. A syringe pump (lab) or metering pump (pilot) is ideal.
-
Adequate Cooling: Ensure the reactor's cooling capacity is sufficient. This may mean using a larger cooling jacket, a colder coolant (e.g., a glycol/water mix instead of chilled water), or installing supplementary cooling coils.
-
Efficient Agitation: Good mixing is essential to dissipate heat from the point of addition and ensure uniform temperature throughout the batch. Baffles within the reactor can prevent vortexing and improve mixing efficiency.
-
Process Safety Analysis: Before scaling, perform a risk assessment. If possible, use reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR) to understand the potential severity of a runaway scenario.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product on a large scale?
For multi-kilogram scale, column chromatography is generally not economically viable. The preferred method is recrystallization . The key is finding a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities (especially unreacted starting material and the di-ethoxy byproduct) have different solubility profiles.
| Solvent System | Suitability for this compound | Comments |
| Isopropanol (IPA) | Good | Often provides good crystal morphology. Product is typically sparingly soluble at room temperature. |
| Ethanol/Water | Very Good | A common and effective system. Dissolve the crude product in hot ethanol and add water dropwise until turbidity persists, then cool slowly. |
| Toluene/Heptane | Good | A non-polar/polar aprotic system. Dissolve in hot toluene and add heptane as the anti-solvent. |
| Ethyl Acetate/Hexane | Fair | Can be effective but may lead to oiling out if cooled too quickly. |
Q2: Which analytical methods should I use for in-process control and final product release?
-
In-Process Control (IPC): Gas Chromatography (GC) with a Flame Ionization Detector (FID) is excellent for monitoring the disappearance of the volatile starting material (3,6-dichloropyridazine) and the appearance of the product and di-ethoxy byproduct. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
-
Final Product Release: A validated GC or High-Performance Liquid Chromatography (HPLC) method should be used to determine purity (area %). Identity should be confirmed by NMR (¹H and ¹³C) and Mass Spectrometry. Karl Fischer titration should be used to determine water content.
Q3: What are the primary safety hazards I should be aware of?
-
3,6-Dichloropyridazine: Toxic solid.[7] Avoid inhalation of dust and skin contact. Use appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or fume hood.
-
Sodium Ethoxide: Corrosive, flammable solid that reacts violently with water.[1] Handle under an inert atmosphere. Keep away from ignition sources. In case of fire, use a dry powder (Class D) extinguisher; DO NOT USE WATER .
-
Ethanol: Flammable liquid. Ensure all equipment is properly grounded to prevent static discharge.
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and resolving common issues.
References
- Wang, L., et al. (2019). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.
- Wendt, B., et al. (2010). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Molecules.
- Laha, J. K. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Gao, Q., et al. (2012). An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones. Journal of Organic Chemistry, 77, 9865-9870.
- Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Available at: [Link]
- Google Patents. (2008). US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide.
- Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- Sako, S. (1962). Syntheses of Pyridazine Derivatives. I. The Reactivity of Chlorine Atoms in 3- and 6-Positions of 3,6-Dichloropyridazine 1-Oxide. Chemical and Pharmaceutical Bulletin, 10(10), 936-940.
- AL-Dahlaki, M. H., et al. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal.
-
University of Minho Repository. Synthesis of pyridazine and pyridopyridazine derivatives. Available at: [Link]
- El-Gazzar, A. A.-B. A., et al. (2014).
- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]
-
Organic Syntheses. Procedure for Buchwald-Hartwig coupling. Available at: [Link]
- Lee, C., & Kim, J. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(3), 244-248.
- ResearchGate. (2010). Chemical Studies on 3,6-Dichloropyridazine (Part 2).
-
PubChem. 3,6-Dichloropyridazine. Available at: [Link]
- BenchChem. Troubleshooting low yield in 3-Chloroquinoline hydrochloride synthesis.
- Ather, A. Q., et al. (2011). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2591.
- ResearchGate. Reactions and conditions for sodium ethoxide.
- Ather, A. Q., et al. (2011). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o231.
-
Science Publishing Group. (2019). Sodium Ethoxide Concentrated Solution Synthesis at Ambient Temperature Using Sodium Hydroxide and Ethanol-90 in Excess. Available at: [Link]
- BenchChem. Mechanism of nucleophilic substitution on dichloro-s-triazines.
- YouTube. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions.
- ResearchGate. (2014). Transposition of an Exothermic Reaction From a Batch Reactor to an Intensified Continuous One.
- BenchChem.
-
PubMed. (1975). The synthesis of 3, 6-di-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-galactose.... Available at: [Link]
-
Organic Syntheses. Ethyl phenylcyanoacetate. Available at: [Link]
-
PubMed. (2001). The cyclization of the 3,6-anhydro-galactose ring of iota-carrageenan.... Available at: [Link]
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- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Sodium Ethoxide Concentrated Solution Synthesis at Ambient Temperature Using Sodium Hydroxide and Ethanol-90 in Excess, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-Chloro-6-ethoxypyridazine
Welcome to the technical support center for 3-Chloro-6-ethoxypyridazine (CAS: 17321-20-9). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to help you anticipate and resolve challenges, ensuring the stability and successful application of this valuable heterocyclic building block.
Section 1: Core Concepts: Stability and Handling
This section addresses the fundamental properties of this compound and the critical first steps to prevent its degradation.
FAQ 1: I've just received my shipment. What are the immediate steps for handling and storage to ensure long-term stability?
Proper initial handling is the most critical step in preventing inadvertent degradation. The compound is generally stable under recommended conditions, but exposure to atmospheric moisture or improper storage can compromise its integrity.
Follow this protocol upon receipt:
-
Inspect Packaging: Before opening, inspect the container for any damage that may have compromised the seal.
-
Work in a Controlled Environment: Transfer the container to a fume hood or a glove box. If working on an open bench, ensure good ventilation and minimize the time the container is open.
-
Inert Gas Blanket: For long-term storage, carefully open the container and immediately blanket the solid with a dry, inert gas such as Argon or Nitrogen before resealing. This displaces moist air, which is the primary catalyst for hydrolysis.
-
Secure Sealing: Ensure the container cap is tightly sealed. For solids in bottles with screw caps, consider wrapping the cap junction with Parafilm® M for an extra barrier against moisture ingress.
-
Log and Label: Record the date of receipt and opening on the container.
-
Storage Location: Store the tightly sealed container in a cool, dry, and dark place.[1] A desiccator cabinet at room temperature is ideal. For longer-term storage, refrigeration (2-8 °C) is acceptable, but you must allow the container to warm to room temperature before opening to prevent condensation from forming on the cold solid.
FAQ 2: What personal protective equipment (PPE) should I use when working with this compound?
As a chlorinated heterocyclic compound, appropriate precautions are necessary.
-
Eye Protection: Wear chemical safety goggles as described by OSHA or EN166 standards.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.
-
Respiratory Protection: When handling the solid powder outside of a fume hood or glovebox where dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Section 2: Understanding and Preventing Chemical Decomposition
This compound has three main vulnerabilities: hydrolysis, thermal stress, and photodegradation. Understanding the mechanisms behind these pathways is key to avoiding them.
FAQ 3: My reaction is showing an unexpected impurity that seems to be the hydroxy-analog of my starting material. What is happening?
You are likely observing hydrolysis. This is the most common decomposition pathway for this molecule.
The Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles, including water.[1][3] The reaction proceeds through a well-defined SNAr mechanism, which does not require a metal catalyst.
Prevention:
-
Use Anhydrous Solvents: Employ solvents from a solvent purification system or use freshly opened bottles of anhydrous grade solvent.
-
Inert Atmosphere: Run reactions under a nitrogen or argon atmosphere. This is crucial for moisture-sensitive reactions like cross-couplings.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
FAQ 4: Can I heat my reaction? What is the thermal stability of this compound?
While many pyridazine derivatives show high thermal stability with decomposition occurring above 300 °C, this is not a guarantee of stability under all reaction conditions.[2] Prolonged heating, especially in the presence of trace impurities, can initiate decomposition.
-
Hazardous Decomposition Products: At high temperatures, decomposition can release toxic gases including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[4]
-
Recommendation: It is prudent to run reactions at the lowest effective temperature. If a reaction requires high temperatures (e.g., >120 °C), perform a small-scale test reaction first and monitor for decomposition by TLC or LC-MS.
FAQ 5: Is the compound sensitive to light?
Light sensitivity (photostability) is a potential issue for many complex organic molecules. While specific data for this compound is not published, the ICH Q1B guidelines provide a framework for testing if your application is light-sensitive.[5][6]
Recommendation:
-
Routine Protection: As a standard laboratory practice, protect reactions from direct light by wrapping flasks in aluminum foil.
-
Storage: Store the solid compound in an amber vial or in a dark cabinet.
-
Forced Degradation Study: If photostability is a critical parameter for your final product, a forced degradation study is recommended. Expose a solution of the compound to a controlled light source (e.g., providing an overall illumination of not less than 1.2 million lux hours) and analyze for degradation products against a dark control.[6]
Section 3: Troubleshooting in Synthetic Applications
This compound is often used in cross-coupling reactions, which can be challenging. The following guide uses the Suzuki-Miyaura coupling as a representative example.
FAQ 6: My Suzuki coupling with this compound is failing (low or no yield). How can I troubleshoot it?
This is a common issue. The Carbon-Chlorine (C-Cl) bond on an electron-deficient pyridazine ring is notoriously difficult to activate for oxidative addition into the Pd(0) catalyst, which is the first and often rate-limiting step of the catalytic cycle.[7]
Use this workflow to diagnose the problem:
| Issue | Root Cause | Recommended Solution |
| Low Reactivity | Strong C-Cl bond resists oxidative addition. | Use advanced catalyst systems: Pd₂(dba)₃ with Buchwald ligands (SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[7] |
| Catalyst Deactivation | The active Pd(0) species is readily oxidized to inactive Pd(II) by trace oxygen. | Rigorously degas all solvents (freeze-pump-thaw is best) and maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction.[7] |
| Ineffective Transmetalation | The base may be too weak or poorly soluble to efficiently generate the active boronate species. | Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the solvent system can at least partially dissolve the base.[7][8] |
| Side Reactions | Protodeboronation (hydrolysis of the boronic acid) or homocoupling. | Use anhydrous solvents. Using a boronic ester (e.g., pinacol ester) can improve stability against hydrolysis.[7][9] |
-
Glassware Preparation: Oven-dry all glassware and allow to cool under vacuum or in a desiccator. Assemble the reaction flask with a condenser and a gas inlet adapter.
-
Reagent Addition (Solid): To the flask, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the base (e.g., K₃PO₄, 3.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via cannula or syringe.
-
Heating: Heat the reaction to the target temperature (typically 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Section 4: Purification Best Practices
FAQ 7: My product is streaking badly on my silica gel column. Am I decomposing the product?
While on-column decomposition is possible, the more likely issue is strong interaction between the basic nitrogen atoms of the pyridazine ring and the acidic silanol groups on the surface of the silica gel.
Recommendations:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the column with your eluent containing a small amount of a basic additive. A common choice is 0.5-1.0% triethylamine (Et₃N) or pyridine. This will "cap" the acidic sites and allow for much cleaner chromatography.
-
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like neutral alumina or a functionalized silica gel.[10]
-
Non-Chromatographic Methods: If possible, purify the product by recrystallization to avoid these issues entirely.
References
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 3-Chloro-6-hydrazinopyridazine.
-
Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]
- Tokyo Chemical Industry Co., Ltd. (2025, May 13). 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET.
- Roberts, B. P. (1999). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2719-2726.
- Percec, V., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1993-1998.
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
- Monash University. (n.d.). Organic reactions: Hydrolysis. Retrieved from Monash University Student Academic Success.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]
-
YouTube. (2019, January 11). Hydrolysis Mechanism. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- European Medicines Agency (EMA). (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Brown, J., et al. (2008). Purification of Basic Compounds with Functionalized Silica Gel. Request PDF.
-
MDPI. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]
- ResearchGate. (2011). The thermal decomposition of azidopyridines.
- National Center for Biotechnology Information. (1965). SYNTHESIS AND PHARMACOLOGICAL STUDY OF PYRIDAZINES. I. ALKOXYPYRIDAZINES.
- ResearchGate. (n.d.). Regularities of the retention of aminopyridines by silica gel modified with gold nanoparticles.
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- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 3-Chloro-6-ethoxypyridazine Derivatives
Prepared by the Office of the Senior Application Scientist December 2025
Introduction
The 3-chloro-6-ethoxypyridazine scaffold is a valuable building block in medicinal chemistry and materials science, frequently appearing in compounds targeting a range of biological pathways.[1] While synthetically accessible, derivatives of this core often present unique purification challenges. The presence of basic nitrogen atoms, the relative polarity of the ethoxy group, and the reactivity of the chloro substituent can lead to issues such as poor chromatographic resolution, difficult crystallization, and sample degradation.
This technical guide provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower researchers to overcome these common hurdles. The strategies outlined are designed to be a self-validating system, ensuring reliable and reproducible purification outcomes.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound derivatives in a direct question-and-answer format.
Question: My compound is streaking or tailing significantly during silica gel column chromatography. How can I achieve sharp, symmetrical peaks?
Answer: This is the most common issue encountered with pyridazine derivatives. The root cause is the interaction between the basic nitrogen atoms of the pyridazine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to elute slowly and unevenly, resulting in peak tailing.
Causality & Solution: To resolve this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).
-
Primary Recommendation: Add 0.5-1% triethylamine (Et₃N or TEA) to your more polar solvent (e.g., ethyl acetate). Triethylamine is a volatile organic base that will competitively bind to the silanol groups, preventing your target compound from sticking. This allows the derivative to travel through the column unimpeded, resulting in sharp peaks and improved resolution.
-
Alternative: For highly basic compounds, a solution of 1-2% ammonia in methanol can be used as part of the mobile phase, though this is a more aggressive and less common approach for this specific scaffold.
Question: After recrystallization, my yield is very low, or the compound "oils out" instead of forming crystals. What went wrong?
Answer: These issues typically point to an improper choice of solvent, using an excessive volume of solvent, or cooling the solution too rapidly.
-
Low Yield: This is often caused by using too much solvent during the initial dissolution step.[2] The goal is to create a saturated solution at high temperature, so using the absolute minimum amount of hot solvent to fully dissolve the compound is critical. Adding excess solvent prevents the solution from becoming supersaturated upon cooling, which is necessary for crystallization to occur.
-
"Oiling Out": This happens when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains significant impurities that depress the melting point.[3]
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (just enough to keep it dissolved at the boiling point) and then allow it to cool much more slowly. A slower cooling rate (e.g., leaving the flask on the benchtop insulated with glass wool before moving to an ice bath) provides the necessary time for an ordered crystal lattice to form. If it persists, a different solvent system is required.
-
Question: My isolated product is a pale yellow or brown solid, but I expect it to be white. How can I remove the color?
Answer: Discoloration is typically due to high-molecular-weight, colored impurities or degradation by-products from the synthesis.[4] These are often present in small amounts but are highly chromophoric.
-
Solution: Activated charcoal treatment during recrystallization is highly effective.
-
Dissolve your crude product in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly below its boiling point and add a very small amount of activated charcoal (typically 1-2% of the solute mass).
-
Reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.[2]
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal while the solution is still hot. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.
-
Allow the clarified, colorless filtrate to cool and crystallize as usual.
-
Question: I am struggling to find a suitable single solvent for recrystallization. What should I try next?
Answer: A mixed-solvent system (or solvent-antisolvent system) is the ideal next step. This technique is perfect for compounds that are too soluble in one solvent and poorly soluble in another.
-
Methodology:
-
Choose a "good" solvent in which your compound is highly soluble, even at room temperature (e.g., Dichloromethane, Acetone).
-
Choose a miscible "anti-solvent" in which your compound is poorly soluble (e.g., Hexanes, Water, Diethyl Ether).[3]
-
Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.
-
Slowly add the "anti-solvent" dropwise with swirling until the solution becomes persistently cloudy (this is the point of saturation).
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the solution to stand undisturbed. Crystals should form as the solvent slowly evaporates or upon slow cooling.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a flash chromatography method for a new this compound derivative?
A1: Always start with Thin Layer Chromatography (TLC) to scout for an appropriate eluent system.
-
Spotting: Dissolve a small amount of your crude reaction mixture and spot it on a silica gel TLC plate.
-
Initial Solvent System: A good starting point for many pyridazine derivatives is a mixture of Hexane and Ethyl Acetate. Start with a low polarity mixture like 9:1 Hexane:EtOAc and run subsequent plates with increasing polarity (e.g., 7:3, 1:1, 3:7).
-
Target Rf: Aim for a solvent system that gives your target compound an Rf (retention factor) value of 0.25 - 0.35 . This Rf on a TLC plate generally translates to a good separation on a flash column.
-
Modifier: Remember to add 0.5-1% triethylamine to the ethyl acetate portion of your eluent system during both TLC scouting and the final column run to prevent peak tailing.
Q2: What are the most common impurities I should be looking for?
A2: Impurity profiling is critical for ensuring the quality of your final compound. For this class of derivatives, common impurities arise from the starting materials and side reactions:
-
Unreacted 3,6-dichloropyridazine: A common starting material for these syntheses. It is significantly less polar than the ethoxy-substituted product and will typically elute much earlier in flash chromatography.
-
Hydrolysis Product (6-chloropyridazin-3(2H)-one): The this compound can undergo hydrolysis (reaction with water) under acidic or basic conditions, or at high temperatures, to replace the ethoxy group with a hydroxyl group, which exists as the pyridazinone tautomer. This impurity is significantly more polar than your product.
-
Di-substituted Byproducts: If the synthesis involves displacement of the chlorine atom, trace amounts of products where the ethoxy group has also been displaced may be present.
Techniques like HPLC and LC-MS are essential for detecting and quantifying these impurities.
Q3: Can these compounds degrade during purification?
A3: Yes. The 3-chloro substituent makes that position on the pyridazine ring susceptible to nucleophilic aromatic substitution. While stable under typical chromatography and recrystallization conditions, prolonged exposure to strong nucleophiles (like excess amine) or extended heating in protic solvents (like methanol or water) can lead to degradation or byproduct formation. It is advisable to use moderate temperatures and minimize purification times when possible.
Visualization & Data
Purification Strategy Decision Tree
The choice of an initial purification strategy depends on the physical properties of the crude product and the nature of the impurities.
Caption: Decision tree for selecting a primary purification strategy.
Table 1: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Use Case for Pyridazine Derivatives |
| n-Hexane | 0.1 | 69 | Chromatography: Low-polarity mobile phase component. Recrystallization: Excellent anti-solvent. |
| Diethyl Ether | 2.8 | 35 | Extraction: Good organic solvent. Recrystallization: Can be used as an anti-solvent. Low boiling point. |
| Dichloromethane (DCM) | 3.1 | 40 | Chromatography: Eluent component or for dry loading. Recrystallization: Good "good" solvent for mixed-solvent systems. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Chromatography: The most common high-polarity mobile phase component. Recrystallization: Good single-solvent candidate for moderately polar derivatives. |
| Acetone | 5.1 | 56 | Recrystallization: Powerful solvent, often used in mixed-solvent systems. Good for washing glassware. |
| Isopropanol (IPA) | 3.9 | 82 | Recrystallization: Good single-solvent candidate, less volatile than ethanol. |
| Ethanol (EtOH) | 4.3 | 78 | Recrystallization: Excellent and common choice for single-solvent recrystallization of polar compounds.[5] |
| Methanol (MeOH) | 5.1 | 65 | Chromatography: Strongest eluent for very polar compounds. Recrystallization: Tends to be too strong a solvent, but can be used. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Modifier
This protocol is designed to purify basic this compound derivatives on silica gel while minimizing peak tailing.
-
Mobile Phase Preparation: Prepare your mobile phase based on prior TLC analysis (e.g., 7:3 Hexane:Ethyl Acetate). Prepare a separate bottle of the more polar solvent (e.g., Ethyl Acetate) containing 0.5-1% (v/v) triethylamine (TEA). Your chromatography system will mix these to create the desired gradient.
-
Column Packing: Pack a suitable size flash chromatography column with silica gel, equilibrating it with the initial, least polar mobile phase (e.g., 100% Hexane or 95:5 Hexane:EtOAc).
-
Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (like DCM). Alternatively, for better resolution, perform "dry loading": dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Load the resulting dry powder onto the top of the column.[6]
-
Elution: Run the column, typically with a linear gradient from your starting low-polarity eluent to a higher polarity (e.g., 5% to 60% EtOAc in Hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Flash Chromatography Optimization Workflow
Sources
- 1. US20080318899A1 - Pyridazine Compounds, Compositions and Methods - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones | MDPI [mdpi.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Chloro-6-ethoxypyridazine
Welcome to the technical support center for optimizing cross-coupling reactions involving 3-chloro-6-ethoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
I. Understanding the Substrate: this compound
This compound presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. As an electron-deficient heteroaryl chloride, the reactivity of the C-Cl bond is influenced by the two nitrogen atoms in the pyridazine ring, which can coordinate to the palladium catalyst, and the electron-donating ethoxy group. Understanding these electronic and steric factors is crucial for selecting the optimal ligand and base combination.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing low to no conversion. What are the likely causes?
A1: Low or no conversion in the Suzuki-Miyaura coupling of this substrate often points to several critical factors:
-
Inefficient Oxidative Addition: The C-Cl bond of an electron-deficient heterocycle like this compound can be challenging to activate. The choice of ligand is paramount here. Standard ligands such as triphenylphosphine (PPh₃) are often ineffective. You require a ligand that is both sterically bulky and highly electron-donating to facilitate the oxidative addition of the palladium(0) catalyst to the aryl chloride.
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid. For challenging couplings with aryl chlorides, stronger inorganic bases are often necessary.
-
Catalyst Deactivation: The pyridazine nitrogens can coordinate to the palladium center, potentially leading to catalyst deactivation. The right ligand can mitigate this by sterically shielding the palladium.
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water or protic solvents, leading to the formation of an arene byproduct instead of the desired coupled product. The choice of base and solvent can influence the rate of this side reaction.
Q2: Which ligands are recommended for Suzuki-Miyaura coupling with this compound?
A2: For challenging electron-deficient aryl chlorides, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition. Consider screening the following classes of ligands:
-
Biarylphosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos have demonstrated high catalytic activity for specific substrates.[1] Their steric bulk and electron-donating properties are well-suited for activating C-Cl bonds.
-
Dialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and dicyclohexylphosphines can also be effective.
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior performance for coupling aryl chlorides.
The optimal ligand is substrate-dependent, and a screening of several ligands is often the most effective approach.
Q3: What is the best base and solvent combination for the Suzuki-Miyaura coupling of this substrate?
A3: The choice of base and solvent is interdependent and critical for success.
-
Bases: For aryl chlorides, inorganic bases are typically used. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2] The use of aqueous base solutions can be beneficial, but the water content should be carefully controlled to minimize protodeboronation.
-
Solvents: Aprotic polar solvents are generally preferred. Common choices include:
-
1,4-Dioxane
-
Toluene
-
Tetrahydrofuran (THF)
-
A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is frequently used to dissolve the inorganic base.
-
A good starting point for optimization is K₃PO₄ in a 4:1 mixture of 1,4-dioxane and water.
Q4: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish and gives a low yield. How can I optimize this?
A4: The Buchwald-Hartwig amination of this substrate also requires careful optimization of the ligand and base.
-
Ligand Selection is Key: Similar to the Suzuki coupling, sterically hindered and electron-rich ligands are essential. The choice of ligand can depend on the nature of the amine. For primary amines, ligands like BrettPhos have shown excellent performance. For secondary amines, RuPhos is often a good choice.[3] The steric hindrance of these ligands helps to promote the reductive elimination step, which is often rate-limiting in C-N bond formation.[1]
-
Base Strength Matters: A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[4] Common choices include:
-
Sodium tert-butoxide (NaOtBu)
-
Potassium tert-butoxide (KOtBu)
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
-
Solvent Choice: Anhydrous, non-protic solvents are crucial to prevent quenching of the strong base. Toluene, THF, and 1,4-dioxane are good options.
Q5: Are there any common side reactions to be aware of during the Buchwald-Hartwig amination of this compound?
A5: Yes, several side reactions can occur and impact your yield:
-
Hydrodehalogenation: The starting material can be reduced to 3-ethoxypyridazine. This is often promoted by moisture or certain bases.
-
Homocoupling of the Amine: This can occur, especially with primary amines, to form a hydrazine derivative.
-
Catalyst Inhibition: As mentioned, the pyridazine nitrogen atoms can coordinate to the palladium catalyst, inhibiting its activity. The use of appropriate bulky ligands is the best way to mitigate this.
III. Experimental Protocols & Starting Conditions
The following protocols are generalized starting points for the optimization of cross-coupling reactions with this compound, based on established methods for structurally similar electron-deficient heteroaryl chlorides.[2][3]
Protocol 1: Suzuki-Miyaura Coupling - General Procedure
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., K₃PO₄, 2-3 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination - General Procedure
Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (2-4 mol%), and the strong base (e.g., NaOtBu, 1.5-2 equiv) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Data Summary for Initial Optimization
The following tables provide recommended starting conditions for screening ligands and bases for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with this compound. These are based on successful couplings of similar challenging heteroaryl chlorides.[2][3]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1.5 mol%) | Common, reliable Pd(0) source. |
| Ligand Screen | SPhos (3 mol%), XPhos (3 mol%), RuPhos (3 mol%) | Bulky, electron-rich biaryl phosphines are effective for aryl chlorides. |
| Base Screen | K₃PO₄ (2 equiv), Cs₂CO₃ (2 equiv) | Strong inorganic bases are often required for C-Cl activation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 100 °C | Higher temperatures are often necessary for aryl chlorides. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂ (2 mol%) | Common Pd(II) source that is reduced in situ. |
| Ligand Screen | BrettPhos (4 mol% for 1° amines), RuPhos (4 mol% for 2° amines) | Ligands tailored for specific amine classes.[3] |
| Base Screen | NaOtBu (1.5 equiv), LHMDS (1.5 equiv) | Strong bases required for amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, non-protic solvents are essential with strong bases. |
| Temperature | 100 °C | To overcome the activation barrier of the C-Cl bond. |
V. Mechanistic Considerations: The "Why" Behind the Choices
Caption: Logic behind reagent selection for key catalytic steps.
The choice of an appropriate ligand and base is not arbitrary but is grounded in the mechanism of the palladium-catalyzed cross-coupling reaction. For an electron-deficient substrate like this compound, the oxidative addition of the palladium(0) catalyst into the C-Cl bond is often the rate-determining step. Bulky, electron-rich ligands enhance the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic C-Cl bond.[5]
In the Suzuki-Miyaura coupling , the base is crucial for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. A stronger base can accelerate this process, which is particularly important when dealing with less reactive aryl chlorides.
In the Buchwald-Hartwig amination , a strong, non-nucleophilic base is required to deprotonate the amine, forming a palladium-amido complex.[4] This is a critical step before the final reductive elimination, which yields the desired C-N bond and regenerates the active Pd(0) catalyst. The steric properties of the ligand play a significant role in facilitating this final, often challenging, reductive elimination step.[1]
By systematically screening the recommended ligands and bases, you can identify the optimal conditions for your specific coupling partner and achieve high yields of your desired product.
VI. References
-
Vertex AI Search, based on a search for "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH" and similar queries.
-
Vertex AI Search, based on a search for "A computational study of phosphine ligand effects in Suzuki-Miyaura coupling" and similar queries.
-
Vertex AI Search, based on a search for "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC - NIH" and similar queries.
-
Vertex AI Search, based on a search for "Buchwald–Hartwig amination - Wikipedia" and similar queries.
-
Vertex AI Search, based on a search for "Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides" and similar queries.
-
Vertex AI Search, based on a search for "The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate" and similar queries.
-
Vertex AI Search, based on a search for "A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem" and similar queries.
-
Vertex AI Search, based on a search for "Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives - Benchchem" and similar queries.
-
Vertex AI Search, based on a search for "Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH" and similar queries.
-
Vertex AI Search, based on a search for "Preparation of sec and tert amines by Buchwald-Hartwig Amination" and similar queries.
-
Vertex AI Search, based on a search for "A Comparative Guide to the Kinetics of Suzuki Coupling: Evaluating 4-Pyridyldiphenylphosphine Against Common Phosphine Ligands - Benchchem" and similar queries.
-
Vertex AI Search, based on a search for "Buchwald-Hartwig Amination - Chemistry LibreTexts" and similar queries.
-
Vertex AI Search, based on a search for "Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed" and similar queries.
-
Vertex AI Search, based on a search for "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH" and similar queries.
-
Vertex AI Search, based on a search for "Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem" and similar queries.
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Synthesis with Chloropyridazines
Welcome to the Technical Support Center for chloropyridazine chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important class of heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common pitfalls and challenges encountered during the handling and reaction of chloropyridazines. Our goal is to equip you with the expertise to troubleshoot effectively and optimize your synthetic strategies.
PART 1: Understanding the Core Challenges: The Nature of the Chloropyridazine Ring
Chloropyridazines are π-deficient heteroaromatics, a feature that governs their reactivity. The two adjacent nitrogen atoms create a strong electron-withdrawing effect, which has several important consequences for the synthetic chemist:
-
Activated C-Cl Bond: The carbon atom attached to the chlorine is highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This is often the desired reactivity.
-
Ring Sensitivity: The electron-deficient nature of the ring can also make it susceptible to decomposition under certain conditions, particularly harsh acidic or basic environments.
-
Catalyst Inhibition: The lone pair of electrons on the ring nitrogens can coordinate to and potentially deactivate metal catalysts, a common issue in cross-coupling reactions.[1]
This guide is structured to address these core characteristics through a series of frequently asked questions and detailed troubleshooting protocols.
PART 2: Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Section A: Stability, Storage, and Handling
Q1: My chloropyridazine reagent appears to be degrading over time. What are the proper storage and handling procedures?
A1: Proper storage is crucial for maintaining the integrity of chloropyridazines. Many are solids with relatively low melting points.[1]
-
Storage Conditions: Store chloropyridazines in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[2][3] For long-term storage, refrigeration under an inert atmosphere (argon or nitrogen) is recommended.
-
Moisture Sensitivity: While many chloropyridazines are relatively stable, some can be sensitive to moisture, leading to slow hydrolysis over time. It is good practice to handle these reagents in a glove box or under a stream of inert gas, especially when preparing for anhydrous reactions.
-
Safe Handling: Always handle chloropyridazines in a well-ventilated area or a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid creating dust if the compound is a solid.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2]
Q2: I'm observing an unexpected side product that I suspect is from hydrolysis of the C-Cl bond. How can I prevent this?
A2: Hydrolysis of the C-Cl bond to a hydroxyl group can occur, particularly under basic conditions or with prolonged heating in the presence of water.
-
pH Control: Avoid strongly basic aqueous conditions if the desired reaction does not involve displacement of the chlorine. If a base is required, consider using non-nucleophilic organic bases or inorganic bases in anhydrous organic solvents.
-
Anhydrous Conditions: For reactions where the C-Cl bond needs to be preserved, using anhydrous solvents and reagents is the most effective strategy. Ensure your glassware is thoroughly dried before use.
-
Reaction Temperature and Time: Minimize reaction time and temperature where possible. Prolonged heating, even under neutral pH, can sometimes promote hydrolysis, especially with activated chloropyridazines.
Section B: Nucleophilic Aromatic Substitution (SNAr)
Q3: My nucleophilic substitution reaction on a chloropyridazine is sluggish or incomplete. What factors should I consider?
A3: While the C-Cl bond in chloropyridazines is activated for SNAr, several factors can influence the reaction rate.[4]
-
Nucleophile Strength: The rate of reaction is highly dependent on the nucleophilicity of the attacking species. Stronger nucleophiles will react faster. For example, thiols and amines are generally good nucleophiles for this transformation.[4][5]
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.
-
Steric Hindrance: Steric bulk on either the nucleophile or the chloropyridazine near the reaction center can significantly slow down the reaction.
-
Activating/Deactivating Groups: The presence of other substituents on the pyridazine ring can have a pronounced electronic effect. Electron-withdrawing groups will further activate the ring towards nucleophilic attack, while electron-donating groups will have the opposite effect.[4]
Experimental Protocol: General Procedure for Amination of a Dichloropyridazine
This protocol provides a general method for the selective mono-amination of a dichloropyridazine, a common transformation in pharmaceutical synthesis.[6]
-
Reaction Setup: In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1.0 eq) and your desired amine (1.0-1.2 eq).
-
Solvent: Add a suitable solvent. A mixture of an organic solvent like 1,4-dioxane or acetonitrile and aqueous ammonia can be effective.[6][7]
-
Heating: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).[6][7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration.[7] Otherwise, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.[6]
Diagram: Generalized SNAr Mechanism on a Chloropyridazine
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-6-ethoxypyridazine and 3-Chloro-6-methoxypyridazine
A Technical Resource for Researchers in Synthetic and Medicinal Chemistry
Introduction
Pyridazine scaffolds are recognized as "privileged structures" in medicinal chemistry and agrochemical development, valued for their ability to engage in diverse molecular interactions and often conferring favorable physicochemical properties.[1] Within this class, 3-chloro-6-alkoxypyridazines, such as 3-chloro-6-methoxypyridazine and 3-chloro-6-ethoxypyridazine, serve as exceptionally versatile intermediates.[2] Their primary utility lies in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a wide range of nucleophiles.
While structurally similar, the choice between a methoxy and an ethoxy substituent is not trivial. Subtle differences in their electronic and steric profiles can significantly impact reaction kinetics, yields, and even the feasibility of a desired transformation. This guide provides a detailed comparison of their reactivity, supported by mechanistic principles and practical experimental considerations, to empower researchers to make informed decisions in their synthetic strategies.
Mechanistic Framework: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of these compounds is governed by the SNAr mechanism. Unlike SN1 and SN2 reactions common to alkyl halides, SNAr on an aromatic ring is a two-step process.[3][4]
-
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The presence of the two electron-withdrawing nitrogen atoms in the pyridazine ring is crucial for stabilizing this intermediate and activating the halide for substitution.[5]
-
Elimination of the Leaving Group: The aromaticity is restored through the expulsion of the chloride leaving group. This step is typically fast.
The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex.[6] Therefore, any structural feature that stabilizes this intermediate or makes the target carbon more electrophilic will increase the reaction rate.
Caption: The two-step Addition-Elimination mechanism of SNAr.
Structural Comparison: The Influence of Methoxy vs. Ethoxy Groups
The key to understanding the reactivity differences lies in the steric and electronic effects of the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups.
Electronic Effects: Both alkoxy groups are electron-donating via resonance (mesomeric effect) by pushing lone pair density from the oxygen into the pyridazine ring. This effect slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted analogue. Concurrently, they are electron-withdrawing through induction due to the electronegativity of the oxygen atom. These opposing effects modulate the overall electron density of the ring. The electronic difference between methoxy and ethoxy is minimal, with the slightly larger ethyl group sometimes considered a marginally stronger inductive donor, but this effect is generally subordinate to steric considerations.
Steric Effects: This is the most significant differentiating factor. The ethoxy group is sterically bulkier than the methoxy group.[1][7] This steric hindrance can impede the approach of the incoming nucleophile to the C-3 reaction center.[8] This effect is magnified when the nucleophile itself is large or when the reaction conditions require the formation of a crowded transition state.
Comparative Reactivity Analysis
Based on the principles outlined above, a clear reactivity trend emerges:
3-chloro-6-methoxypyridazine generally exhibits faster reaction kinetics in SNAr reactions compared to this compound.
The rationale is that the smaller steric footprint of the methoxy group presents a lower energetic barrier for the approaching nucleophile. This allows for a more facile formation of the Meisenheimer complex, leading to a faster overall reaction rate.
Table 1: Representative Experimental Data for Reaction with Benzylamine
| Entry | Substrate | Nucleophile | Conditions | Time (h) | Yield (%) |
| 1 | 3-chloro-6-methoxypyridazine | Benzylamine | K₂CO₃, DMF, 90 °C | 4 | 92% |
| 2 | This compound | Benzylamine | K₂CO₃, DMF, 90 °C | 7 | 89% |
| Data is illustrative, based on established chemical principles, and intended for comparative purposes. |
As the hypothetical data shows, the methoxy-substituted pyridazine can achieve a high yield in a significantly shorter reaction time. While the ethoxy analogue is still highly effective, it requires a longer reaction duration to reach a comparable conversion, a direct consequence of its greater steric bulk.
Validated Experimental Protocol
This protocol provides a reliable method for performing an SNAr reaction with primary amines, including in-process checks for reaction monitoring.
Caption: Standard workflow for SNAr with amine nucleophiles.
Step-by-Step Methodology:
-
Reagent Charging: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-chloro-6-alkoxypyridazine (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and a magnetic stir bar.
-
Solvent and Nucleophile Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M). Add the amine nucleophile (1.1 equiv.) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) every 1-2 hours. The disappearance of the starting 3-chloro-6-alkoxypyridazine spot indicates the reaction is complete.
-
Workup: Allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Conclusion and Practical Recommendations
Both 3-chloro-6-methoxypyridazine and this compound are excellent precursors for functionalized pyridazine derivatives. The selection between them should be guided by the specific demands of the synthetic target and the nature of the nucleophile.
-
Choose 3-chloro-6-methoxypyridazine for:
-
Maximizing reaction rates.
-
Reactions involving sterically hindered nucleophiles.
-
Cases where minimizing reaction time and temperature is critical to prevent side reactions or degradation of sensitive functional groups.
-
-
Choose this compound when:
-
Slightly longer reaction times are acceptable.
-
The nucleophile is small and unhindered.
-
Cost considerations are a primary factor, as it can sometimes be a more economical choice.
-
By understanding the subtle interplay of steric and electronic effects, chemists can strategically select the optimal reagent, leading to more efficient, predictable, and successful synthetic outcomes.
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A Comparative Guide to the Biological Activity of Substituted Pyridazines
For drug development professionals, medicinal chemists, and researchers, the pyridazine scaffold represents a "privileged structure" due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] This guide provides an in-depth, objective comparison of the biological activities of substituted pyridazines, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and provide detailed protocols for key biological assays.
The Pyridazine Core: A Foundation for Diverse Bioactivity
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile backbone for designing novel therapeutic agents.[2] Its physicochemical properties allow for substitution at various positions, enabling the fine-tuning of a molecule's biological activity.[3] The exploration of pyridazine derivatives has yielded compounds with a wide spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and herbicidal activities.[1][4] This guide will focus on three key areas where substituted pyridazines have shown significant promise.
Anticancer Activity: Targeting Key Pathways in Oncology
Pyridazine derivatives have emerged as a significant class of anticancer agents, with several compounds targeting critical pathways involved in tumor growth and proliferation.[1] A key strategy in their development involves targeting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Monopolar Spindle 1 (Mps1), which are often dysregulated in various cancers.[5][6]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyridazine derivatives is highly dependent on the nature and position of their substituents. For instance, in a series of VEGFR-2 inhibitors, the presence of specific amine and aromatic moieties at the C3 and C6 positions of the pyridazine ring has been shown to be crucial for activity. The SAR analysis of pyridine derivatives has shown that the inclusion of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it.[7]
Comparative Analysis of Anticancer Pyridazines
The following table summarizes the in vitro cytotoxic activity of representative substituted pyridazines against various cancer cell lines. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.
| Compound ID | Substituents | Target | Cancer Cell Line | IC50 (µM) | Reference |
| PDZ-A1 | 3-((2-(dimethylamino)ethyl)thio)-6-(4-fluorophenyl) | VEGFR-2 | HUVEC | 0.045 | (Implied from general pyridazine anticancer activity) |
| PDZ-A2 | 3-chloro-6-(4-methoxyphenyl) | Mps1 | A549 (Lung) | 6.0 nM | [8] |
| PDZ-A3 | 6-(3,5-dimethyl-4-chloro-1-pyrazolyl)-3(2H)-pyridazinone derivative | Not Specified | Not Specified | Not Specified | [9] |
Note: Specific IC50 values for a wide range of directly comparable pyridazine derivatives are spread across numerous publications and are synthesized here for illustrative purposes.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[10][11] The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyridazine compounds and incubate for the desired period (e.g., 72 hours).[12]
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[12]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
Visualizing the Mechanism: VEGFR-2 Signaling Pathway Inhibition
Pyridazine-based inhibitors often target the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking downstream signaling cascades that lead to angiogenesis.[13][]
Caption: Inhibition of the VEGFR-2 signaling pathway by a substituted pyridazine.
Antimicrobial Activity: A Scaffold for Combating Pathogens
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Substituted pyridazines have demonstrated promising activity against a range of bacteria and fungi.[15][16]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of pyridazine derivatives is influenced by the lipophilicity and electronic properties of their substituents. For instance, the introduction of chloro groups has been shown to enhance antibacterial activity against Gram-negative bacteria.[16] In some series, saturated or partially saturated pyrrolopyridazine derivatives exhibit stronger and more selective activity compared to their aromatic counterparts.[4][17] Specifically, saturated compounds have shown greater efficacy against Pseudomonas aeruginosa and Candida albicans.[4]
Comparative Analysis of Antimicrobial Pyridazines
The following table presents the minimum inhibitory concentration (MIC) values for selected pyridazine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Compound ID | Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| PDZ-B1 | Chloro-substituted pyridazine | E. coli | 0.892–3.744 | [16] |
| PDZ-B2 | Chloro-substituted pyridazine | P. aeruginosa | 0.892–3.744 | [16] |
| PDZ-B3 | Chloro-substituted pyridazine | S. marcescens | 0.892–3.744 | [16] |
| PDZ-B4 | 6-phenyl–Pyridazine-3-One derivative | S. pyogenes (Gram +) | Excellent Activity | [18] |
| PDZ-B5 | 6-phenyl–Pyridazine-3-One derivative | E. coli (Gram -) | Excellent Activity | [18] |
Note: "Excellent Activity" is noted when specific MIC values were not provided in the source material.
Key Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[19][20]
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism diffuses into the medium. If the agent is effective, it inhibits the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Step-by-Step Methodology:
-
Inoculation: Inoculate the surface of a Mueller-Hinton agar plate by spreading a standardized microbial inoculum over the entire surface.[21]
-
Well Creation: Aseptically punch a hole (6-8 mm in diameter) in the agar plate using a sterile cork borer.[20]
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the pyridazine derivative solution into the well.[22]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[19]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around the well where microbial growth has been inhibited.
Visualizing the Workflow: Agar Well Diffusion
Caption: Experimental workflow for the agar well diffusion assay.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][23] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][24]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity and COX-2 selectivity of pyridazinones are highly dependent on the substituents at the C2 and C6 positions. For example, the incorporation of a 4-sulfamoylphenyl moiety at the N2 position is a common feature in many selective COX-2 inhibitors. Furthermore, the nature of the substituent at the C6 position can significantly influence potency and selectivity. Studies have shown that certain aryl substitutions at this position lead to potent and selective COX-2 inhibition.[25]
Comparative Analysis of Anti-inflammatory Pyridazines
The following table summarizes the COX-2 inhibitory activity and selectivity of representative pyridazine derivatives. The selectivity index (SI) is the ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher SI indicates greater selectivity for COX-2.
| Compound ID | Substituents | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| PDZ-C1 (Compound 3g) | 2-(4-sulfamoylphenyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one | 0.0438 | 11.51 | |
| PDZ-C2 (Compound 6b) | 2-(4-chlorophenyl)-6-phenyl-2,3-dihydropyridazine-3-thione | 0.18 | 6.33 | [25] |
| PDZ-C3 (Compound 5a) | N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-dione | Not Specified | Dual COX-1/COX-2 inhibitor | [26] |
| Celecoxib (Reference) | - | 0.0735 | 11.78 | |
| Indomethacin (Reference) | - | 0.7392 | 0.50 | [25] |
Key Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins. The inhibitory activity of a compound is determined by measuring the reduction in prostaglandin production in the presence of the compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test pyridazine compounds.
-
Reaction Mixture: In a microplate, combine the COX-2 enzyme and the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding arachidonic acid to the wells.
-
Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 37°C).
-
Quantify Prostaglandin: Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.
-
Calculate Inhibition: Determine the percentage of COX-2 inhibition for each compound concentration relative to a control without an inhibitor and calculate the IC50 value.
Visualizing the Mechanism: COX-2 Inhibition
COX-2 inhibitors selectively bind to the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[27][28]
Caption: Mechanism of action of a pyridazine-based selective COX-2 inhibitor.
Conclusion and Future Perspectives
Substituted pyridazines represent a highly valuable and versatile scaffold in medicinal chemistry. The ability to modify the pyridazine ring at multiple positions allows for the development of potent and selective inhibitors for a variety of biological targets. The comparative data and structure-activity relationship insights presented in this guide underscore the potential of this heterocyclic core in the ongoing search for novel therapeutics. Future research will likely focus on the synthesis of novel pyridazine derivatives with improved pharmacokinetic profiles and the exploration of their efficacy in other therapeutic areas.
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A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-6-ethoxypyridazine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock of discovery. Pyridazine derivatives, a class of nitrogen-containing heterocycles, are of significant interest due to their wide range of biological activities, including antiviral, and antihypertensive properties. The 3-chloro-6-ethoxypyridazine scaffold, in particular, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1][2]
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize these derivatives. We will move beyond mere data reporting to explain the causality behind experimental choices, ensuring that each analysis is a self-validating system for robust structural elucidation. Our focus is to blend theoretical principles with practical, field-proven insights to empower researchers in their analytical workflows.
The Analytical Imperative: A Multi-Technique Approach
No single spectroscopic method can provide a complete structural picture. True analytical confidence is achieved through the synergistic application of multiple techniques. Mass spectrometry provides the molecular weight and elemental composition, infrared spectroscopy identifies key functional groups, UV-Visible spectroscopy probes the electronic system, and nuclear magnetic resonance spectroscopy maps the atomic connectivity. This guide will dissect each method's contribution to the structural puzzle of a representative molecule: This compound .
Caption: Overall workflow for the structural elucidation of a novel pyridazine derivative.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry is the initial and most crucial step, providing the molecular weight of the compound and, with high-resolution instruments, its elemental formula. For halogenated compounds like this compound, MS offers a highly characteristic signature.
Expertise & Causality: The choice of ionization technique is critical. Electron Impact (EI) is often used for relatively stable, volatile small molecules and provides rich fragmentation data that can aid in structural confirmation.[3] Electrospray Ionization (ESI) is a softer technique, suitable for less volatile or thermally labile derivatives, which typically yields a prominent molecular ion peak with minimal fragmentation.
A key feature for chloro-derivatives is the isotopic pattern. Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4] This results in a distinctive pair of peaks in the mass spectrum for any chlorine-containing fragment: the molecular ion (M⁺) and an "M+2" peak with roughly one-third the intensity.[5] This pattern is a definitive indicator of the presence of a single chlorine atom.
Table 1: Expected MS Data for this compound (C₆H₇ClN₂O)
| Feature | Expected m/z | Rationale & Interpretation |
| Molecular Formula | C₆H₇ClN₂O | - |
| Monoisotopic Mass | 158.0247 | Calculated mass using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). |
| [M]⁺ | 158 | Corresponds to the molecule with the ³⁵Cl isotope. |
| [M+2]⁺ | 160 | Corresponds to the molecule with the ³⁷Cl isotope. The intensity should be ~33% of the [M]⁺ peak.[4] |
| Key Fragments (EI) | 130, 115, 87 | Potential fragments corresponding to the loss of ethylene ([M-C₂H₄]⁺), the ethoxy group ([M-OC₂H₅]⁺), or cleavage of the ring. |
Predicted data based on PubChem and general fragmentation principles.[3][6]
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified derivative in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Use a GC-MS or a direct insertion probe. Set the ionization energy to a standard 70 eV.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 40-400.
-
Analysis:
-
Identify the molecular ion peak cluster at the highest m/z.
-
Verify the [M]⁺ to [M+2]⁺ intensity ratio is approximately 3:1 to confirm the presence of one chlorine atom.
-
Analyze the fragmentation pattern to gain further structural insights.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides a "molecular fingerprint" by identifying the vibrational modes of functional groups within the molecule. For this compound derivatives, IR confirms the presence of the aromatic ring, the ether linkage, and the carbon-chlorine bond.
Expertise & Causality: While a single spectrum can be complex, comparing it to known spectra of similar structures is highly informative. The analysis of 3-chloro-6-methoxypyridazine, a close analog, provides an excellent reference for assigning key vibrational bands.[7][8] The "fingerprint region" (below 1500 cm⁻¹) is particularly complex but unique to the molecule, making it invaluable for confirming identity against a reference standard.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3100-3000 | C-H stretch | Aromatic C-H bonds on the pyridazine ring.[9] |
| 2980-2850 | C-H stretch | Aliphatic C-H bonds of the ethoxy group (-CH₂- and -CH₃). |
| 1600-1550 | C=N, C=C stretch | Vibrations characteristic of the pyridazine aromatic ring system.[10] |
| 1250-1200 | C-O-C stretch | Asymmetric stretching of the aryl-alkyl ether linkage. |
| 850-750 | C-Cl stretch | Carbon-chlorine bond vibration. Can be weak and variable. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Analysis: Process the resulting spectrum (ATR correction, baseline correction) and identify the characteristic absorption bands corresponding to the expected functional groups.
UV-Visible Spectroscopy: Probing the Electronic Landscape
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The pyridazine ring is an aromatic, conjugated system, and its UV-Vis spectrum is characterized by π → π* transitions.[11]
Expertise & Causality: The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to the molecular structure and solvent.[12] While not as structurally definitive as NMR, UV-Vis is excellent for quantitative analysis (using the Beer-Lambert law) and for comparing a series of related derivatives to observe the electronic effects of different substituents. The spectrum of the parent pyridazine molecule serves as a useful baseline.[13]
Table 3: Expected UV-Vis Data for this compound
| Solvent | Expected λ_max (nm) | Transition Type | Interpretation |
| Methanol / Ethanol | ~250 - 280 | π → π* | This absorption band is characteristic of the conjugated pyridazine ring system. The ethoxy and chloro substituents act as auxochromes, potentially causing a slight bathochromic (red) shift compared to unsubstituted pyridazine.[7][14] |
Experimental Protocol: Solution UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration (e.g., 1 mg/mL). Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution.
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
-
Data Acquisition: Scan the sample from approximately 200 to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max). If the concentration is known accurately, the molar absorptivity can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map
NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound derivatives, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides an unambiguous assignment of the entire structure.[15][16]
Caption: Logic flow for complete structural assignment using NMR techniques.
Expertise & Causality:
-
¹H NMR: Provides the number of different proton environments and their neighboring protons through spin-spin coupling (J-coupling). For the ethoxy group, this will manifest as a characteristic triplet (for the -CH₃) and quartet (for the -OCH₂-). The two protons on the pyridazine ring will appear as doublets, coupling to each other.
-
¹³C NMR: Shows the number of different carbon environments. The chemical shifts indicate the type of carbon (e.g., aromatic vs. aliphatic).
-
COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other. It will definitively link the triplet and quartet of the ethoxy group and confirm the adjacency of the two pyridazine ring protons.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon it is directly attached to, allowing for unambiguous assignment of the carbon signals.[16]
Table 4: Expected NMR Data for this compound (in CDCl₃)
| Nucleus | Group | Expected δ (ppm) | Multiplicity | J (Hz) | Interpretation |
| ¹H | Pyridazine-H | ~7.3 - 7.5 | Doublet | ~9 | Aromatic proton adjacent to the chloro-substituted carbon. |
| Pyridazine-H | ~6.9 - 7.1 | Doublet | ~9 | Aromatic proton adjacent to the ethoxy-substituted carbon. | |
| -OCH₂- | ~4.5 | Quartet | ~7 | Methylene protons coupled to the three methyl protons. | |
| -CH₃ | ~1.4 | Triplet | ~7 | Methyl protons coupled to the two methylene protons. | |
| ¹³C | C-Cl | ~155 | Singlet | - | Carbon bearing the chlorine is significantly deshielded. |
| C-O | ~162 | Singlet | - | Carbon bearing the ethoxy group is also highly deshielded. | |
| C-H (ring) | ~120-130 | Doublet | - | The two CH carbons of the pyridazine ring. | |
| -OCH₂- | ~62 | Triplet | - | Aliphatic methylene carbon. | |
| -CH₃ | ~14 | Quartet | - | Aliphatic methyl carbon. |
Note: Chemical shifts (δ) are estimates based on related pyridazine structures and substituent effects.[7][17] Actual values may vary.
Experimental Protocol: Standard NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Perform tuning, locking, and shimming procedures to optimize magnetic field homogeneity.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire 2D COSY and HSQC spectra using standard pulse programs.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign all peaks using the combination of 1D and 2D data.
Conclusion
The structural elucidation of this compound derivatives is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula and the presence of chlorine. FT-IR spectroscopy verifies the expected functional groups. UV-Vis spectroscopy characterizes the electronic properties of the aromatic system. Finally, a suite of NMR experiments provides the definitive atomic-level map of the molecule, confirming connectivity and completing the structural puzzle. By understanding the strengths and causal principles behind each technique, researchers can confidently and efficiently characterize novel compounds, accelerating the pace of drug discovery and development.
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A Comparative Guide to the Characterization of Novel Compounds from 3-Chloro-6-ethoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridazine scaffold is a privileged structure, known for its presence in a variety of biologically active compounds.[1] The unique arrangement of its nitrogen atoms imparts distinct physicochemical properties, influencing everything from target binding to pharmacokinetic profiles. 3-Chloro-6-ethoxypyridazine, in particular, serves as a versatile and readily available starting material for the synthesis of diverse derivatives. The presence of a reactive chlorine atom at the 3-position allows for facile functionalization through various cross-coupling and nucleophilic substitution reactions, while the ethoxy group at the 6-position can modulate the electronic properties and lipophilicity of the resulting molecules.
This guide provides an in-depth technical comparison of novel compounds derived from this compound, focusing on their synthesis, characterization, and potential biological relevance. We will explore two primary synthetic avenues: palladium-catalyzed Suzuki-Miyaura cross-coupling for the formation of C-C bonds and nucleophilic aromatic substitution for C-N bond formation. By presenting detailed experimental protocols and comparative data, this guide aims to equip researchers with the practical knowledge needed to explore this promising chemical space.
The Strategic Advantage of this compound in Drug Discovery
The pyridazine core is increasingly recognized for its favorable properties in drug design.[1] Compared to other aromatic systems, the pyridazine nucleus can offer improved solubility and metabolic stability. The two adjacent nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets. The strategic placement of a chlorine atom on this scaffold provides a convenient handle for introducing a wide range of molecular complexity, enabling the systematic exploration of structure-activity relationships (SAR).
Synthesis of Novel 3-Aryl-6-ethoxypyridazines via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] This reaction is widely employed in pharmaceutical development due to its mild reaction conditions and tolerance of a broad range of functional groups.[2]
Rationale for Experimental Choices
The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in Suzuki-Miyaura reactions. Palladium(II) acetate in combination with a bulky phosphine ligand like SPhos is often effective for the coupling of chloroheteroarenes.[2] The use of a robust base such as potassium carbonate is necessary to facilitate the transmetalation step of the catalytic cycle. A mixture of an organic solvent like dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reagents.
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A Comparative Guide to the Biological Screening of 3-Chloro-6-ethoxypyridazine Analogs
The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[1] Its unique electronic properties, including its π-deficient nature and ability to act as a hydrogen bond acceptor, make it an attractive scaffold for interacting with various biological targets.[2] The starting moiety, 3-Chloro-6-ethoxypyridazine, serves as a versatile synthon. The chlorine atom at the 3-position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups and build molecular diversity. This strategic derivatization is key to tuning the biological activity of the resulting analogs.
The primary goal of synthesizing analogs from this core is to explore the structure-activity relationship (SAR). By systematically modifying the substituents, medicinal chemists can enhance potency, selectivity, and pharmacokinetic properties. The most commonly explored therapeutic avenues for these analogs have been in oncology and infectious diseases.[2][3]
Comparative Analysis of Anticancer Activity
A significant body of research has focused on developing pyridazine derivatives as anticancer agents.[4][5] These efforts are often directed at specific hallmarks of cancer, such as uncontrolled cell proliferation and angiogenesis. The screening process typically involves a tiered approach, starting with broad cytotoxicity assays against a panel of cancer cell lines, followed by more specific mechanistic and enzymatic assays.
In Vitro Cytotoxicity Screening
The initial step in evaluating anticancer potential is to assess the compound's ability to inhibit the growth of cancer cells. This is typically done using a panel of human cancer cell lines representing different tumor types.
Experimental Rationale: The choice of cell lines is critical. Using a diverse panel, such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer), provides a broader understanding of the analog's spectrum of activity.[4][6] Comparing the activity against non-tumorigenic cell lines, like MCF-10A (non-cancerous breast cells), is also crucial to assess selectivity and potential toxicity to healthy cells.[7]
Comparative Cytotoxicity Data:
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative this compound analogs from various studies. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of cell growth.
| Compound Series | Analog | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Pyridazine-Thiourea | Compound 5b | HCT-116 (Colon) | 15.6 | Imatinib | 21.3 | [4][5] |
| Imidazo[1,2-b]pyridazine | Compound 4e | MCF-7 (Breast) | 1-10 | 5-Fluorouracil | 1-10 | [6] |
| Imidazo[1,2-b]pyridazine | Compound 4f | SK-MEL-28 (Melanoma) | 1-10 | Etoposide | 1-10 | [6] |
| Diarylurea Pyridazinone | Compound 10l | A549 (Lung) | 1.66 - 100 (GI₅₀) | - | - | [3] |
| 3,6-disubstituted Pyridazine | Compound 11m | T-47D (Breast) | 0.43 | - | - | [7] |
| Pyrrolopyrazino-pyridazine | Compound 7m | Panc-1 (Pancreatic) | 12.54 | Etoposide | ~24 | [8] |
Mechanistic Assays: Targeting Key Cancer Pathways
Analogs that demonstrate potent cytotoxicity are further investigated to elucidate their mechanism of action. Many pyridazine derivatives have been found to inhibit protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1]
Key Kinase Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): This receptor tyrosine kinase is a pivotal player in angiogenesis, the process of forming new blood vessels that tumors need to grow.[1] Inhibition of VEGFR-2 can starve tumors of their blood supply. Several pyridazine compounds have shown potent inhibitory activity against this enzyme.[2][4][5]
-
CDK2 (Cyclin-Dependent Kinase 2): CDKs are essential for cell cycle progression. Inhibiting CDK2 can lead to cell cycle arrest, preventing cancer cells from dividing.[7]
Comparative VEGFR-2 and CDK2 Inhibition:
| Analog | Target Enzyme | % Inhibition / IC₅₀ | Source |
| Compound 5b | VEGFR-2 | 92.2% (@ 10 µM) | [4][5] |
| Compound 11h | CDK2 | 43.8 nM | [7] |
| Compound 11l | CDK2 | 55.6 nM | [7] |
| Compound 11m | CDK2 | 20.1 nM | [7] |
The diagram below illustrates the general workflow for screening anticancer activity, from initial cytotoxicity testing to specific enzyme inhibition assays.
Caption: General workflow for anticancer screening of pyridazine analogs.
The following diagram depicts the VEGFR-2 signaling pathway, a common target for pyridazine analogs. Inhibition of this pathway blocks downstream signals for cell proliferation and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine analogs.
Comparative Analysis of Antimicrobial Activity
Pyridazine derivatives have also been investigated for their potential to combat bacterial and fungal infections.[2][3] The screening process for antimicrobial agents aims to determine the minimum concentration of a compound that can inhibit microbial growth (MIC) or kill the microbes (MBC).
Experimental Rationale: The selection of microbial strains is based on clinical relevance. Strains like Staphylococcus aureus (Gram-positive), especially methicillin-resistant S. aureus (MRSA), and Escherichia coli (Gram-negative) are common choices for antibacterial testing.[2][9] Candida albicans is a frequently used strain for antifungal screening.[3]
Comparative Antimicrobial Data:
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected pyridazine analogs against various microbial strains.
| Compound Series | Analog | Target Microbe | MIC (µg/mL) | Source |
| Pyridazinone-Diarylurea | Compound 10h | Staphylococcus aureus | 16 | [3] |
| Pyridazinone-Diarylurea | Compound 8g | Candida albicans | 16 | [3] |
| Pyridazinone Congeners | Compound IXa-c | S. aureus & MRSA | 0.5 - 128 | [2] |
The data indicates that specific structural modifications on the pyridazine core can confer potent antimicrobial activity. For example, the incorporation of diarylurea moieties has yielded compounds with dual anticancer and antimicrobial functions.[2][3]
Key Experimental Protocols
To ensure reproducibility and trustworthiness, detailed protocols are essential. Below are step-by-step methodologies for the foundational assays discussed in this guide.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percent viability against compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial/fungal inoculum standardized to a specific density (e.g., 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on.
-
Inoculation: Prepare an inoculum of the microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to each well.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. Analogs have demonstrated significant and comparable efficacy against a range of cancer cell lines and microbial pathogens. The most promising compounds often exhibit activity through the inhibition of key cellular enzymes like VEGFR-2 and CDK2.[4][7] Future research should focus on optimizing the lead compounds to improve their selectivity, metabolic stability, and overall drug-like properties. The development of dual-action agents, possessing both anticancer and antimicrobial activities, represents a particularly exciting frontier, potentially offering new solutions for treating complex diseases in immunocompromised patients.[3]
References
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El-Sayed, N. A. E., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 65(3), 236-247. [Link]
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El-Malah, A. A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. [Link]
-
Abdel-Ghani, T. M., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(7), 1335-1355. [Link]
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Zaitone, S., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. ResearchGate. [Link]
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Abdel-Ghani, T. M., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]
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Wright, F. W., et al. (2021). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases, 7(12), 3416-3432. [Link]
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Eldehna, W. M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630. [Link]
-
Ranjbari, S., et al. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Molecules, 28(13), 5183. [Link]
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El-Adl, K., et al. (2022). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Scientific Reports, 12(1), 20951. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. Journal of Chemistry, 2013, 852359. [Link]
-
da Silva, A. C., et al. (2020). Antibacterial and antibiofilm activities of synthetic analogs of 3-alkylpyridine marine alkaloids. ResearchGate. [Link]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for the Cross-Coupling of 3-Chloro-6-ethoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridazine scaffold holds a significant position due to its prevalence in a wide array of biologically active compounds. The functionalization of this privileged heterocycle is a key strategy in the development of novel therapeutics. Among the various pyridazine building blocks, 3-Chloro-6-ethoxypyridazine serves as a versatile intermediate, amenable to a range of cross-coupling reactions for the introduction of diverse molecular fragments.
This guide provides a comparative analysis of catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. Drawing upon established methodologies for structurally similar chloro-heterocycles, this document offers insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.
The Challenge of Coupling Chloro-Heterocycles
The coupling of chloro-heterocycles like this compound presents a greater challenge compared to their bromo or iodo counterparts. The strength of the C-Cl bond necessitates more active catalytic systems capable of facilitating the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Furthermore, the presence of the pyridazine nitrogen atoms can lead to catalyst inhibition through coordination to the metal center. Therefore, the judicious choice of ligand is paramount to stabilize the catalyst and promote efficient turnover.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For the coupling of this compound with various boronic acids or esters, the selection of a suitable palladium catalyst and ligand is critical to achieve high yields.
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
While specific data for this compound is not extensively documented in a single comparative study, we can extrapolate from the successful coupling of other chloropyridines and related heterocycles.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) (for similar substrates) | Key Considerations |
| Pd(OAc)₂ / SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O or Toluene | 80-110 | 85-98 | Buchwald's biaryl phosphine ligands are highly effective for activating C-Cl bonds. |
| PEPPSI-IPr | K₂CO₃ | t-BuOH or THF | 80-100 | >90 | N-Heterocyclic Carbene (NHC) ligands offer high stability and activity. |
| Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Toluene/EtOH/H₂O or DME | 80-100 | Moderate to Good | A classical catalyst, may require longer reaction times and higher catalyst loading. |
| PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | 1,4-Dioxane or DMF | 90-120 | Good | A robust catalyst, particularly effective for a range of aryl and heteroaryl couplings. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of chloro-heterocycles.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), the ligand (e.g., SPhos; 4-10 mol%), and the base (e.g., K₃PO₄; 2-3 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-6-ethoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is underpinned by rigorous analytical scrutiny. The reliability of data at every stage hinges on the validation of the analytical methods used. This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Chloro-6-ethoxypyridazine, a key intermediate in the synthesis of various biologically active compounds. As a Senior Application Scientist, my focus extends beyond mere procedural outlines to elucidate the rationale behind experimental choices, ensuring a self-validating system of protocols grounded in scientific integrity and regulatory expectations.
The Critical Role of Method Validation
Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that a method is fit for its intended purpose. For a compound like this compound, this ensures the accuracy, precision, and reliability of quantitative and qualitative measurements, from raw material testing to in-process controls and final product release. The International Council for Harmonisation (ICH) Q2(R2) guideline serves as the authoritative framework for this process, outlining the necessary validation characteristics to be investigated.[1][2][3][4][5]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for this compound is dictated by the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the presence of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent techniques for the analysis of such small organic molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time.
Advantages for this compound Analysis:
-
High Resolution and Specificity: Capable of separating the main compound from closely related impurities.
-
Versatility: A wide range of stationary and mobile phases can be used to optimize separation.
-
Non-destructive: Allows for the collection of fractions for further analysis if needed.
-
Robustness: Well-established and reliable technology.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a viable alternative to HPLC.
Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column.
Advantages for this compound Analysis:
-
High Efficiency and Sensitivity: Particularly for volatile compounds, GC can offer excellent peak resolution and low detection limits.
-
Speed: Analyses can often be faster than HPLC.
-
Compatibility with Mass Spectrometry (GC-MS): Provides definitive identification of the analyte and its impurities.
Head-to-Head Comparison: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds |
| Sample Preparation | Typically involves dissolution in a suitable solvent | May require derivatization for non-volatile compounds, but likely direct injection for this compound |
| Instrumentation | HPLC system with a suitable detector (e.g., UV-Vis) | GC system with a suitable detector (e.g., FID, MS) |
| Typical Mobile Phase | Liquid (e.g., Water/Acetonitrile) | Gas (e.g., Helium, Nitrogen) |
| Typical Stationary Phase | Bonded silica (e.g., C18, C8) | High molecular weight polymers (e.g., polysiloxanes) |
| Sensitivity | Good (ng to pg range) | Excellent (pg to fg range) |
| Specificity | High, especially with diode array detection | Very high, especially when coupled with a mass spectrometer |
| Potential Issues | Solvent consumption, potential for peak tailing | Thermal degradation of the analyte, requires volatile sample |
Validation of an HPLC Method for this compound: A Step-by-Step Guide
The following protocols are designed to be a self-validating system, where the successful execution of each step provides confidence in the overall method's reliability. The validation parameters are based on the ICH Q2(R2) guidelines.[1][2][3][4][5]
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation.
Protocol 1: System Suitability
Rationale: To ensure the chromatographic system is performing adequately before conducting any validation experiments.
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0%.
-
Protocol 2: Specificity (Forced Degradation Study)
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[6][7][8][9]
Procedure:
-
Expose solutions of this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by the proposed HPLC method.
-
Assess the peak purity of the this compound peak using a diode array detector to ensure no co-eluting peaks.
Protocol 3: Linearity and Range
Rationale: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range.
Procedure:
-
Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Protocol 4: Accuracy
Rationale: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
The mean recovery should be within 98.0% to 102.0%.
Protocol 5: Precision
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the results of each set of measurements. The %RSD should be ≤ 2.0%.
Protocol 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Procedure:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the y-intercepts of regression lines (σ).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Protocol 7: Robustness
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (e.g., ± 0.2 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
-
Analyze a standard solution under each varied condition.
-
Assess the impact on system suitability parameters and the assay results. The results should remain within the acceptance criteria.
Comparison of Validation Parameters for HPLC and GC Methods (Illustrative Data)
The following table presents a hypothetical comparison of the expected performance of validated HPLC and GC methods for the analysis of this compound.
| Validation Parameter | HPLC Method | GC Method |
| Specificity | Demonstrated through forced degradation studies with no interference at the analyte's retention time. | Demonstrated with mass spectrometric detection, showing a unique mass spectrum for the analyte. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 10 - 150 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.2% |
| - Intermediate Precision | ≤ 1.5% | ≤ 1.8% |
| LOD | 0.1 µg/mL | 0.05 µg/mL |
| LOQ | 0.3 µg/mL | 0.15 µg/mL |
| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition. | Unaffected by minor changes in carrier gas flow, temperature ramp, and injection volume. |
Logical Relationship of Validation Parameters
Caption: Interdependence of Analytical Validation Parameters.
Conclusion
The validation of analytical methods for this compound is a systematic process that ensures the integrity of the data generated. Both HPLC and GC offer robust and reliable options, with the choice depending on the specific analytical needs. This guide provides a framework for developing and validating these methods in accordance with international regulatory standards. By understanding the "why" behind each validation step, researchers and scientists can confidently develop methods that are not only compliant but also scientifically sound, ultimately contributing to the development of safe and effective medicines.
References
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- 1H, 13C, and 15N NMR spectra of some pyridazine deriv
- Validation of Analytical Procedures Q2(R2) - ICH.
- Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide - Benchchem.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- Electrochemical and Spectroscopic Studies of Pyridazine Derivatives - Portugaliae Electrochimica Acta.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
- Forced Degradation Studies Research Articles - Page 1 - R Discovery.
- Development of forced degradation and stability indic
- An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommend
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
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Navigating the Structure-Activity Landscape of 3-Chloro-6-Substituted Pyridazine Derivatives: A Comparative Guide
For researchers and professionals in drug development, the pyridazine scaffold represents a privileged heterocyclic motif, consistently appearing in compounds with a wide array of biological activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-chloro-6-substituted pyridazine derivatives, a class of compounds showing significant promise in medicinal chemistry. While specific comprehensive SAR studies on the 3-chloro-6-ethoxypyridazine core are not extensively documented in publicly available literature, this guide synthesizes data from closely related series to elucidate key structural determinants for biological activity. We will explore how modifications to the pyridazine ring influence efficacy, with a focus on anticancer and kinase inhibition activities, supported by experimental data from various studies.
The Pyridazine Core: A Versatile Scaffold in Drug Discovery
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. Its π-deficient nature and the presence of nitrogen atoms as hydrogen bond acceptors contribute to its ability to interact with various biological targets.[4] The synthetic tractability of the pyridazine core allows for diverse substitutions, making it an attractive starting point for the development of novel therapeutics.[5][6] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][3]
Strategic Dissection of the 3-Chloro-6-Substituted Pyridazine Scaffold
Our analysis of the SAR of this class of compounds will focus on the distinct contributions of the substituents at the 3- and 6-positions of the pyridazine ring. The 3-chloro group is a common feature in many active pyridazine derivatives, often serving as a key pharmacophoric element or a reactive handle for further chemical modification. The substituent at the 6-position is highly variable and plays a crucial role in modulating the compound's biological activity and target selectivity.
The Significance of the 3-Chloro Substituent
The presence of a chlorine atom at the 3-position of the pyridazine ring can significantly influence the electronic properties and reactivity of the molecule. It can act as a hydrogen bond acceptor and participate in halogen bonding, which can be critical for target engagement. Furthermore, the 3-chloro position is often a site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups to explore the chemical space and optimize biological activity.
Impact of Substitutions at the 6-Position on Anticancer Activity
Numerous studies have demonstrated that the nature of the substituent at the 6-position of the pyridazine ring is a major determinant of anticancer potency. A variety of functionalities, from simple alkyl or aryl groups to more complex heterocyclic systems, have been explored.
A recent study on 3,6-disubstituted pyridazines as potential anticancer agents targeting cyclin-dependent kinase 2 (CDK2) revealed that the introduction of a methyltetrahydropyran-bearing moiety at the 6-position resulted in submicromolar inhibitory activity against breast cancer cell lines.[2] This highlights the importance of incorporating specific heterocyclic structures to achieve high potency.
The following table summarizes the anticancer activity of a selection of 3,6-disubstituted pyridazine derivatives against human breast cancer cell lines, illustrating the impact of the 6-substituent on their IC50 values.
| Compound ID | 6-Substituent | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 11l | 4-fluorobenzylamino | 1.21 ± 0.04 | 2.15 ± 0.07 |
| 11m | (tetrahydro-2H-pyran-4-yl)methylamino | 0.43 ± 0.01 | 0.99 ± 0.03 |
Data extracted from Sabt et al., 2020.[2]
These findings suggest that the size, shape, and hydrogen bonding capacity of the substituent at the 6-position are critical for effective interaction with the target protein.
Kinase Inhibition: A Prominent Mechanism of Action
Many pyridazine derivatives exert their biological effects through the inhibition of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[7] The pyridazine scaffold can serve as a hinge-binding motif, a common interaction pattern for kinase inhibitors.
A study on 3-oxo-2,3-dihydropyridazine derivatives as inhibitors of interleukin-2-inducible T-cell kinase (ITK) demonstrated that substitutions on the pyridazine core significantly impact both potency and selectivity.[8] Although not a 3-chloro-6-ethoxy scaffold, this work provides valuable insights into how different functional groups can be strategically employed to modulate kinase inhibition. For instance, a 3,5-difluorophenyl group was found to contribute to potency, while a 3-fluorophenyl group improved selectivity.[8]
Experimental Protocols
General Synthetic Approach for 3,6-Disubstituted Pyridazines
The synthesis of 3,6-disubstituted pyridazine derivatives often starts from commercially available or readily prepared pyridazine precursors. A common synthetic route involves the sequential modification of the pyridazine ring, taking advantage of the differential reactivity of its positions.
Step 1: Chlorination of a Pyridazinone Precursor
A pyridazinone starting material can be chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to introduce the chloro group at the 3-position.
Step 2: Nucleophilic Substitution at the 6-Position
The 6-position of the 3-chloropyridazine intermediate can then be functionalized through nucleophilic aromatic substitution with a variety of amines, alcohols, or other nucleophiles to introduce the desired substituent.
Illustrative Synthetic Scheme:
Caption: General synthetic route for 3-chloro-6-substituted pyridazines.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key SAR findings for 3,6-disubstituted pyridazine derivatives based on the available literature.
Caption: Key structure-activity relationships for 3,6-disubstituted pyridazines.
Concluding Remarks and Future Directions
The 3-chloro-6-substituted pyridazine scaffold is a promising platform for the development of novel therapeutic agents, particularly in the field of oncology. While a comprehensive SAR for the specific this compound core remains to be fully elucidated, the analysis of related series provides valuable guidance for future drug design efforts. The key takeaways are the importance of the 3-chloro substituent and the profound impact of the moiety at the 6-position on biological activity. Future research should focus on a systematic exploration of a diverse range of substituents at the 6-position of the this compound scaffold to identify novel candidates with enhanced potency and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.
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Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(50), 29965-29985. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Zhou, G., Ting, P. C., Aslanian, R., Cao, J., Kim, D. W., Kuang, R., ... & Walker, S. S. (2011). SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 2890-2893. [Link]
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IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]
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Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. [Link]
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Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. [Link]
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Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]
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Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. PubMed Central. [Link]
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3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. PubMed Central. [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PubMed Central. [Link]
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Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PubMed Central. [Link]
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Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed. [Link]
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3-Chloro-6-phenylpyridazine. PubChem. [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. [Link]
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The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]
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Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. MDPI. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Chloro-6-ethoxypyridazine
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. 3-Chloro-6-ethoxypyridazine, a key building block in medicinal chemistry, is no exception. Ensuring its purity is not merely a quality control checkpoint; it is the foundation upon which reliable downstream applications are built. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, complete with experimental protocols and supporting data to inform your selection of the most appropriate method.
The Synthetic Landscape and Potential Impurities
A common and efficient route to this compound involves the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with sodium ethoxide. This seemingly straightforward reaction can, however, introduce several process-related impurities that must be monitored.
Understanding the potential impurity profile is critical for developing robust analytical methods. The primary impurities of concern are:
-
Unreacted Starting Material: 3,6-dichloropyridazine
-
Di-substituted Byproduct: 3,6-diethoxypyridazine
-
Isomeric Impurities: Positional isomers, although less likely in this specific reaction, should not be entirely ruled out.
-
Residual Solvents: Ethanol from the sodium ethoxide solution and any other solvents used during the reaction and workup.
The analytical techniques discussed below are chosen for their ability to effectively separate and quantify the target compound from these potential impurities.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach is often the most rigorous strategy for purity determination. Here, we compare four orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
| Technique | Principle | Strengths | Limitations | Typical Application |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for separating structurally similar compounds, excellent quantitation, non-destructive. | Requires soluble samples, method development can be time-consuming. | Primary method for routine purity analysis and quantification of non-volatile impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity, provides structural information for identification of unknown impurities. | Limited to thermally stable and volatile compounds, may require derivatization. | Identification of volatile impurities and residual solvents. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for absolute purity determination (qNMR) without a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. | Structural confirmation and absolute purity determination. |
| Melting Point | Temperature at which a solid transitions to a liquid. | Simple, rapid, and inexpensive. | Sensitive to small amounts of impurities (causes depression and broadening of the melting range), not suitable for amorphous solids or oils. | A rapid preliminary check for purity.[1][2][3][4] |
In-Depth Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and impurity profile of the synthesized material.
High-Performance Liquid Chromatography (HPLC)
The resolving power of HPLC makes it the workhorse for purity assessment of non-volatile organic compounds. A reversed-phase method is well-suited for the separation of halogenated pyridazines.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Detailed HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Rationale for Method Parameters: A C18 column is a good starting point for moderately polar compounds like pyridazine derivatives. The gradient elution allows for the separation of compounds with a range of polarities, from the more polar starting material to the less polar di-substituted byproduct. Formic acid is added to the mobile phase to improve peak shape by protonating any basic sites on the analytes and the stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectra for structural elucidation.
Workflow for GC-MS Analysis
Caption: Workflow for conducting forced degradation studies.
Typical Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV and visible light according to ICH Q1B guidelines.
The stressed samples should be analyzed by a stability-indicating method, typically HPLC with mass spectrometric detection (LC-MS), to identify and quantify any degradation products.
Conclusion
The purity of this compound is a critical parameter that directly impacts the reliability of subsequent research and development activities. A comprehensive assessment of purity should not rely on a single analytical technique. Instead, a combination of orthogonal methods provides the most complete and trustworthy picture. HPLC is the cornerstone for routine purity analysis, while GC-MS is invaluable for identifying volatile impurities. NMR, particularly qNMR, offers an elegant method for absolute purity determination and structural confirmation. Finally, melting point analysis serves as a rapid and simple preliminary check. By employing these techniques in a logical and informed manner, researchers can confidently establish the purity of their synthesized this compound and proceed with their work on a solid analytical foundation.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(5), 874-887. [Link]
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University of Toronto. (n.d.). Melting Point Determination. Retrieved from [Link] 5. askIITians. (2016, October 19). Why boiling point and melting point are called criteria to check purity. Retrieved from [Link] 6[2]. Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link] 7[3]. Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link] 8[5]. JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?. Retrieved from [Link] 9[6]. Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link] 1[4]0. Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link] 1[7]1. Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
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A Comparative Guide to Bioisosteric Replacement Strategies for 3-Chloro-6-ethoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic profiles. 3-Chloro-6-ethoxypyridazine serves as a valuable scaffold, presenting multiple avenues for bioisosteric replacement to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of bioisosteric replacement strategies for this molecule, supported by experimental insights and rationale.
Introduction to this compound and Bioisosterism
This compound is a heterocyclic compound featuring a pyridazine core, a chlorine substituent, and an ethoxy group. Each of these components can be systematically modified through bioisosteric replacement, a cornerstone of drug design. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activity to a parent compound.[1][2] The goal of this technique is to refine a molecule's properties, such as reducing toxicity, altering bioavailability, or improving efficacy, without drastic changes to its fundamental structure.[2]
This guide will explore the strategic replacement of the pyridazine ring, the chloro group, and the ethoxy moiety, providing a framework for rational drug design centered around this scaffold.
Strategic Bioisosteric Modifications
The structure of this compound offers three primary sites for modification: the pyridazine core, the chloro substituent, and the ethoxy group.
Caption: Bioisosteric modification sites on this compound.
The pyridazine ring is a key pharmacophoric element. Its replacement with other heterocycles or even a phenyl ring can significantly impact a compound's properties.
-
Rationale for Replacement: Replacing the pyridazine ring can alter polarity, solubility, and metabolic stability. For instance, substituting a phenyl ring with a pyridazine has been shown to decrease the logarithm of the partition coefficient (LogP) by approximately two units, thereby increasing aqueous solubility.[3][4]
-
Common Replacements and Their Effects:
-
Pyridine and Pyrimidine: These are close bioisosteres of pyridazine. In a study on nicotinic acetylcholine receptor (nAChR) ligands, replacing a pyridine with a pyridazine nucleus resulted in a 30-fold decrease in affinity for the (α4)2(β2)3 subtype.[5] This highlights that even subtle changes in the heterocycle can have profound effects on biological activity.
-
Phenyl Ring: While increasing lipophilicity, replacement with a phenyl ring can be explored to understand the importance of the nitrogen atoms for target engagement.
-
Table 1: Comparative Effects of Pyridazine Core Replacements
| Bioisosteric Replacement | Predicted Effect on LogP | Rationale | Potential Biological Impact |
| Pyridine | Increase | Fewer nitrogen atoms, less polar. | Altered receptor binding and selectivity. |
| Pyrimidine | Similar | Isomeric with pyridazine. | May retain similar biological activity with altered metabolic profile.[5] |
| Phenyl | Significant Increase | Lacks polar nitrogen atoms. | Increased cell permeability, potential for altered target interactions.[3] |
The chlorine atom at the 3-position influences the electronic nature of the pyridazine ring and can be a site for metabolic attack. Its replacement is a common strategy to modulate these properties.
-
Rationale for Replacement: A chlorine substituent can be replaced to alter electron-withdrawing strength, improve metabolic stability, or introduce new interaction points with a biological target.[6] Halogens like chlorine and fluorine are often used to enhance the physicochemical properties of compounds.[6]
-
Common Replacements and Their Effects:
-
Trifluoromethyl (-CF3): A classical bioisostere for chlorine, the -CF3 group is a strong electron-withdrawing group and is generally more metabolically stable.[2]
-
Cyano (-CN): Similar to -CF3, the cyano group is electron-withdrawing and can act as a hydrogen bond acceptor.[2]
-
Methyl (-CH3): Replacing chlorine with a methyl group reduces the electron-withdrawing nature and increases lipophilicity. This can be used to probe the electronic requirements for activity.
-
Table 2: Comparative Effects of Chloro Substituent Replacements
| Bioisosteric Replacement | Electronic Effect | Rationale | Potential Biological Impact |
| Trifluoromethyl (-CF3) | Strongly electron-withdrawing | Increases metabolic stability, mimics steric profile. | Can enhance binding affinity and improve pharmacokinetic profile.[2] |
| Cyano (-CN) | Strongly electron-withdrawing | Can act as a hydrogen bond acceptor. | May introduce new binding interactions and alter electronics.[2] |
| Methyl (-CH3) | Electron-donating | Reduces electron-withdrawing character, increases lipophilicity. | Can probe the importance of electronics for activity. |
| Fluorine (-F) | Strongly electronegative | Can improve metabolic stability and binding affinity.[7][8] | Often leads to increased lipophilicity compared to hydroxyl or methoxy groups.[9] |
The ethoxy group at the 6-position primarily influences the compound's solubility and can be a site of O-dealkylation metabolism.
-
Rationale for Replacement: Modifications to the ethoxy group are often aimed at improving metabolic stability and fine-tuning solubility and lipophilicity.
-
Common Replacements and Their Effects:
-
Methoxy (-OCH3): A smaller alkyl group can alter the steric profile and may have different metabolic stability.
-
Fluorine (-F): Replacing an alkoxy group with fluorine is a common strategy to block metabolism and can increase lipophilicity.[9]
-
Cyclopropyl: This group can serve as a bioisostere for an oxygen atom in terms of size and can offer improved metabolic stability.[10]
-
Table 3: Comparative Effects of Ethoxy Group Replacements
| Bioisosteric Replacement | Predicted Effect on Lipophilicity | Rationale | Potential Biological Impact |
| Methoxy (-OCH3) | Decrease | Smaller alkyl chain. | May alter metabolic stability and steric interactions. |
| Fluorine (-F) | Increase | Blocks metabolism, highly lipophilic. | Improved metabolic stability and cell permeability.[9] |
| Cyclopropyl | Increase | Non-polar, rigid structure. | Can enhance metabolic stability and binding affinity.[10] |
Experimental Protocols
A crucial aspect of bioisosteric replacement studies is the synthesis and evaluation of the designed analogs.
Caption: A generalized workflow for bioisosteric replacement studies.
The synthesis of analogs of this compound often starts from a pyridazinone precursor.
Step-by-step Protocol:
-
Synthesis of the Pyridazinone Core: A common route involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate to form the dihydropyridazinone, followed by oxidation to the pyridazinone.
-
Introduction of the 6-substituent: The desired alkoxy or other group at the 6-position can often be introduced by nucleophilic substitution on a suitable precursor, such as 3,6-dichloropyridazine.
-
Chlorination: The hydroxyl group of the pyridazinone is converted to the chloro group using a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Introduction of Bioisosteric Replacements:
-
For modifications at the 3-position, the chloro group can be displaced by various nucleophiles in substitution reactions.
-
For modifications at the 6-position, the ethoxy group can be introduced via Williamson ether synthesis or displaced if starting from a 3,6-dihalopyridazine.
-
Note: Specific reaction conditions will vary depending on the desired analog and should be optimized accordingly.
The newly synthesized compounds should be evaluated in relevant biological assays to determine their activity.
Example Protocol: Enzyme Inhibition Assay
-
Prepare Reagents: Dilute the test compounds to a range of concentrations. Prepare the enzyme, substrate, and buffer solutions.
-
Assay Procedure: a. Add the enzyme and buffer to the wells of a microplate. b. Add the test compounds and incubate for a predetermined time. c. Initiate the reaction by adding the substrate. d. Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time points.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
To assess the drug-like properties of the analogs, key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters should be measured.
-
Solubility: Determined by methods such as nephelometry or HPLC.
-
Lipophilicity (LogD7.4): Measured by shake-flask method or calculated.
-
Metabolic Stability: Assessed by incubating the compounds with liver microsomes or hepatocytes and measuring the rate of disappearance over time.
Conclusion
Bioisosteric replacement is a powerful and nuanced strategy in drug discovery. The case of this compound illustrates how systematic modifications of the pyridazine core, the chloro substituent, and the ethoxy group can be employed to optimize a lead compound. Each modification should be guided by a clear rationale to improve specific properties, whether it be enhancing potency, increasing solubility, or improving metabolic stability. The comparative data and experimental workflows presented in this guide provide a solid foundation for researchers to design and execute effective bioisosteric replacement studies.
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Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. Available at: [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
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comparing the efficacy of different synthetic routes to pyridazine derivatives
For researchers, scientists, and professionals in drug development, the pyridazine scaffold is a cornerstone of medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and antihypertensive properties.[1][2][3] The efficacy of any research and development program hinges on the efficient and versatile synthesis of these core structures. This guide provides an in-depth comparison of the most effective synthetic routes to pyridazine derivatives, supported by experimental data and field-proven insights.
The Classic Approach: Paal-Knorr Synthesis from 1,4-Dicarbonyl Compounds
The Paal-Knorr synthesis is a foundational method for the construction of five- and six-membered heterocycles. In the context of pyridazine synthesis, it involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[4][5] The driving force of this reaction is the formation of a stable aromatic pyridazine ring through the sequential formation of two C-N bonds and subsequent dehydration.
The primary advantage of this method lies in its simplicity and the ready availability of the starting materials. However, the synthesis of appropriately substituted 1,4-dicarbonyl compounds can sometimes be challenging, and the reaction conditions can be harsh, potentially limiting the functional group tolerance. The mechanism involves the initial formation of a dihydropyridazine intermediate, which is then oxidized to the aromatic pyridazine.[5]
Mechanistic Pathway of the Paal-Knorr Pyridazine Synthesis
Caption: Paal-Knorr synthesis of pyridazines.
The Power of Cycloadditions: Inverse Electron Demand Diels-Alder (IEDDA) Reactions
A more modern and highly efficient route to pyridazines involves the inverse electron demand Diels-Alder (IEDDA) reaction. This powerful transformation typically utilizes electron-deficient 1,2,4,5-tetrazines as the diene component, which react with electron-rich dienophiles such as alkenes or alkynes.[6][7] The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which results in the extrusion of dinitrogen and the formation of the aromatic pyridazine ring.
The key advantages of the IEDDA approach are its high regioselectivity, broad substrate scope, and often mild reaction conditions.[8][9][10] This method is particularly valuable for the synthesis of highly substituted and functionalized pyridazines that may be difficult to access through classical methods.
Mechanistic Pathway of the IEDDA Reaction for Pyridazine Synthesis
Caption: IEDDA synthesis of pyridazines.
A related and equally potent cycloaddition strategy is the aza-Diels-Alder reaction of 1,2,3-triazines with electron-rich dienophiles like 1-propynylamines.[11] This metal-free approach offers high regioselectivity and yields, providing a sustainable and cost-effective alternative to some transition-metal-catalyzed methods.[11]
Modern Strategies: Transition-Metal-Catalyzed Cross-Coupling Reactions
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and pyridazine derivatives are no exception. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for the functionalization of pre-formed pyridazine rings.[12][13][14] This reaction involves the palladium-catalyzed coupling of a halogenated pyridazine with a boronic acid or ester.
The main advantage of this approach is the exceptional functional group tolerance and the ability to introduce a wide variety of substituents onto the pyridazine core with high precision.[12][15] This method is ideal for the late-stage functionalization of complex molecules in drug discovery programs. Copper-catalyzed reactions have also emerged as a viable alternative for the synthesis of polysubstituted pyridazines.[3][16]
General Workflow for Suzuki-Miyaura Cross-Coupling for Pyridazine Functionalization
Caption: Suzuki-Miyaura functionalization of pyridazines.
Comparison of Synthetic Routes
| Feature | Paal-Knorr Synthesis | Inverse Electron Demand Diels-Alder (IEDDA) | Aza-Diels-Alder (from 1,2,3-Triazines) | Suzuki-Miyaura Cross-Coupling |
| Starting Materials | 1,4-Dicarbonyls, Hydrazine | 1,2,4,5-Tetrazines, Alkenes/Alkynes | 1,2,3-Triazines, 1-Propynylamines | Halogenated Pyridazines, Boronic Acids |
| Key Transformation | Condensation/Dehydration | [4+2] Cycloaddition/Retro-Diels-Alder | Aza-Diels-Alder/N₂ extrusion | C-C Bond Formation |
| Typical Yields | Moderate to Good (40-71%)[17] | Good to Excellent (up to 99%)[18] | High (up to 80%)[11] | Good to Excellent (up to 96%)[19] |
| Reaction Conditions | Often requires heating, acidic or basic conditions | Mild, often room temperature or gentle heating | Neutral conditions, variable temperature | Requires Pd catalyst, base, and heating |
| Substrate Scope | Dependent on 1,4-dicarbonyl availability | Broad for both diene and dienophile | Good functional group tolerance | Very broad, excellent functional group tolerance |
| Regioselectivity | Defined by 1,4-dicarbonyl structure | High | Highly regioselective | Specific to the position of the halogen |
| Key Advantages | Simplicity, readily available starting materials | High efficiency, mild conditions, excellent for complex targets | Metal-free, sustainable, high regioselectivity | Late-stage functionalization, broad scope |
| Key Limitations | Synthesis of precursors can be complex, harsh conditions | Synthesis of substituted tetrazines can be multi-step | Limited to specific triazine and dienophile partners | Requires pre-functionalized pyridazine, catalyst cost |
Experimental Protocols
Representative Protocol for Inverse Electron Demand Diels-Alder (IEDDA) Reaction
This protocol is adapted from the synthesis of pyridazines from 1,2,4,5-tetrazines and alkynes.[9]
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve the 1,2,4,5-tetrazine (1.0 eq.) in a suitable solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Addition of Dienophile: To the stirring solution, add the alkyne (1.2 eq.).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or 40-150 °C depending on the substrates) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often accompanied by the evolution of nitrogen gas.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired pyridazine derivative.
Representative Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is based on the functionalization of a brominated pyridazine derivative.[12]
-
Reaction Setup: To a reaction flask, add the 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 eq.), the corresponding (hetero)aromatic boronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and a base such as 2 M aqueous sodium carbonate solution.
-
Solvent Addition: Add a mixture of solvents, for example, 1,2-dimethoxyethane (DME) and ethanol.
-
Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon) for the specified time (e.g., 48 hours), monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, extract the mixture with a suitable organic solvent (e.g., chloroform). Wash the combined organic layers with a saturated sodium chloride solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the final product.
Conclusion
The synthesis of pyridazine derivatives can be approached through a variety of effective routes, each with its own set of advantages and limitations. The classical Paal-Knorr synthesis remains a straightforward method when the appropriate 1,4-dicarbonyl precursors are accessible. For the construction of complex and highly substituted pyridazines, the inverse electron demand Diels-Alder reaction offers a powerful and highly regioselective strategy under mild conditions. Finally, transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide an unparalleled platform for the late-stage functionalization of the pyridazine core, which is of immense value in modern drug discovery. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of molecular complexity.
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A Comparative Guide to the Cross-Reactivity of Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, including a high dipole moment and the capacity for dual hydrogen-bonding, make it a versatile scaffold for engaging with biological targets.[2] These characteristics have led to the development of pyridazine-containing compounds across a wide array of therapeutic areas, including oncology, inflammation, and cardiovascular disease.[1][3]
However, the very features that make pyridazines effective can also lead to off-target interactions, or cross-reactivity. Understanding and quantifying this cross-reactivity is a critical step in drug development, as it directly impacts a compound's safety and efficacy profile. This guide will explore the structural drivers of selectivity in pyridazine derivatives and provide robust, validated protocols for assessing their cross-reactivity.
Understanding Cross-Reactivity in Pyridazine Derivatives
The selectivity of a drug candidate is a measure of its ability to interact with its intended target while avoiding interactions with other biomolecules.[4] For pyridazine derivatives, particularly those targeting large, structurally related protein families like kinases, achieving high selectivity is a significant challenge.[5]
The physicochemical properties of the pyridazine ring itself can influence these interactions. Its polarity can enhance aqueous solubility, while the nitrogen atoms can act as hydrogen bond acceptors, contributing to binding affinity.[2] Substitutions at various positions on the pyridazine ring are employed to fine-tune these properties and steer the molecule towards the desired target and away from off-targets. For instance, in a series of ALK5 inhibitors, modifications to the substitution pattern of a phenyl group attached to the pyridazine core were explored to enhance selectivity.[6]
Comparative Selectivity Profiles of Pyridazine-Based Inhibitors
While a comprehensive database for the cross-reactivity of all 3-Chloro-6-ethoxypyridazine derivatives is not publicly available, we can draw valuable insights from related pyridazine and imidazo[1,2-b]pyridazine series that have been extensively studied.
One notable example is a series of imidazo[1,2-b]pyridazine derivatives developed as selective ROCK2 inhibitors. Through systematic structure-activity relationship (SAR) studies, researchers were able to identify compounds with excellent isoform selectivity over the closely related ROCK1.[7] Similarly, another study focused on imidazo[1,2-b]pyridazine derivatives as Haspin inhibitors demonstrated that specific substitutions led to high selectivity against other kinases like CDK2, CDK5, CDK9, and DYRK1A.[8]
The table below summarizes hypothetical, yet representative, selectivity data for two distinct pyridazine derivatives against a panel of kinases, illustrating how subtle structural changes can dramatically alter the cross-reactivity profile.
| Target Kinase | Derivative A (IC50, nM) | Derivative B (IC50, nM) | Staurosporine (IC50, nM) |
| Kinase X (On-target) | 10 | 15 | 5 |
| Kinase Y (Off-target) | 500 | >10,000 | 10 |
| Kinase Z (Off-target) | >10,000 | 250 | 20 |
This data is illustrative and based on typical kinase inhibitor profiles. Staurosporine is included as a non-selective control.[9]
Experimental Protocols for Assessing Cross-Reactivity
To ensure the trustworthiness of selectivity data, rigorous and well-controlled experimental protocols are essential. Here, we detail two gold-standard methodologies for quantitatively assessing the cross-reactivity of small molecule inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay is a cornerstone of kinase inhibitor profiling, measuring the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[9]
Rationale: This method provides a direct measure of the functional inhibition of a kinase by a test compound. The use of a luminescence-based readout offers high sensitivity and a wide dynamic range.
Step-by-Step Protocol:
-
Compound Preparation: Create a 10 mM stock solution of the test pyridazine derivative in 100% DMSO. Perform a serial dilution to generate a range of concentrations for IC50 determination.[9]
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest, a suitable substrate peptide, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[9]
-
Inhibitor Incubation: Add the serially diluted test compound or DMSO control to the appropriate wells. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[9]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.[9]
-
ADP Detection: Stop the kinase reaction and detect the generated ADP using a commercial kit such as ADP-Glo™. This involves a two-step process of depleting unused ATP and then converting ADP to ATP to generate a luminescent signal.[9]
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9]
Workflow for Kinase Profiling
Caption: Workflow for determining the IC50 of a pyridazine derivative against a target kinase.
Radioligand Receptor Binding Assay
This technique is invaluable for assessing interactions with non-kinase targets like G protein-coupled receptors (GPCRs) and ion channels. It measures the ability of a test compound to displace a radioactively labeled ligand from its receptor.[10][11]
Rationale: This assay directly quantifies the binding affinity of a compound to a receptor, providing a measure of target engagement. It is highly sensitive and can be adapted for high-throughput screening.[12][13]
Step-by-Step Protocol:
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Assay Setup: In a filter plate, combine the receptor preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound.[14]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by vacuum filtration. The filter membrane traps the receptor-ligand complexes.[14]
-
Detection: Quantify the amount of bound radioligand by measuring the radioactivity of the filter using a scintillation counter.[14]
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[13]
Diagram of a Competitive Radioligand Binding Assay
Caption: Principle of a competitive radioligand binding assay for assessing cross-reactivity.
Interpreting Selectivity Data
The output of these assays, typically IC50 or Ki values, allows for the quantification of a compound's selectivity. A common metric is the Selectivity Index (SI) , which is the ratio of the off-target IC50 to the on-target IC50. A higher SI indicates greater selectivity.
It is crucial to profile compounds against a broad panel of relevant off-targets. For kinase inhibitors, this often means screening against hundreds of kinases to generate a comprehensive selectivity profile.[15] This broad profiling helps to identify potential liabilities early in the drug discovery process and guides the chemical optimization of lead compounds.[16]
Conclusion and Future Directions
The pyridazine scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding and rigorous assessment of the cross-reactivity of these derivatives are paramount for their successful development. The strategic application of diverse and robust assay technologies, such as those detailed in this guide, provides the critical data needed to drive medicinal chemistry efforts toward compounds with optimal potency and selectivity. Future work in this area will likely involve the integration of computational modeling with experimental screening to more accurately predict and design selective pyridazine-based drugs.
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A Senior Scientist's Guide to the In Vitro Evaluation of Novel Pyridazine-Based Compounds: Protocols and Comparative Analysis
Introduction
The pyridazine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2] This six-membered aromatic ring, containing two adjacent nitrogen atoms, possesses unique physicochemical properties that make it a versatile core for developing novel therapeutics.[2][3] The inherent polarity and robust hydrogen-bonding capacity of the pyridazine ring allow for potent and selective interactions with a wide array of biological targets.[2][4] Consequently, pyridazine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer,[5][6] anti-inflammatory,[7][8][9] and antimicrobial effects.[1][10][11]
For researchers and drug development professionals working with this promising scaffold, a structured and logical in vitro testing cascade is paramount. This guide provides an in-depth framework for the initial screening and comparative analysis of novel pyridazine compounds. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically insightful. We will explore primary screening assays to establish a baseline of bioactivity, followed by a selection of key mechanistic assays to elucidate the specific therapeutic potential of your compounds.
Part I: The Foundational Screen – Assessing Antiproliferative Activity
The Causality Behind the Initial Screen: Before delving into complex mechanistic studies, the foundational step for any novel compound, particularly in oncology, is to assess its effect on cell viability and proliferation.[12][13] This primary screen serves two critical purposes: first, it identifies compounds with potential antiproliferative or cytotoxic effects, and second, it establishes a therapeutic window—the concentration range at which the compound is active without causing nonspecific toxicity. This data is crucial for designing all subsequent, more targeted experiments. The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[13][14]
Featured Assay: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells, primarily through mitochondrial dehydrogenases, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells.[15][16]
Experimental Workflow: Cytotoxicity Testing
The general workflow for assessing the cytotoxicity of a novel pyridazine compound is a multi-step process designed to ensure reproducibility and accuracy.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Detailed Protocol: MTT Cell Proliferation Assay
This protocol is a self-validating system; the inclusion of vehicle controls and untreated controls allows for the normalization of data, ensuring that the observed effects are due to the compound itself and not the solvent or other experimental variables.
-
Cell Plating: Seed adherent cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]
-
Compound Preparation: Prepare a high-concentration stock solution of the novel pyridazine compound in sterile DMSO (e.g., 10 mM).[17] Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[17]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the various compound dilutions. Include wells for "vehicle control" (medium with the same final DMSO concentration) and "untreated control" (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[12]
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[15][17] Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[17][18] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15][16] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[12]
Comparative Data: Antiproliferative Activity of Pyridazine Derivatives
The IC₅₀ value is the key metric for comparing the potency of different compounds. A lower IC₅₀ indicates higher potency. The table below summarizes the activity of several published pyridazine derivatives against common cancer cell lines, providing a benchmark for your novel compounds.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyridazine Derivative 5b | HCT-116 (Colon) | 7.9 | [5][19] |
| Pyridazine Derivative 5b | MCF-7 (Breast) | 12.5 | [5][19] |
| Imidazo[1,2-b]pyridazine 4e | MCF-7 (Breast) | 1-10 | [20] |
| Imidazo[1,2-b]pyridazine 4f | SK-MEL-28 (Melanoma) | 1-10 | [20] |
| Pyrimido-pyridazine 2b | MDA-MB-231 (Breast) | Significant Activity | [6] |
| 3,6-disubstituted Pyridazine 11m | T-47D (Breast) | 1.83 | [21] |
| 3,6-disubstituted Pyridazine 11h | MDA-MB-231 (Breast) | 2.51 | [21] |
Note: This table presents representative data. Direct comparison requires identical experimental conditions.
Part II: Probing the Mechanism of Action
Once a compound demonstrates promising antiproliferative activity, the subsequent step is to investigate its specific mechanism. Pyridazines are known to act through diverse pathways, and the choice of secondary assays should be guided by the compound's structure and the initial screening results.
A. Anticancer Mechanisms: Cell Migration and Kinase Inhibition
1. Cell Migration Inhibition (Anti-Metastatic Potential)
Rationale: Cancer metastasis, the spread of cancer cells, is responsible for the majority of cancer-related deaths. Cell migration is a critical step in this process. The wound healing, or "scratch," assay is a straightforward and cost-effective method to assess the collective migration of a sheet of cells in vitro, simulating the closure of a wound.[22][23] It is an excellent tool to screen for compounds that may inhibit metastatic potential.
Caption: Workflow for the in vitro wound healing (scratch) assay.
Detailed Protocol: In Vitro Wound Healing Assay
-
Monolayer Formation: Seed cells in a 12- or 24-well plate at a density that will form a 95-100% confluent monolayer within 24 hours.[22][24]
-
Creating the Wound: Once confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer with firm, consistent pressure.[22]
-
Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells.[24]
-
Treatment: Add fresh culture medium containing the test compound at a non-lethal concentration (determined from the MTT assay) or vehicle control.
-
Imaging and Data Acquisition: Immediately capture an image of the scratch (T=0) using a phase-contrast microscope.[22] Place the plate back in the incubator and capture images of the same region at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Analysis: Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the T=0 image. Compare the rate of closure between compound-treated and control wells.[23]
2. Kinase Inhibition (Targeted Therapy)
Rationale: Dysregulation of protein kinase signaling is a hallmark of cancer. Many pyridazine derivatives have been specifically designed as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis.[5][19][25] Cell-free enzymatic assays are essential to confirm direct inhibition of a target kinase and to determine its potency (IC₅₀).
Caption: Simplified VEGFR-2 signaling pathway inhibited by a pyridazine compound.
Comparative Data: VEGFR-2 Kinase Inhibition by Pyridazine Derivatives
| Compound | VEGFR-2 Inhibition (%) @ 10 µM | VEGFR-2 IC₅₀ (nM) | Reference |
| Pyridazine 5b | 92.2% | - | [5][19] |
| Pyridazinone 18b | >80% | 60.7 | [1][25] |
| Pyridazinone 18c | >80% | 107 | [1][25] |
| Imatinib (Control) | 92.1% | - | [19] |
B. Anti-inflammatory Activity
Rationale: Chronic inflammation is linked to numerous diseases. A key mechanism is the overproduction of prostaglandins by cyclooxygenase (COX) enzymes.[26] Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. Pyridazine derivatives have been developed as potent COX inhibitors, with a particular focus on selectivity for COX-2 (induced during inflammation) over COX-1 (constitutively active, with a protective role in the gut), which can reduce gastrointestinal side effects.[8][9][27]
Comparative Data: COX-1 vs. COX-2 Inhibition by Pyridazine Derivatives
| Compound / Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Pyridazinone 5a | 12.85 | 0.77 | 16.70 | [27] |
| Pyridazinone 25a | 0.692 | 0.0198 | 34.9 | [26] |
| Pyridazinone 24a | 0.373 | 0.0156 | 23.9 | [26] |
| Celecoxib (Reference) | >10 | 0.04 | >250 | [26] |
| Indomethacin (Reference) | 0.1 | 1.5 | 0.067 | [26] |
A higher Selectivity Index (SI) indicates greater selectivity for COX-2.
C. Antimicrobial Activity
Rationale: The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The pyridazine scaffold has been successfully incorporated into compounds with significant antibacterial and antifungal properties.[1][28] The standard method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC).
Conceptual Workflow: The MIC is determined by exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid broth medium. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after an incubation period.
Comparative Data: Antimicrobial Activity of Pyridazine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Pyridazinone 10h | Staphylococcus aureus | 16 | [1] |
| Pyridazinone 8g | Candida albicans | 16 | [1] |
| Chloro derivative | E. coli | 0.892 - 3.744 | [11] |
| Chloro derivative | P. aeruginosa | 0.892 - 3.744 | [11] |
| Chloramphenicol (Ref.) | E. coli | 2.019 - 8.078 | [11] |
Conclusion and Future Outlook
This guide outlines a logical, tiered approach to the in vitro evaluation of novel compounds containing the pyridazine scaffold. The journey begins with a broad assessment of antiproliferative activity using the MTT assay to establish potency and guide concentrations for further testing. Based on these initial findings and the structural hypothesis, a suite of secondary, mechanistic assays—such as the wound healing assay for anti-metastatic potential, specific kinase inhibition assays, COX enzyme assays for anti-inflammatory effects, or MIC determination for antimicrobial activity—can be employed to elucidate the compound's specific biological function.
By systematically applying these robust and validated protocols, researchers can efficiently compare their novel pyridazine derivatives to established benchmarks and previously published compounds. This structured approach not only ensures data integrity but also accelerates the identification of promising lead candidates for further preclinical and in vivo evaluation.[6][29] The versatility of the pyridazine scaffold continues to offer exciting possibilities, and a rigorous in vitro characterization is the critical first step in translating that potential into tangible therapeutic advances.
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A Comparative Guide to the Pharmacokinetic Properties of Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment and the capacity for robust hydrogen bonding, make it an attractive component in the design of novel therapeutics.[2] Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[3] However, the successful development of any drug candidate hinges on a thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME). This guide will explore the diverse pharmacokinetic profiles of several pyridazine-containing drugs, providing a comparative analysis to inform future drug design and development efforts.
Comparative Pharmacokinetic Profiles of Pyridazine Derivatives
The pharmacokinetic behavior of pyridazine derivatives can vary significantly based on their substitution patterns and overall molecular properties. To illustrate this, we will compare the pharmacokinetic parameters of three distinct pyridazine-containing drugs: Relugolix, Deucravacitinib, and Mirtazapine.
Table 1: Comparative Pharmacokinetic Parameters of Selected Pyridazine Derivatives
| Parameter | Relugolix | Deucravacitinib | Mirtazapine |
| Oral Bioavailability (%) | ~12%[4] | 99%[5] | ~50%[4][6] |
| Time to MaximumConcentration (Tmax) (hours) | ~2.25[4] | 2 - 3[5] | ~2[7] |
| Plasma Protein Binding (%) | 68 - 71[8] | Not specified | ~85%[4][7] |
| Elimination Half-life (t1/2) (hours) | 25 (effective)[6] | 10[5] | 20 - 40[4][7] |
| Apparent Clearance (CL/F) (L/h) | 29[4] | Not specified | 31[4] |
| Major Metabolism Pathways | CYP3A, CYP2C8[4] | Not specified | Demethylation, Hydroxylation(CYP1A2, CYP2D6, CYP3A4)[7] |
| Primary Route of Excretion | Feces (~81%)[4] | Urine and Feces[5] | Urine (~75%), Feces (~15%)[9] |
Analysis of Comparative Data:
The data presented in Table 1 highlights the remarkable diversity in the pharmacokinetic profiles of these three pyridazine derivatives.
-
Relugolix , an oral gonadotropin-releasing hormone (GnRH) antagonist, exhibits low oral bioavailability, suggesting significant first-pass metabolism or poor absorption.[4] Its primary route of elimination is through the feces.[4]
-
Deucravacitinib , a selective tyrosine kinase 2 (TYK2) inhibitor, demonstrates excellent oral bioavailability, indicating efficient absorption and minimal first-pass metabolism.[5]
-
Mirtazapine , a tetracyclic antidepressant, has moderate oral bioavailability and a longer, more variable elimination half-life.[4][6] It is extensively metabolized by multiple cytochrome P450 enzymes.[7]
These differences underscore the profound impact of molecular structure on the ADME properties of pyridazine-containing compounds and emphasize the importance of early pharmacokinetic profiling in drug discovery.
Experimental Protocols for Assessing Pharmacokinetic Properties
To ensure the scientific integrity of pharmacokinetic data, standardized and validated experimental protocols are essential. This section details the methodologies for two critical in vitro ADME assays.
In Vitro Permeability Assessment: The Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drug candidates.[10] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Step-by-Step Methodology:
-
Cell Culture and Monolayer Formation:
-
Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and other necessary components.
-
The cells are then seeded onto permeable filter supports in Transwell® plates and cultured for 21-28 days to allow for the formation of a confluent and differentiated monolayer.
-
-
Monolayer Integrity Assessment:
-
The integrity of the cell monolayer is crucial for reliable permeability data. It is typically assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
-
Alternatively, the permeability of a paracellular marker, such as Lucifer yellow, can be measured.
-
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A-to-B) Permeability: The test compound is added to the apical (upper) compartment, and the appearance of the compound in the basolateral (lower) compartment is measured over time. This simulates absorption from the intestine into the bloodstream.
-
Basolateral to Apical (B-to-A) Permeability: The test compound is added to the basolateral compartment, and its transport to the apical compartment is monitored. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein.
-
-
Sample Analysis and Data Calculation:
-
Samples are collected from both compartments at various time points and the concentration of the test compound is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the filter membrane
-
C0 is the initial concentration of the drug in the donor compartment
-
-
Logical Flow of the Caco-2 Permeability Assay:
Caption: Workflow of the Caco-2 permeability assay.
In Vitro Metabolic Stability Assessment: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[12][13] It provides an early indication of a compound's metabolic clearance.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
A cofactor solution containing NADPH is prepared.
-
-
Incubation:
-
The test compound is incubated with the liver microsomes in the presence of the NADPH cofactor solution at 37°C.
-
Samples are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
The metabolic reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
The samples are then centrifuged to pellet the proteins.
-
-
LC-MS/MS Analysis:
-
The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine its concentration at each time point.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
-
Logical Flow of the Liver Microsomal Stability Assay:
Caption: Workflow of the liver microsomal stability assay.
Metabolic Pathways of Pyridazine Derivatives
The metabolism of pyridazine derivatives is a critical determinant of their pharmacokinetic profile and can influence both their efficacy and toxicity. Cytochrome P450 enzymes are often involved in the biotransformation of these compounds.[14]
A classic example of a pyridazine-containing drug with a well-characterized metabolic pathway is Hydralazine , an antihypertensive agent.[8][15] Its metabolism is complex and involves multiple pathways, including acetylation, hydroxylation, and formation of hydrazones.[5][8][15] The acetylation of hydralazine is primarily mediated by the N-acetyltransferase 2 (NAT2) enzyme, which exhibits genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the population.
Simplified Metabolic Pathway of Hydralazine:
Caption: Simplified metabolic pathways of hydralazine.
Conclusion
The pharmacokinetic properties of pyridazine derivatives are highly variable and intricately linked to their chemical structure. A thorough understanding and early assessment of ADME properties are paramount for the successful development of new drugs based on this versatile scaffold. The comparative data and experimental protocols presented in this guide offer a foundational framework for researchers to design and interpret pharmacokinetic studies, ultimately facilitating the discovery of safe and effective pyridazine-based therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-6-ethoxypyridazine
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Chloro-6-ethoxypyridazine, moving beyond simple instructions to explain the critical reasoning behind each procedure.
Hazard Profile and Risk Assessment: Understanding the "Why"
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a thorough risk assessment can be conducted by examining its structural motifs—a chlorinated pyridazine core. Pyridazine derivatives and other chlorinated heterocyclic compounds should be treated as hazardous substances until proven otherwise.[1] The primary hazards are anticipated to be similar to related compounds, which include skin irritation, serious eye damage, and potential harm if swallowed or inhaled.[2][3]
The "chloro" group suggests that its combustion may produce toxic and corrosive gases such as hydrogen chloride and nitrogen oxides. Therefore, every step of the disposal process is designed to minimize exposure and prevent uncontrolled reactions or environmental release.
Table 1: Anticipated Hazard Profile and Recommended Protective Measures
| Hazard Classification | Anticipated Risk | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Expected to cause skin irritation. Prolonged or repeated contact may lead to dermatitis.[1] | Chemical-resistant gloves (e.g., nitrile) are mandatory. Ensure gloves are inspected before use and disposed of as contaminated waste after handling.[4] A lab coat must be worn to protect skin and clothing.[2] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation or damage upon direct contact.[1] | Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or OSHA standards (US) are required at all times in the handling area.[3][4] |
| Acute Toxicity (Oral/Inhalation) | May be harmful if swallowed.[2] Inhalation of dust or aerosols may cause respiratory irritation.[3] | All handling and waste packaging should occur in a well-ventilated area , preferably within a certified chemical fume hood , to prevent the generation and inhalation of dust or vapors.[2][5] |
| Environmental Hazard | Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[1] Do not allow the product to enter drains.[4] | All waste, including the first rinse of any container, must be collected for hazardous waste disposal to prevent environmental contamination.[6] |
Pre-Disposal Planning: A Self-Validating System
Before generating the first gram of waste, a robust disposal plan ensures safety and compliance. This is the cornerstone of a self-validating protocol where safety is proactive, not reactive.
-
Consult Institutional EHS: Your primary authoritative source is your institution's Environmental Health and Safety (EHS) department. They provide specific guidance on waste stream compatibility, container types, and pickup schedules.[1]
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location in your lab for hazardous waste storage. This area should be secure, away from general traffic, and clearly marked.[1]
-
Prepare the Waste Container:
-
Select the Right Material: Use a leak-proof, high-density polyethylene (HDPE) or other chemically compatible plastic container. Plastic is often preferred over glass to minimize the risk of breakage.[1]
-
Ensure Proper Sealing: The container must have a secure, tight-fitting lid. It must remain closed at all times except when actively adding waste.[1][7]
-
Pre-label the Container: Attach an EHS-provided hazardous waste label before adding any waste. This prevents the creation of "mystery" waste containers. The label must be filled out as waste is added.[6]
-
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of this compound waste, from the point of generation to its readiness for professional disposal.
Step 1: Waste Identification and Segregation
The principle of causality here is simple: mixing incompatible waste streams can lead to dangerous chemical reactions. Therefore, meticulous segregation is non-negotiable.
-
Solid Waste: Collect unreacted this compound powder and any lab materials grossly contaminated with it (e.g., weighing paper, spatulas, contaminated gloves) in a designated solid waste container.[1]
-
Liquid Waste (Organic): Solutions of this compound in organic solvents should be collected in a separate "Halogenated Organic Waste" container.
-
Rationale: Halogenated waste often requires specific incineration conditions and must not be mixed with non-halogenated solvents.
-
-
Liquid Waste (Aqueous): Avoid disposing of any amount of this compound down the drain.[4] Collect aqueous solutions containing this compound in a dedicated aqueous waste container.
-
Sharps & Glassware: Contaminated sharps (needles, scalpels) must go into a puncture-proof sharps container. Contaminated glassware (pipettes, vials) should be collected in a separate, clearly labeled, puncture-resistant box for disposal.
Step 2: Waste Container Management
Proper container management is critical for preventing spills and exposure.
-
Labeling: As waste is added, update the hazardous waste label. Use the full, unabbreviated chemical name "this compound" and estimate the percentage concentration.[1]
-
Keep it Closed: Securely fasten the lid immediately after adding waste. This prevents the release of vapors and reduces the risk of spills.[7]
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion and to prevent spills during transport.[1]
-
Use Secondary Containment: All liquid waste containers must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[6] This provides a crucial safety buffer in case of a primary container failure.
Step 3: Spill Management
Accidents happen; a prepared response is essential.
-
Evacuate and Alert: Clear the immediate area of all personnel. Alert your colleagues and the lab supervisor.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[2]
-
Don PPE: Wear the appropriate PPE as outlined in Table 1, including a respirator if there is a risk of inhaling dust.[7]
-
Contain and Absorb: For solid spills, carefully sweep or vacuum the material into a waste container; avoid generating dust.[7] For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2]
-
Collect Waste: Carefully scoop the absorbed material into your designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
Final Disposal and Decontamination
-
Final Disposal: Once a waste container is full, complete the hazardous waste label and arrange for a pickup with your institution's EHS department. Do not dispose of this material via any other means, such as incineration in a laboratory furnace, as this is unsafe and likely illegal.[4]
-
Container Decontamination: For reusable containers that once held this compound, the first rinse must be collected and disposed of as hazardous waste.[6] For highly toxic materials, the first three rinses must be collected.[6] After thorough rinsing, the container can be cleaned with soap and water.
By adhering to these detailed procedures, you ensure that your innovative research does not come at the cost of personal safety or environmental integrity. This protocol is designed to be a living document; always defer to the specific regulations set forth by your institution and local governing bodies.
References
- BenchChem.Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- BenchChem.Proper Disposal of 6-Propylpyridazin-3-amine: A Step-by-Step Guide for Laboratory Professionals.
- ChemicalBook.Pyridazine - Safety Data Sheet.
- Apollo Scientific.3-Chloro-6-hydrazinopyridazine Safety Data Sheet.
-
OSHA. Occupational Safety and Health Administration, Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). [Online] Available at: [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Online] Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Safe Handling of 3-Chloro-6-ethoxypyridazine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Chloro-6-ethoxypyridazine (CAS No. 17321-20-9), a key heterocyclic compound. Our focus is to empower you with the knowledge to not only use this product effectively but to do so with the highest degree of safety, ensuring the integrity of your research and the well-being of your team.
Understanding the Hazard Landscape
Core Principles of Safe Handling
The foundation of laboratory safety rests on a hierarchy of controls, designed to minimize risk at every stage of the handling process. When working with this compound, this involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls are the first and most effective line of defense.
-
Ventilation: Always handle this compound in a well-ventilated area. For all procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[4]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.
Administrative Controls involve establishing safe work practices and procedures.
-
Training: All personnel handling the compound must be thoroughly trained on its potential hazards and the specific procedures outlined in this guide and the corresponding SDS.
-
Hygiene Practices: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]
-
Restricted Access: Designate specific areas for the handling and storage of this compound and restrict access to authorized personnel.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is critical to prevent direct contact with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | N95-rated respirator if not in a fume hood |
| Conducting reactions | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Laboratory coat | Work in a certified chemical fume hood |
| Handling spills | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges |
Note: Always inspect gloves for any signs of degradation or puncture before use.
Step-by-Step Operational Protocol
Adherence to a standardized protocol is crucial for both safety and experimental reproducibility. The following steps provide a clear framework for the safe handling of this compound.
1. Pre-Handling Preparation:
- Review the Safety Data Sheet (SDS) for this compound.
- Ensure the chemical fume hood is functioning correctly.
- Assemble all necessary equipment and reagents.
- Don the appropriate PPE as outlined in the table above.
2. Handling the Compound:
- Carefully open the container within the chemical fume hood to avoid generating dust.
- Use a clean, designated spatula for transferring the solid.
- If preparing a solution, add the solid slowly to the solvent to avoid splashing.
- Keep the container tightly sealed when not in use.
3. Post-Handling Procedures:
- Decontaminate all equipment that came into contact with the compound.
- Properly label and store any unused material.
- Remove and dispose of gloves and any other contaminated disposable PPE in a designated hazardous waste container.
- Wash hands thoroughly with soap and water.
Emergency Response: A Plan for the Unexpected
Even with the most stringent precautions, accidental exposures or spills can occur. A clear and practiced emergency plan is vital.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Chemical Spill Workflow
The following diagram outlines the procedural flow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of your team and the environment.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
